molecular formula C6H6BBrO2 B033125 (2-Bromophenyl)boronic acid CAS No. 244205-40-1

(2-Bromophenyl)boronic acid

Número de catálogo: B033125
Número CAS: 244205-40-1
Peso molecular: 200.83 g/mol
Clave InChI: PLVCYMZAEQRYHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromophenylboronic acid is a uniquely functionalized boronic acid derivative of significant value in synthetic organic chemistry and drug discovery research. Its primary application is as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that forms biaryl bonds, a common structural motif in pharmaceuticals and organic materials. The distinct value of this reagent lies in its bifunctional nature; it possesses both a boronic acid group, which acts as the nucleophilic coupling partner, and a bromine substituent, a superior leaving group for electrophilic aromatic substitution. This duality allows it to be used in sequential, iterative coupling strategies to construct complex, polyfunctionalized aromatic systems. Researchers utilize 2-Bromophenylboronic acid to introduce the 2-bromophenyl moiety into a target molecule, with the bromine atom remaining available for subsequent functionalization via other cross-coupling methodologies (e.g., Buchwald-Hartwig amination) or metal-halogen exchange. This makes it an indispensable intermediate in the synthesis of active pharmaceutical ingredients (APIs), liquid crystals, and ligands for catalysis. The ortho-substitution of the bromine and boronic acid groups can induce steric hindrance, influencing the conformation and electronic properties of the final coupled product, which is a critical parameter in modulating the biological activity of drug candidates or the performance of molecular materials.

Propiedades

IUPAC Name

(2-bromophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVCYMZAEQRYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378346
Record name 2-Bromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244205-40-1
Record name 2-Bromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromophenyl)boronic acid: Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenyl)boronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility primarily stems from its role as a key building block in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the chemical properties, synthetic applications, and experimental protocols related to this compound, offering valuable insights for researchers and professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₆BBrO₂[1]
Molecular Weight 200.83 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 113 °C (lit.)[2]
Boiling Point 329.2 ± 44.0 °C (Predicted)[2]
Density 1.67 ± 0.1 g/cm³ (Predicted)[2]
pKa 8.25 ± 0.58 (Predicted)[2]
Solubility Soluble in methanol. Slightly soluble in water.[2]

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for its proper handling, storage, and application in chemical synthesis.

ParameterDescriptionReference(s)
Stability Stable under normal conditions.[2]
Conditions to Avoid Incompatible products.[2]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides, Oxides of boron.[2]

Synthesis of this compound

A common synthetic route to this compound begins with 2-bromoaniline. The synthesis involves a multi-step process, which is outlined in the workflow diagram below.[2][3][4]

G cluster_0 Synthesis of this compound A 2-Bromoaniline B Diazotization and Iodination A->B C 1-Bromo-2-iodobenzene B->C D Grignard Formation (with isopropylmagnesium bromide) C->D E o-Bromophenylmagnesium bromide D->E F Reaction with Trimethyl borate E->F G Methyl o-bromophenylboronate F->G H Hydrolysis G->H I This compound H->I

Figure 1: Synthetic workflow for this compound.

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone reagent in modern organic synthesis, primarily utilized in two significant types of reactions: the Suzuki-Miyaura cross-coupling for the formation of biaryl compounds and as a catalyst for "greener" amidation reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. This compound serves as an excellent coupling partner for the synthesis of various substituted biphenyls, which are common structural motifs in pharmaceuticals and functional materials.[2][5]

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

G Pd0 Pd(0)L₂ Pd_add Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X Pd0->PdII Pd_add->PdII Transmetalation Transmetalation (with [R²-B(OH)₃]⁻) Pd_trans R¹-Pd(II)L₂-R² PdII->Pd_trans Transmetalation->Pd_trans Pd_trans->Pd0 Pd_trans->Pd0 Red_elim Reductive Elimination Product R¹-R² Pd_trans->Product Red_elim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-iodoanisole)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add toluene (10 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Boron-Catalyzed Amidation

This compound can act as a catalyst for the direct formation of amides from carboxylic acids and amines. This method is considered a "greener" alternative to traditional amidation procedures that often require stoichiometric activating agents, leading to significant waste generation.[6][7] The proposed mechanism involves the activation of the carboxylic acid by the boronic acid, facilitating nucleophilic attack by the amine.

G cluster_0 Proposed Mechanism for Boronic Acid-Catalyzed Amidation A R¹-COOH + ArB(OH)₂ B Formation of Acyloxyboron Intermediate [R¹-COO-B(OH)Ar] A->B C Nucleophilic Attack by Amine (R²NH₂) B->C D Tetrahedral Intermediate C->D E Collapse of Intermediate and Regeneration of Catalyst D->E F R¹-CONH-R² + ArB(OH)₂ + H₂O E->F

Figure 3: Proposed mechanism for boronic acid-catalyzed amidation.

The following protocol is based on the general principles of boronic acid-catalyzed amidation.[7]

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Amine (e.g., benzylamine)

  • This compound (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add the carboxylic acid (10 mmol), the amine (10 mmol), and this compound (0.5 mmol, 5 mol%).

  • Add toluene (50 mL) to the flask.

  • Heat the mixture to reflux under an inert atmosphere. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide product by recrystallization or column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its reactivity in key transformations such as the Suzuki-Miyaura coupling and catalytic amidation, makes it an indispensable tool for chemists in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

A Technical Guide to the Physical Properties of 2-Bromobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzeneboronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the formation of carbon-carbon bonds makes it an essential building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of robust and scalable chemical processes. This technical guide provides a comprehensive overview of the core physical properties of 2-bromobenzeneboronic acid, details experimental methodologies for their determination, and illustrates a key synthetic application.

Core Physical Properties

The physical characteristics of 2-bromobenzeneboronic acid are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, understanding its stability, and for its proper storage.

PropertyValue
Molecular Formula C₆H₆BBrO₂
Molecular Weight 200.83 g/mol [2]
Appearance White to off-white or almost white powder/crystal
Melting Point 110-115 °C[1]
Boiling Point (Predicted) 329.2 ± 44.0 °C
pKa (Predicted) 8.25 ± 0.58[3]
Solubility Slightly soluble in water. Soluble in methanol. Also slightly soluble in acetonitrile, chloroform, and DMSO.[3]

Experimental Protocols

The following sections detail the experimental procedures for determining the key physical properties of 2-bromobenzeneboronic acid.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

Methodology:

  • Sample Preparation: A small amount of dry 2-bromobenzeneboronic acid is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Workflow for Melting Point Determination

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Grind 2-bromobenzeneboronic acid to a fine powder prep2 Pack the powder into a capillary tube prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat the sample slowly (1-2 °C/min) meas1->meas2 meas3 Observe the sample through the eyepiece meas2->meas3 data1 Record temperature at first liquid droplet meas3->data1 data2 Record temperature at complete liquefaction data1->data2 data3 Report the melting point range data2->data3 G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (with R¹-X) pd0->oxidative_addition 1 pd_complex R¹-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (with R²-B(OH)₂ and Base) pd_complex->transmetalation 2 coupled_complex R¹-Pd(II)-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination 3 reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product

References

Synthesis of (2-Bromophenyl)boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenyl)boronic acid is a versatile and indispensable reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its ability to introduce the 2-bromophenyl moiety into complex molecules makes it a critical building block in the development of pharmaceuticals, agrochemicals, and advanced materials like those used in Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and insights into its applications.

Core Synthesis Routes

The synthesis of this compound can be primarily achieved through three well-established methodologies: the Grignard reaction, lithiation-borylation, and the Miyaura borylation. The choice of route often depends on the available starting materials, functional group tolerance, and desired scale of the synthesis.

Grignard Reaction Route

This classical approach involves the formation of a Grignard reagent from an aryl halide, which then reacts with a trialkyl borate ester. A common starting material for this route is 1,2-dibromobenzene or a derivative thereof. An alternative pathway commences with 2-bromoaniline, proceeding through a diazotization and iodination to form 1-bromo-2-iodobenzene, which is then converted to the Grignard reagent.

Step 1: Synthesis of 1-Bromo-2-iodobenzene

  • Diazotization: 2-Bromoaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Iodination: The diazonium salt is then reacted with a solution of potassium iodide (KI) to yield 1-bromo-2-iodobenzene. This intermediate is typically purified by distillation or chromatography. A reported yield for this step is approximately 83% with a purity of 99.5% (HPLC)[1].

Step 2: Synthesis of this compound

  • Grignard Reagent Formation: 1-Bromo-2-iodobenzene is reacted with a Grignard reagent such as isopropylmagnesium bromide. This results in a halogen-magnesium exchange, selectively forming the more reactive 2-bromophenylmagnesium iodide.

  • Borylation: The freshly prepared Grignard reagent is then added to a solution of trimethyl borate, B(OCH₃)₃, at low temperature (typically -78 °C) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

  • Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield this compound. The final product can be isolated by extraction and purified by recrystallization. This two-step process from 1-bromo-2-iodobenzene has a reported yield of 59.9% with an HPLC purity of 99.6%[1].

Lithiation-Borylation Route

This method offers an alternative to the Grignard reaction and is particularly useful when Grignard formation is problematic. It involves the direct lithiation of an aryl bromide followed by quenching with a borate ester.

  • Lithiation: 1,2-Dibromobenzene is dissolved in a dry, aprotic solvent such as diethyl ether or THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • An organolithium reagent, typically n-butyllithium (n-BuLi) in hexane, is added dropwise to the solution. The lithium-halogen exchange occurs selectively at one of the bromine positions.

  • Borylation: The resulting 2-bromophenyllithium is then quenched by the slow addition of a trialkyl borate, such as triisopropyl borate or trimethyl borate.

  • Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid to afford this compound. The product is then isolated and purified. A patent describing a similar preparation for p-bromophenylboronic acid from 1,4-dibromobenzene reported yields ranging from 57% to 79% with purities of 96.0% to 99.1% (HPLC)[2].

Miyaura Borylation Route

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the direct conversion of aryl halides to aryl boronate esters. This method is known for its mild reaction conditions and high functional group tolerance. The resulting boronate ester is then hydrolyzed to the boronic acid.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, 2-bromoiodobenzene, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄), and a base (e.g., potassium acetate, KOAc) are combined in a suitable solvent (e.g., dioxane or DMSO)[3][4].

  • Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.

  • Work-up and Hydrolysis: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude pinacol boronate ester is then subjected to hydrolysis with an aqueous acid to yield this compound.

Quantitative Data Summary

Synthesis RouteStarting MaterialKey ReagentsReported YieldReported PurityReference
Grignard Reaction2-BromoanilineNaNO₂, KI, i-PrMgBr, B(OCH₃)₃59.9% (from 1-bromo-2-iodobenzene)99.6% (HPLC)[1]
Lithiation-Borylation1,2-Dibromobenzenen-BuLi, Trialkyl borate57-79% (analogous reaction)96.0-99.1% (HPLC)[2]
Miyaura Borylation2-BromoiodobenzeneB₂pin₂, Pd catalyst, KOAcTypically high yieldsHigh[3][4]

Purification of this compound

The purification of this compound is crucial for its successful application in subsequent reactions. Recrystallization is the most common and effective method.

Experimental Protocol: Recrystallization
  • Solvent Selection: A suitable solvent system is one in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of water and an organic solvent like ethanol or isopropanol can be effective.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent or solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.

Application in Suzuki-Miyaura Coupling

This compound is a key coupling partner in Suzuki-Miyaura reactions to form biaryl structures. The bromine atom can be retained for further functionalization.

Experimental Protocol: Synthesis of 2-Bromo-4'-methoxybiphenyl
  • Reaction Setup: To a reaction flask are added this compound (1.0 eq.), 4-iodoanisole (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base (e.g., aqueous sodium carbonate or potassium carbonate solution) in a suitable solvent system like toluene/ethanol/water[5].

  • Reaction: The mixture is heated to reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-bromo-4'-methoxybiphenyl.

Diagrams

Synthesis Routes Overview

Synthesis_Routes cluster_grignard Grignard Reaction Route cluster_lithiation Lithiation-Borylation Route cluster_miyaura Miyaura Borylation Route 2-Bromoaniline 2-Bromoaniline 1-Bromo-2-iodobenzene 1-Bromo-2-iodobenzene 2-Bromoaniline->1-Bromo-2-iodobenzene Diazotization, Iodination (2-Bromophenyl)boronic acid_G This compound 1-Bromo-2-iodobenzene->(2-Bromophenyl)boronic acid_G 1. i-PrMgBr 2. B(OMe)3 3. H3O+ 1,2-Dibromobenzene_L 1,2-Dibromobenzene (2-Bromophenyl)boronic acid_L This compound 1,2-Dibromobenzene_L->(2-Bromophenyl)boronic acid_L 1. n-BuLi 2. B(OR)3 3. H3O+ 2-Bromoiodobenzene_M 2-Bromoiodobenzene Pinacol Boronate Ester Pinacol Boronate Ester 2-Bromoiodobenzene_M->Pinacol Boronate Ester B2pin2, Pd catalyst, KOAc (2-Bromophenyl)boronic acid_M This compound Pinacol Boronate Ester->(2-Bromophenyl)boronic acid_M Hydrolysis

Caption: Overview of the primary synthetic routes to this compound.

Experimental Workflow: Grignard Synthesis

Grignard_Workflow start Start: 2-Bromoaniline diazotization Diazotization with NaNO2/HCl start->diazotization iodination Iodination with KI diazotization->iodination intermediate Isolate 1-Bromo-2-iodobenzene iodination->intermediate grignard_formation Form Grignard Reagent (i-PrMgBr) intermediate->grignard_formation borylation React with Trimethyl Borate grignard_formation->borylation hydrolysis Acidic Hydrolysis borylation->hydrolysis extraction Extraction hydrolysis->extraction purification Recrystallization extraction->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the Grignard synthesis of this compound.

Logical Relationship: Suzuki-Miyaura Coupling

Suzuki_Coupling reactants This compound Aryl Halide (e.g., 4-Iodoanisole) product Biaryl Product (e.g., 2-Bromo-4'-methoxybiphenyl) reactants->product Coupling Reaction catalyst_system Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) catalyst_system->product conditions Solvent (e.g., Toluene/Ethanol/Water) Heat (Reflux) conditions->product

Caption: Logical relationship of components in a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to (2-Bromophenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Bromophenyl)boronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1][2] This capability is crucial for the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Structure and Physicochemical Properties

This compound, also known as 2-bromobenzeneboronic acid, is characterized by a phenyl ring substituted with a bromine atom and a boronic acid moiety at the ortho positions.[3]

Chemical Structure:

Caption: Synthesis of this compound.

Detailed Protocol:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2-iodobenzene (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 equiv) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure the complete formation of 2-bromophenyllithium.

  • Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) to yield this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. [4][5] Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex R-Pd(II)-Ar Ln Transmetalation->PdII_Aryl_complex Boronate Ar-B(OH)3- Boronate->Transmetalation Base Base (e.g., K2CO3) Activation Activation Base->Activation Aryl_Boronic_Acid Ar-B(OH)2 (this compound) Aryl_Boronic_Acid->Boronate Activation RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-Ar (Biaryl Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle.

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a Schlenk flask are added this compound (1.2 equiv), an aryl halide (e.g., 4-iodoanisole, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) is added.

  • Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The reaction mixture is then heated to 80-100 °C with stirring for 2-12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound is a cornerstone reagent for the synthesis of complex organic molecules. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for medicinal chemists and materials scientists. This guide provides the fundamental technical information required for its effective handling, synthesis, and application in a research and development setting. A thorough understanding of its properties and reaction protocols will enable scientists to leverage this versatile building block for the creation of novel and functional molecules.

References

The Core Mechanism of Boronic Acid Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this transformation lies the nuanced reactivity of boronic acids and their derivatives. This technical guide provides a comprehensive exploration of the core mechanisms governing this reactivity, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Catalytic Cycle: A Symphony of Three Key Steps

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states throughout the process.[3]

Oxidative Addition

The catalytic cycle commences with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated Pd(0) complex.[1][2] This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex.[2] Oxidative addition is often the rate-determining step of the catalytic cycle, and the reactivity of the organic halide typically follows the order I > Br > OTf >> Cl.[4] Electron-withdrawing groups on the organic halide can facilitate this step.

Transmetalation

The transmetalation step is arguably the most crucial and mechanistically complex phase of the Suzuki-Miyaura reaction. It involves the transfer of the organic group from the boron atom to the palladium(II) center, displacing the halide or other leaving group.[2] This process requires the activation of the boronic acid by a base.[5]

The precise mechanism of transmetalation has been a subject of extensive debate, with two primary pathways proposed[6]:

  • The Boronate Pathway (Path A): The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This activated boronate then reacts with the organopalladium(II) halide complex.[7]

  • The Oxo-Palladium Pathway (Path B): The base reacts with the organopalladium(II) halide complex to form a palladium-hydroxo or -alkoxo species. This complex then reacts with the neutral boronic acid.[6]

The operative pathway is highly dependent on the specific reaction conditions, including the base, solvent, and ligands.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond.[2] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3] For this step to occur, the organic ligands typically need to be in a cis orientation on the palladium center.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X organopd_halide R¹-Pd(II)L_n-X oxidative_addition->organopd_halide transmetalation Transmetalation organopd_halide->transmetalation [R²B(OH)₃]⁻ diorganopd R¹-Pd(II)L_n-R² transmetalation->diorganopd reductive_elimination Reductive Elimination diorganopd->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Base (e.g., OH⁻)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of the Base

The base is a crucial component in the Suzuki-Miyaura reaction, and its choice can significantly impact reaction rates and yields.[8] Its primary role is to activate the boronic acid, increasing its nucleophilicity and facilitating the transmetalation step.[7]

Different types of bases are commonly employed, with inorganic bases being the most prevalent. The efficacy of a particular base is highly dependent on the substrates, catalyst, and solvent system.

Data Presentation: Comparative Performance of Common Bases

The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, catalyzed by Pd(OAc)₂ in a DMF/H₂O solvent system.

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH85
5KOH88
6NaOAc75
7Et₃N (TEA)60
Data synthesized from a representative study.[9] Yields are highly substrate and condition dependent.

Boronic Acid Derivatives: Expanding the Scope and Stability

While boronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings, their derivatives, such as boronate esters and organotrifluoroborates, offer advantages in terms of stability, handling, and purification.[10]

  • Boronate Esters: These are formed by the reaction of a boronic acid with an alcohol or diol. Pinacol esters are particularly common and exhibit greater stability towards protodeboronation compared to boronic acids.[3] MIDA (N-methyliminodiacetic acid) boronates are another important class, known for their high stability and compatibility with chromatography, allowing for iterative cross-coupling strategies.[11]

  • Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF₃K) are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids.[12] They are thought to act as a "slow-release" source of the active boronic acid under the reaction conditions.[13]

Data Presentation: Boronic Acid vs. Boronate Ester vs. Trifluoroborate

The choice of boron reagent can influence the reaction outcome. The following table provides a comparative overview of yields for the Suzuki-Miyaura coupling of 4-bromoanisole with different phenylboron reagents.

EntryBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095
2Phenylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092
3Potassium phenyltrifluoroboratePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10094
Data synthesized from representative literature.[13] Conditions are generalized for comparison.

The Influence of Ligands

The ligand coordinated to the palladium center plays a pivotal role in modulating the catalyst's activity, stability, and selectivity. Phosphine ligands are the most extensively studied class of ligands for the Suzuki-Miyaura reaction. Their steric and electronic properties can be fine-tuned to optimize the reaction for specific substrates.

  • Steric Bulk: Bulky ligands can promote the reductive elimination step and stabilize the active monoligated Pd(0) species.[1]

  • Electron-Donating Ability: Electron-rich ligands can facilitate the oxidative addition of the organic halide.[1]

Data Presentation: Effect of Phosphine Ligands on Reaction Yield

The following table illustrates the effect of different phosphine ligands on the yield of the coupling between 4-chlorotoluene and phenylboronic acid.

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)
1PPh₃Pd(OAc)₂K₃PO₄Dioxane10075
2P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane8092
3SPhosPd₂(dba)₃K₃PO₄Dioxane8098
4XPhosPd₂(dba)₃K₃PO₄Dioxane8097
Data synthesized from representative literature.[14][15] Conditions are generalized for comparison.

Experimental Protocols

The following are generalized experimental protocols for key procedures related to the Suzuki-Miyaura cross-coupling reaction. Note: These are illustrative examples, and optimal conditions will vary depending on the specific substrates. All reactions involving organometallic reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol describes a typical setup for the coupling of an aryl bromide with an arylboronic acid.[16]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvent (e.g., a mixture of dioxane and water, 10:1 v/v, 5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Preparation of a Potassium Aryltrifluoroborate from a Boronic Acid

This procedure outlines the conversion of a boronic acid to its more stable trifluoroborate salt.[6][17]

  • In a flask, dissolve the arylboronic acid (10 mmol, 1.0 equiv) in methanol (50 mL).

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 40 mmol, 4.0 equiv).

  • Stir the mixture at room temperature for 30 minutes. A white precipitate should form.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and stir for 10 minutes.

  • Collect the solid by vacuum filtration, wash with cold water and then with diethyl ether.

  • Dry the solid under high vacuum to afford the potassium aryltrifluoroborate.

Preparation of a MIDA Boronate from a Boronic Acid

This protocol describes a mild method for the synthesis of a MIDA boronate using MIDA anhydride.[18][19][20]

  • To an oven-dried vial, add the boronic acid (1.0 mmol, 1.0 equiv) and N-methyliminodiacetic acid (MIDA) anhydride (1.1 mmol, 1.1 equiv).

  • Add anhydrous dioxane (5 mL).

  • Seal the vial and heat at 80 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate often crystallizes from the solution upon cooling or can be purified by chromatography on silica gel.

Reaction Monitoring and Kinetic Analysis Workflow

Understanding the kinetics of a Suzuki-Miyaura reaction is crucial for process optimization and scale-up. A typical workflow for kinetic analysis involves monitoring the disappearance of starting materials and the appearance of the product over time, often using techniques like GC-MS or HPLC.

Kinetic_Analysis_Workflow cluster_workflow Kinetic Analysis Workflow setup Set up Reaction (inert atmosphere, controlled temp.) sampling Take Aliquots at Timed Intervals setup->sampling quench Quench Reaction (e.g., add water/acid) sampling->quench analysis Analyze by GC-MS/HPLC (with internal standard) quench->analysis data_proc Process Data (concentration vs. time plots) analysis->data_proc model Determine Rate Law and Rate Constants data_proc->model

A generalized workflow for the kinetic analysis of a Suzuki-Miyaura reaction.

Conclusion

The reactivity of boronic acids in Suzuki-Miyaura cross-coupling reactions is a multifaceted phenomenon governed by the intricate interplay of the catalytic cycle, the crucial role of the base in activating the organoboron species, and the modulating effects of ligands. The strategic use of more stable boronic acid derivatives, such as boronate esters and trifluoroborates, has further expanded the synthetic utility of this powerful transformation. A thorough understanding of these core principles, supported by quantitative data and robust experimental protocols, is essential for researchers, scientists, and drug development professionals to effectively harness the full potential of the Suzuki-Miyaura reaction in their synthetic endeavors.

References

Understanding Protodeboronation of Arylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the protodeboronation of arylboronic acids. This crucial reaction, involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant consideration in modern organic synthesis, particularly as an often undesired side reaction in Suzuki-Miyaura cross-coupling reactions. However, a thorough understanding of its mechanisms and the factors influencing its rate can transform it into a deliberate and useful synthetic tool.

Protodeboronation has been a known reaction for decades, with early reports dating back to the work of Ainley and Challenger.[1] While initially explored for its synthetic utility in converting alkynes and alkenes, its prominence grew with the rise of palladium-catalyzed cross-coupling reactions, where it frequently emerges as a problematic side reaction that can diminish yields and complicate purification.[1][2] This guide delves into the core principles of protodeboronation, presenting quantitative data, detailed experimental protocols, and visual representations of the key reaction pathways to provide a practical resource for the laboratory.

Core Concepts and Mechanistic Diversity

The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the aryl substituent.[1] The reaction can proceed through several distinct mechanisms, primarily categorized as acid-catalyzed and base-catalyzed pathways. The pH of the reaction medium is a critical factor in determining the operative mechanism.[1][3]

Acid-Catalyzed Protodeboronation: Under acidic conditions, the protodeboronation of arylboronic acids is a general acid-catalyzed process.[1] Mechanistic studies, including density functional theory (DFT) calculations, suggest that this pathway can proceed through an intermolecular metathesis involving a four-membered ring transition state.[3]

Base-Catalyzed Protodeboronation: In basic media, the reaction mechanism is more nuanced and can be influenced by the specific substrate. A pre-equilibrium exists where the arylboronic acid reacts with a hydroxide ion to form the corresponding boronate.[1] For many simple arylboronic acids, the rate-limiting step is the reaction of this boronate with water, which acts as the proton source.[1] However, for arylboronic acids bearing strongly electron-withdrawing substituents, a dissociative mechanism involving the generation of a transient aryl anion becomes competitive.[1] These substrates are consequently stabilized under acidic conditions.[1]

Protodeboronation of Heteroaromatic Boronic Acids: Basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, exhibit unique protodeboronation mechanisms. Under neutral pH conditions, these molecules can exist as zwitterionic species, which can undergo rapid, unimolecular fragmentation of the C-B bond.[1] Interestingly, the addition of either acid or base can suppress protodeboronation by shifting the equilibrium away from the highly reactive zwitterionic form.[1]

Quantitative Data on Protodeboronation

The rate and yield of protodeboronation are significantly influenced by the substituents on the aryl ring and the reaction conditions. The following tables summarize key quantitative data from the literature.

Table 1: Acid-Promoted Protodeboronation of Various Arylboronic Acids [4][5]

EntryArylboronic AcidTemperature (°C)Time (h)Yield (%)
14-Hydroxyphenylboronic acid130178
24-Methoxyphenylboronic acid130284
33-Methoxyphenylboronic acid130282
43,5-Dimethoxyphenylboronic acid130488
5Biphenyl-4-boronic acid130192
6Naphthalene-1-boronic acid130192
74-Methylphenylboronic acid110285
84-Bromophenylboronic acid110270
93-Bromophenylboronic acid110270
104-Chlorophenylboronic acid110278
113-Chlorophenylboronic acid110275
123-Nitrophenylboronic acid1302055
134-(Trifluoromethyl)phenylboronic acid1302060
144-Acetylphenylboronic acid1302062
154-Formylphenylboronic acid1302065

Reaction conditions: Arylboronic acid (0.5 mmol) in AcOH (10 mL) under air.[4]

Table 2: Kinetic Data for Base-Catalyzed Protodeboronation of Selected Arylboronic Acids [6][7]

Arylboronic AcidpKaHalf-life (t½) at pH > 13, 70 °C
Phenylboronic acid9.922.6 months
4-Methoxyphenylboronic acid10.386.5 months
4-Fluorophenylboronic acid9.451.1 months
3-Fluorophenylboronic acid9.282.1 months
2-Fluorophenylboronic acid8.801.2 days
2,6-Difluorophenylboronic acid7.895.1 seconds
Pentafluorophenylboronic acid4.85< 3 milliseconds
3,5-Dinitrophenylboronic acid4.902.5 months

Data obtained in 1:1 aqueous dioxane at 70 °C.[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying and controlling protodeboronation.

Protocol 1: General Procedure for Acid-Promoted Protodeboronation

This protocol describes a general method for effecting protodeboronation using acetic acid.[1]

Materials:

  • Arylboronic acid (or corresponding pinacol ester or potassium aryltrifluoroborate)

  • Glacial acetic acid (AcOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 50 mL two-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (0.5 mmol).

  • Add glacial acetic acid (10 mL) to the flask.

  • Heat the reaction mixture to 110-130 °C with stirring under an air atmosphere. The optimal temperature may vary depending on the substrate.[4]

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Monitoring Protodeboronation Kinetics by NMR Spectroscopy

This protocol outlines a general method for monitoring the rate of protodeboronation using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

Materials:

  • Arylboronic acid

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or a compound with a distinct, non-overlapping signal)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the arylboronic acid in the chosen deuterated solvent.

    • Prepare a stock solution of an internal standard in the same deuterated solvent.

    • For pH-dependent studies, prepare a series of buffered solutions at the desired pH values.

  • Reaction Setup:

    • In an NMR tube, combine a known amount of the arylboronic acid stock solution and the internal standard stock solution.

    • For kinetic studies under specific conditions (e.g., basic), initiate the reaction by adding a known amount of base (e.g., a solution of KOH in D₂O) to the NMR tube. For very fast reactions, a stopped-flow NMR apparatus may be necessary.[7]

  • Data Acquisition:

    • Immediately place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.

    • Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals. For some studies, ¹¹B NMR can also be employed to monitor the boron-containing species.[9][10]

    • The first spectrum should be acquired as quickly as possible after reaction initiation (t=0).

  • Data Analysis:

    • Integrate the signal of a characteristic peak for the starting arylboronic acid and the protodeboronated product relative to the integral of the internal standard in each spectrum.

    • Plot the concentration of the starting material or product as a function of time.

    • Determine the reaction rate constant (k) from the slope of the line in a first-order or second-order plot, as appropriate for the reaction mechanism.

Visualizing Protodeboronation Pathways

Understanding the flow of chemical transformations is crucial. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of protodeboronation.

Acid_Catalyzed_Protodeboronation Acid-Catalyzed Protodeboronation Pathway ArylBOH2 Ar-B(OH)₂ TransitionState [Four-membered ring Transition State] ArylBOH2->TransitionState AcOH AcOH AcOH->TransitionState Product Ar-H TransitionState->Product Byproduct AcO-B(OH)₂ TransitionState->Byproduct

Caption: Acid-catalyzed protodeboronation via a four-membered transition state.

Base_Catalyzed_Protodeboronation Base-Catalyzed Protodeboronation for Simple Arylboronic Acids cluster_pre Pre-equilibrium cluster_rds Rate-determining step ArylBOH2 Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ ArylBOH2->Boronate + OH⁻ OH OH⁻ Product Ar-H Boronate->Product + H₂O H2O H₂O Byproduct B(OH)₄⁻

Caption: Base-catalyzed protodeboronation involving boronate formation.

Aryl_Anion_Pathway Protodeboronation via a Transient Aryl Anion Boronate [Ar-B(OH)₃]⁻ (Electron-deficient Ar) ArylAnion Ar⁻ Boronate->ArylAnion Dissociation BOH3 B(OH)₃ Boronate->BOH3 Product Ar-H ArylAnion->Product + H₂O H2O H₂O

Caption: Pathway for electron-deficient arylboronates via an aryl anion.

Zwitterion_Pathway Protodeboronation of Basic Heteroarylboronic Acids HeteroarylBOH2 Heteroaryl-B(OH)₂ (e.g., 2-pyridyl) Zwitterion Zwitterionic Intermediate HeteroarylBOH2->Zwitterion pH ≈ 7 Product Heteroarene-H Zwitterion->Product Unimolecular Fragmentation BOH3 B(OH)₃ Zwitterion->BOH3

Caption: Unimolecular fragmentation pathway for basic heteroarylboronates.

Mitigating Undesired Protodeboronation

In the context of cross-coupling reactions, minimizing protodeboronation is often a primary goal. Several strategies can be employed:

  • Catalyst and Ligand Optimization: Highly active palladium catalysts can promote the desired cross-coupling to occur at a much faster rate than protodeboronation.[2]

  • Use of Boronic Acid Derivatives: MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are more stable than the corresponding boronic acids and can be used in "slow-release" strategies.[2] This maintains a low concentration of the active boronic acid in the reaction mixture, thereby minimizing side reactions.[2]

  • Control of Reaction Conditions: Careful selection of the base, solvent, and temperature can significantly reduce the extent of protodeboronation. The presence of water can also be a key factor to control.

Conclusion

The protodeboronation of arylboronic acids is a multifaceted reaction with significant implications for organic synthesis and drug development. While often viewed as a nuisance, a deep understanding of its underlying mechanisms and the factors that govern its rate can empower chemists to either suppress it effectively or harness it for specific synthetic purposes. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear mechanistic visualizations, this guide aims to equip researchers with the knowledge needed to navigate the complexities of this important transformation.

References

The Nuances of Lewis Acidity in Arylboronic Acids: An In-depth Technical Guide for Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are a cornerstone of modern organic chemistry, finding extensive application in cross-coupling reactions, chemical sensing, and, increasingly, in drug development as reversible covalent inhibitors.[1] Their utility is intrinsically linked to the Lewis acidic nature of the boron atom. In aqueous environments, this Lewis acidity governs their interaction with biological nucleophiles and their overall physicochemical properties. This technical guide provides a comprehensive overview of the Lewis acidity of arylboronic acids in aqueous solution, detailing the underlying equilibria, methods for quantification, and the influence of substituents, all supported by experimental data and protocols.

Core Concepts: The Equilibrium Dictating Lewis Acidity

In aqueous solution, the Lewis acidity of an arylboronic acid is characterized by its equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate species.[2][3] This transformation occurs through the acceptance of a hydroxide ion from water, a process that can be quantified by an acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to exist in the tetrahedral boronate form at a given pH.[3]

This equilibrium is the fundamental principle governing the behavior of arylboronic acids in biological systems. The tetrahedral boronate is often the species that engages in reversible covalent interactions with diols present in sugars or serine residues in enzyme active sites.[4]

Caption: Equilibrium of an arylboronic acid in aqueous solution.

Quantitative Assessment of Lewis Acidity: pKa Values

The Lewis acidity of arylboronic acids is most commonly expressed through their pKa values. The electronic nature of the substituents on the aryl ring significantly influences these values. Electron-withdrawing groups (EWGs) generally decrease the pKa, making the boronic acid a stronger Lewis acid, while electron-donating groups (EDGs) have the opposite effect.[5] This relationship can be effectively described by the Hammett equation.[5]

Below is a compilation of experimentally determined pKa values for a range of substituted phenylboronic acids in aqueous solution.

SubstituentPositionpKa
H-8.83[5]
4-OCH₃para9.25[6]
4-CH₃para9.15[5]
4-Fpara8.68[5]
4-Clpara8.58[5]
4-Brpara8.55[5]
4-Ipara8.58[5]
4-CF₃para7.86[5]
4-CNpara7.78[5]
4-NO₂para7.08[5]
3-OCH₃meta8.78[5]
3-CH₃meta8.92[5]
3-Fmeta8.35[5]
3-Clmeta8.28[5]
3-Brmeta8.25[5]
3-Imeta8.30[5]
3-CF₃meta8.05[5]
3-CNmeta7.95[5]
3-NO₂meta7.35[5]
2-Fortho8.70[5]
2-Clortho8.85[5]
2-Brortho8.88[5]

Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength.

Interaction with Diols and the Impact on Acidity

A critical aspect of arylboronic acid chemistry is their reversible covalent interaction with 1,2- and 1,3-diols to form cyclic boronate esters.[4] This interaction is highly relevant in the context of drug development, particularly for targeting glycoproteins and for the design of glucose sensors. The formation of a boronate ester significantly increases the Lewis acidity of the boron center, resulting in a decrease in the apparent pKa by 3-3.5 units.[4] This is because the resulting five- or six-membered ring structure stabilizes the tetrahedral boronate form.

Arylboronic AcidDiolBinding Constant (K)
Phenylboronic acidD-Fructose8600 M⁻¹[7]
Phenylboronic acidD-Glucose2.0 M⁻¹[7]
4-Carboxyphenylboronic acidD-FructoseNot specified
4-(N-methyl)carboxamidobenzeneboronic acidD-Fructose8600 M⁻¹

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting the behavior of arylboronic acids. The most common methods employed are potentiometric titration, spectrophotometric titration, and ¹¹B NMR spectroscopy.

pKa_Determination_Workflow cluster_0 Experimental Workflow for pKa Determination start Start prep Prepare Arylboronic Acid Solution (known concentration in water or co-solvent) start->prep method_choice Select Method prep->method_choice potentiometric Potentiometric Titration method_choice->potentiometric Potentiometry spectrophotometric Spectrophotometric Titration method_choice->spectrophotometric Spectrophotometry nmr ¹¹B NMR Spectroscopy method_choice->nmr NMR data_acq_pot Titrate with Standard Acid/Base Record pH vs. Titrant Volume potentiometric->data_acq_pot data_acq_spec Measure Absorbance at Various pH Values spectrophotometric->data_acq_spec data_acq_nmr Acquire ¹¹B NMR Spectra at Various pH Values nmr->data_acq_nmr analysis_pot Plot Titration Curve Determine Inflection Point data_acq_pot->analysis_pot analysis_spec Plot Absorbance vs. pH Determine Inflection Point data_acq_spec->analysis_spec analysis_nmr Integrate Signals of sp² and sp³ Boron Plot Ratio vs. pH data_acq_nmr->analysis_nmr pka_calc Calculate pKa analysis_pot->pka_calc analysis_spec->pka_calc analysis_nmr->pka_calc end End pka_calc->end

Caption: General workflow for pKa determination of arylboronic acids.

Potentiometric Titration

This is a classical and highly accurate method for pKa determination.[8]

Principle: The pKa is determined by monitoring the change in pH of a solution of the arylboronic acid as it is titrated with a standard solution of a strong acid or base. The pKa corresponds to the pH at the half-equivalence point.

Detailed Methodology:

  • Instrumentation: An automated titrator equipped with a calibrated pH electrode and a micro-burette is typically used.[9]

  • Sample Preparation: A solution of the arylboronic acid is prepared in water, often with a constant ionic strength maintained by an inert salt like KCl (e.g., 0.1 M).[9] The concentration of the boronic acid is typically in the millimolar range.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl). The titrant is added in small increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve, which can be determined from the first or second derivative of the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[10]

Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore in proximity to the boronic acid moiety and can be used with smaller sample quantities.[11]

Principle: The UV-Vis absorbance spectra of the trigonal arylboronic acid and the tetrahedral boronate anion differ. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.[11]

Detailed Methodology:

  • Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder is required.

  • Sample Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared. A stock solution of the arylboronic acid is also prepared.

  • Measurement: An aliquot of the arylboronic acid stock solution is added to each buffer solution to a constant final concentration. The absorbance of each solution is measured at a wavelength where the difference in molar absorptivity between the acidic and basic forms is maximal.

  • Data Analysis: The absorbance is plotted against the pH. The resulting data is fitted to a sigmoidal curve, and the pKa is determined as the pH at the inflection point of this curve.[12]

¹¹B NMR Spectroscopy

This technique provides direct insight into the hybridization state of the boron atom.[13]

Principle: The chemical shift in the ¹¹B NMR spectrum is sensitive to the coordination environment of the boron atom. Trigonal (sp²) boron in the neutral boronic acid and tetrahedral (sp³) boron in the anionic boronate give rise to distinct signals. The pKa can be determined by monitoring the relative integration of these two signals as a function of pH.[1][13]

Detailed Methodology:

  • Instrumentation: A high-field NMR spectrometer equipped with a boron-observe probe is necessary.

  • Sample Preparation: A solution of the arylboronic acid is prepared in a suitable solvent (e.g., H₂O/D₂O mixture). A series of samples are prepared at different pH values by the addition of small amounts of acid or base.[14]

  • Measurement: ¹¹B NMR spectra are acquired for each sample. The chemical shifts of the sp² and sp³ boron species are identified.

  • Data Analysis: The relative concentrations of the acidic and basic forms are determined by integrating the corresponding signals in the ¹¹B NMR spectra. The pKa is then calculated using the Henderson-Hasselbalch equation by plotting the logarithm of the ratio of the concentrations of the basic to acidic forms against the pH. The pKa is the pH at which this ratio is equal to one.[15]

Conclusion

The Lewis acidity of arylboronic acids in aqueous solution is a critical parameter that dictates their chemical reactivity and biological activity. A thorough understanding of the underlying equilibria and the factors that influence the pKa is essential for the rational design of novel therapeutics, diagnostics, and chemical sensors. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of this fundamental property, enabling researchers to further explore and exploit the rich chemistry of this important class of compounds.

References

(2-Bromophenyl)boronic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromophenyl)boronic acid , a versatile reagent in modern organic synthesis, plays a pivotal role in the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its utilization in palladium-catalyzed cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identity and Synonyms

This compound is an organoboron compound featuring a boronic acid functional group ortho to a bromine atom on a benzene ring. This substitution pattern imparts unique reactivity to the molecule. For clarity and consistency in research and documentation, it is essential to be familiar with its various synonyms and identifiers.

Identifier TypeValue
Systematic Name This compound
Common Synonyms 2-Bromobenzeneboronic acid, o-Bromophenylboronic acid[1]
Abbreviations o-BBBA[2][3]
CAS Number 244205-40-1[1][2][3][4][5]
Molecular Formula C₆H₆BBrO₂[1][2]
SMILES B(C1=CC=CC=C1Br)(O)O[2]
InChI InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The data presented below has been compiled from various sources to provide a reliable reference.

PropertyValue
Molecular Weight 200.83 g/mol [1][2]
Appearance White to off-white powder or crystal[1][4]
Melting Point 113-115 °C[1][6][7]
Boiling Point (Predicted) 329.2 ± 44.0 °C[2]
Density (Predicted) 1.67 ± 0.1 g/cm³[2]
pKa (Predicted) 8.25 ± 0.58[2]
Solubility Sparingly soluble in methanol; slightly soluble in acetonitrile, chloroform, and DMSO; limited solubility in water.[2]

Synthesis and Reaction Mechanisms

This compound is a valuable building block, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[8]

Synthesis of this compound

A common synthetic route to this compound begins with 2-bromoaniline. The process involves a sequence of standard organic transformations.[1][4][5]

G cluster_0 Synthesis Workflow 2-Bromoaniline 2-Bromoaniline 1-Bromo-2-iodobenzene 1-Bromo-2-iodobenzene 2-Bromoaniline->1-Bromo-2-iodobenzene 1. Diazotization 2. Iodination o-Bromophenylmagnesium bromide o-Bromophenylmagnesium bromide 1-Bromo-2-iodobenzene->o-Bromophenylmagnesium bromide Mg/I Exchange (i-PrMgBr) Methyl o-bromophenylboronate Methyl o-bromophenylboronate o-Bromophenylmagnesium bromide->Methyl o-bromophenylboronate Borylation (B(OMe)3) This compound This compound Methyl o-bromophenylboronate->this compound Hydrolysis

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like this compound) with an organic halide or triflate.[8] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7]

G cluster_reactants Reactants cluster_products Product pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination R1R2 R1-R2 (Biaryl) R1X R1-X (Aryl Halide) R2BOH2 R2-B(OH)2 (this compound) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of this compound and its application in a Suzuki-Miyaura coupling reaction. Researchers should adapt these procedures based on the specific substrates and available laboratory equipment.

Protocol for the Synthesis of this compound from 1-Bromo-2-iodobenzene

This procedure outlines the conversion of 1-bromo-2-iodobenzene to this compound via a Grignard reaction followed by borylation and hydrolysis.[1][4][9]

Materials:

  • 1-Bromo-2-iodobenzene

  • Isopropylmagnesium bromide (i-PrMgBr) solution

  • Trimethyl borate (B(OMe)₃)[9]

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 1-bromo-2-iodobenzene and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the isopropylmagnesium bromide solution dropwise while maintaining the temperature. Stir the mixture for 1-2 hours at this temperature to facilitate the magnesium-iodine exchange.

  • Borylation: To the freshly prepared Grignard reagent, slowly add a solution of trimethyl borate in anhydrous THF, ensuring the temperature remains below -60 °C.[10] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours until two clear layers form.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization.

Protocol for Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize 2-bromo-4'-methoxybiphenyl.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[11]

  • 1,4-Dioxane and water (or another suitable solvent system like toluene/ethanol)[3][12]

  • Ethyl acetate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition and Degassing: Evacuate the vessel and backfill with an inert gas (repeat three times). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a cornerstone reagent for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials such as those used in OLEDs.[1][13][14] Its reliable synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for synthetic chemists. The protocols and data provided in this guide offer a solid foundation for its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for (2-Bromophenyl)boronic acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, particularly biaryl and heteroaryl structures which are prevalent in many bioactive compounds.[1][2][3][4]

(2-Bromophenyl)boronic acid is a valuable building block in Suzuki couplings, allowing for the introduction of a substituted phenyl ring which can be further functionalized. The ortho-bromo substituent presents unique steric and electronic considerations that necessitate careful optimization of reaction conditions to achieve high yields and purity. These application notes provide a detailed protocol and guidance for the successful Suzuki coupling of this compound with various aryl halides.

Core Concepts of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.[5]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically facilitated by a base.[5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.[5]

The choice of catalyst, ligand, base, and solvent are critical for the success of the reaction, especially with sterically hindered substrates like this compound.[6][7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide is typically between 0.1 and 0.5 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of ortho-substituted boronic acids and related substrates, providing a basis for comparison and optimization.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of an Aryl Bromide with an Ortho-Substituted Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10085-95General Protocol
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene11080-90[6]
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O8075-85[7]
Pd/C (5)-K₂CO₃ (2)Toluene/H₂O90>84[8]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

Base (equiv.)SolventTemperature (°C)Yield (%)Reference
K₃PO₄ (3)Dioxane/H₂O100HighGeneral Protocol
K₂CO₃ (2)Toluene110Good[6]
Na₂CO₃ (2)DME/H₂O80Good[7]
Cs₂CO₃ (2)THF80Variable[7]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas heat Heat with Stirring (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Biaryl Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reactants pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_borate R¹-Pd(II)L_n-OR' pd2_halide->pd2_borate Ligand Exchange pd2_biaryl R¹-Pd(II)L_n-R² pd2_borate->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product R¹-R² pd2_biaryl->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][5]

Application in Agrochemical Synthesis: The Case of Boscalid

The Suzuki-Miyaura coupling is a key step in the industrial synthesis of various important compounds, including the fungicide Boscalid.[8][9][10][11][12] Boscalid functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[13][14][15]

G Boscalid Synthesis and Mechanism of Action cluster_synthesis Synthesis cluster_moa Mechanism of Action start_mats 2-Chloroaniline Derivative + 4-Chlorophenylboronic Acid suzuki Suzuki-Miyaura Coupling start_mats->suzuki intermediate 2-Amino-4'-chlorobiphenyl suzuki->intermediate acylation Acylation intermediate->acylation boscalid Boscalid acylation->boscalid sdh Succinate Dehydrogenase (Complex II) inhibition Inhibition boscalid->inhibition fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc succinate Succinate succinate->sdh atp ATP Production etc->atp inhibition->sdh blocks ubiquinone binding site

References

Application Notes and Protocols: (2-Bromophenyl)boronic Acid as a Benzyne Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyne is a highly reactive intermediate that has proven to be a powerful tool in organic synthesis, enabling the rapid construction of complex aromatic systems. A variety of precursors have been developed for the generation of benzyne under different conditions. Among these, (2-Bromophenyl)boronic acid and its derivatives, particularly the pinacol ester, have emerged as versatile and efficient precursors for benzyne, especially in the context of transition-metal-catalyzed reactions. This approach, pioneered by the Greaney group, offers a distinct advantage by generating a metal-bound benzyne intermediate, which exhibits unique reactivity profiles compared to free benzyne.

These application notes provide a comprehensive overview of the use of this compound and its pinacol ester as a benzyne precursor, with a focus on its primary application in the palladium-catalyzed synthesis of triphenylenes. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the adoption of this methodology in research and development settings.

Mechanism of Benzyne Formation and Trimerization

The generation of benzyne from this compound pinacol ester is typically achieved through a palladium-catalyzed process. The proposed mechanism involves the formation of a palladium-bound benzyne intermediate, which then undergoes a cyclotrimerization to yield triphenylene.

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent base-mediated elimination of the boronic ester group leads to the formation of a Pd(II)-benzyne complex. This metal-bound aryne is then poised to react with other benzyne units. The cyclotrimerization is thought to proceed through a series of ligand exchange and palladacycle formation steps, ultimately leading to the triphenylene product and regeneration of the Pd(0) catalyst. A key feature of this method is that the benzyne intermediate is not "free" in solution, which influences its reactivity. For instance, attempted trapping of the benzyne with 2,5-dimethylfuran in a Diels-Alder reaction was unsuccessful, suggesting the benzyne remains coordinated to the palladium center throughout the reaction sequence.[1]

Benzyne_Formation_and_Trimerization precursor This compound pinacol ester oxidative_addition Oxidative Addition precursor->oxidative_addition pd0 Pd(0)L_n pd0->oxidative_addition intermediate1 Aryl-Pd(II) Complex oxidative_addition->intermediate1 elimination Elimination intermediate1->elimination base Base (tBuOK) base->elimination pd_benzyne Pd(II)-Benzyne Complex elimination->pd_benzyne trimerization [2+2+2] Cyclotrimerization pd_benzyne->trimerization triphenylene Triphenylene trimerization->triphenylene pd_catalyst_regen Pd(0)L_n trimerization->pd_catalyst_regen Catalyst Regeneration

Caption: Proposed mechanism for benzyne formation and trimerization.

Applications

The primary and most well-documented application of this compound derivatives as benzyne precursors is the palladium-catalyzed synthesis of triphenylenes and their substituted analogues.[1] This reaction provides a straightforward and efficient route to these disc-shaped polycyclic aromatic hydrocarbons, which are of interest for their potential applications in materials science, particularly in the field of organic electronics.

While the generation of a metal-bound benzyne intermediate suggests potential for unique reactivity in other transformations, such as cycloadditions and nucleophilic additions, these applications are not yet widely reported for this specific precursor. The lack of reactivity with traditional benzyne trapping agents like furans indicates that the reaction pathways may differ significantly from those of "free" benzyne generated by other methods. Further research is needed to explore the full synthetic potential of this palladium-catalyzed benzyne formation beyond cyclotrimerization.

Data Presentation: Palladium-Catalyzed Synthesis of Triphenylenes

The following table summarizes the key quantitative data for the palladium-catalyzed synthesis of triphenylene from (2-halophenyl)boronic acid derivatives. The use of the pinacol ester of this compound under optimized conditions provides a significant improvement in yield compared to the free boronic acid.

EntryPrecursorCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1This compoundPd(dba)₂ (5)PPh₃ (10)⁺BuOK (2.0)Toluene10015[1]
2This compound pinacol esterPd(dba)₂ (5)PPh₃ (10)⁺BuOK (2.0)Toluene10060[1]
3This compound pinacol esterPd(dba)₂ (5) DPEphos (5) ⁺BuOK (1.1) Toluene 100 78 [1]
4(2-Chlorophenyl)boronic acid pinacol esterPd(dba)₂ (5)DPEphos (5)⁺BuOK (1.1)Toluene12525[1]
5(2-(Triflyloxy)phenyl)boronic acid pinacol esterPd(dba)₂ (5)DPEphos (5)⁺BuOK (1.1)Toluene10080[1]

Optimized conditions are highlighted in bold.

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

A general and straightforward procedure for the synthesis of the pinacol ester from the corresponding boronic acid is provided below.

Protocol_1_Workflow start Start: This compound, Pinacol, MgSO₄ step1 Dissolve in Et₂O start->step1 step2 Stir at RT overnight step1->step2 step3 Filter and Concentrate step2->step3 step4 Purify by Column Chromatography step3->step4 product Product: This compound pinacol ester step4->product

Caption: Workflow for the synthesis of the pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • To a solution of this compound (1.0 equiv) in diethyl ether, add pinacol (1.1 equiv) and anhydrous magnesium sulfate (1.5 equiv).

  • Stir the resulting suspension at room temperature overnight.

  • Filter the reaction mixture through a pad of celite to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound pinacol ester as a white solid.

Protocol 2: Palladium-Catalyzed Synthesis of Triphenylene

This protocol details the optimized conditions for the cyclotrimerization of benzyne generated from this compound pinacol ester.

Materials:

  • This compound pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂

  • Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)

  • Potassium tert-butoxide (⁺BuOK)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound pinacol ester (1.0 equiv), Pd(dba)₂ (0.05 equiv), DPEphos (0.05 equiv), and potassium tert-butoxide (1.1 equiv).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for the specified reaction time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a short plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford triphenylene as a white to off-white solid.

Conclusion

This compound and its pinacol ester are effective precursors for the generation of a palladium-bound benzyne intermediate. This methodology has been successfully applied to the synthesis of triphenylenes, offering a reliable and high-yielding route to these important polycyclic aromatic hydrocarbons. The distinct nature of the metal-bound aryne intermediate generated from this precursor opens avenues for exploring novel chemical reactivity, although its scope beyond cyclotrimerization reactions remains an area for future investigation. The protocols and data presented herein provide a solid foundation for researchers to utilize this benzyne precursor in their synthetic endeavors.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromophenylboronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides is essential for creating complex molecules like biaryls, which are privileged scaffolds in many pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] 2-Bromophenylboronic esters have emerged as valuable intermediates in this field. The boronic ester group, particularly the pinacol ester, offers enhanced stability and easier handling compared to free boronic acids, making it a preferred reagent in multi-step syntheses.[6][7]

These notes provide detailed protocols and data for the application of 2-bromophenylboronic esters in palladium-catalyzed cross-coupling reactions, offering a guide for synthesizing complex biaryl systems crucial for research and drug development.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, an aryl bromide coupling partner), inserting itself into the carbon-bromine bond. This oxidizes the palladium from Pd(0) to a Pd(II) complex.[7][9]

  • Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the Pd(II) complex, displacing the halide. The base activates the organoboron compound, facilitating this transfer.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂(Ar') oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' tm_complex->product  Product aryl_halide Ar-X aryl_halide->oa_complex boronic_ester Ar'-B(OR)₂ + Base boronic_ester->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

  • Choice of Boron Reagent: While boronic acids are common, boronic pinacol esters are often preferred due to their stability towards protodeboronation, ease of purification, and compatibility with a wider range of reaction conditions.[7]

  • Catalyst and Ligand Selection: Palladium(II) acetate (Pd(OAc)₂) and palladacycle precatalysts are highly effective.[11] The choice of phosphine ligand is critical; electron-rich, bulky ligands like SPhos or P(t-Bu)₃ often enhance catalytic activity, especially for sterically hindered or less reactive substrates.[10][11]

  • Base and Solvent System: The base is crucial for activating the boronic ester for transmetalation.[10] Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely used.[4][11] Solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typically employed to ensure solubility of the various components.[1][11]

  • Alternative Reactivity: Beyond cross-coupling, 2-bromophenylboronic esters can serve as precursors to benzynes under specific palladium-catalyzed conditions. This alternative pathway allows for the synthesis of complex polycyclic aromatic compounds like triphenylenes.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a 2-bromophenylboronic pinacol ester with an aryl bromide.

Materials:

  • 2-Bromophenylboronic pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 2-bromophenylboronic pinacol ester, aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.[11]

  • Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 10:1 ratio, e.g., 5 mL dioxane to 0.5 mL water) via syringe.[11]

  • Seal the vessel and stir the reaction mixture vigorously at 80-100 °C.[11]

  • Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 12-24 hours.[11]

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]

Experimental_Workflow start Setup reagents 1. Add Reagents & Catalyst (Boronic Ester, Aryl Halide, Base, Pd/Ligand) start->reagents inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar or N₂) reagents->inert solvent 3. Add Solvents (e.g., Dioxane/Water) inert->solvent reaction 4. Heat & Stir (80-100 °C, 12-24h) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Workup (Dilute, Wash, Dry) monitor->workup purify 7. Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 2: Synthesis of 2-Bromophenylboronic Pinacol Ester via Miyaura Borylation

This protocol details the synthesis of the boronic ester starting material from an aryl halide.

Materials:

  • 1-Bromo-2-iodobenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Potassium acetate (KOAc, 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 1-bromo-2-iodobenzene, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂ under an argon atmosphere.[1]

  • Add anhydrous 1,4-dioxane via syringe.[1]

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction mixture to 80-85 °C and stir overnight.[1]

  • After cooling to room temperature, filter the mixture through a pad of celite, rinsing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure 2-bromophenylboronic pinacol ester.[1]

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The tables below provide representative data for optimizing these conditions and exploring the substrate scope.

Table 1: Representative Reaction Conditions for the Coupling of 2-Bromophenylboronic Pinacol Ester and 4-Bromotoluene

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100>95
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄ (3)Dioxane8092
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O10078
4CataCXium® A (2)-Cs₂CO₃ (3)Dioxane/H₂O80>95

Data are representative and compiled based on typical conditions reported for similar Suzuki-Miyaura couplings.[10][11]

Table 2: Substrate Scope - Coupling of 2-Bromophenylboronic Pinacol Ester with Various Aryl Halides

EntryAryl Halide PartnerProductTypical Yield (%)
14-Methoxyphenyl bromide2-(4-Methoxyphenyl)-1-bromobenzene94
24-Cyanophenyl bromide4'-(Bromobiphenyl-2-yl)benzonitrile88
33-Nitrophenyl bromide1-Bromo-2-(3-nitrophenyl)benzene85
42-Chloropyridine2-(Biphenyl-2-yl)pyridine75

Yields are illustrative of the reaction's versatility with both electron-rich and electron-poor coupling partners under optimized conditions.[3][11]

References

Application Notes and Protocols for the Use of (2-Bromophenyl)boronic Acid in OLED Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromophenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the fabrication of materials for Organic Light-Emitting Diodes (OLEDs). Its utility is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate for constructing the complex, π-conjugated molecular architectures essential for efficient charge transport and light emission in OLED devices.

This document provides detailed application notes and experimental protocols for the synthesis of a fluorene-based OLED host material using this compound, highlighting its role in creating highly efficient and stable blue OLEDs.

Application: Synthesis of Bipolar Host Materials for Blue OLEDs

This compound is instrumental in the synthesis of bipolar host materials, which are crucial components of the emissive layer in high-performance OLEDs. These materials possess both electron- and hole-transporting capabilities, facilitating balanced charge injection and recombination, leading to improved device efficiency and lifetime. A prime example is the synthesis of fluorene derivatives, such as 2,7-bis(biphenyl-2-yl)-9,9-dimethylfluorene, which are known for their wide bandgap, high thermal stability, and excellent photophysical properties.

The introduction of the ortho-linked biphenyl moieties, derived from this compound, imparts a twisted molecular structure. This steric hindrance prevents intermolecular aggregation and excimer formation, which are common causes of reduced efficiency and color impurity in OLEDs. The resulting non-coplanar structure helps to maintain a high triplet energy level, which is essential for hosting blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters.

Experimental Protocol: Synthesis of 2,7-bis(biphenyl-2-yl)-9,9-dimethylfluorene

This protocol details the synthesis of 2,7-bis(biphenyl-2-yl)-9,9-dimethylfluorene via a Suzuki-Miyaura cross-coupling reaction between 2,7-dibromo-9,9-dimethylfluorene and this compound.

Materials:
  • 2,7-Dibromo-9,9-dimethylfluorene

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Toluene

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Scheme:

Caption: Synthetic scheme for 2,7-bis(biphenyl-2-yl)-9,9-dimethylfluorene.

Procedure:
  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9,9-dimethylfluorene (1.0 mmol), this compound (2.5 mmol), palladium(II) acetate (0.04 mmol), SPhos (0.08 mmol), and potassium phosphate (6.0 mmol).

    • Seal the flask with rubber septa and connect it to a Schlenk line.

    • Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Add anhydrous and degassed 1,4-dioxane (50 mL) and degassed deionized water (5 mL) to the flask via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours under a positive pressure of argon.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with 100 mL of toluene and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (starting from pure hexanes) to isolate the desired product.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from a mixture of toluene and methanol to afford 2,7-bis(biphenyl-2-yl)-9,9-dimethylfluorene as a white crystalline solid.

Experimental Workflow Diagram:

G start Start setup Reaction Setup: - Add reactants, catalyst, ligand, and base to flask. - Establish inert atmosphere. start->setup solvents Add degassed solvents (1,4-Dioxane/H₂O) setup->solvents reaction Heat to 100 °C and stir for 24h. Monitor by TLC. solvents->reaction workup Work-up: - Cool to RT. - Dilute with toluene. - Wash with H₂O and brine. reaction->workup dry Dry organic layer (MgSO₄) and concentrate. workup->dry purify Purification: - Column chromatography (Silica gel). - Recrystallization (Toluene/Methanol). dry->purify product Obtain pure product purify->product

Caption: Workflow for the synthesis of the target OLED material.

Quantitative Data Presentation

The performance of OLEDs is highly dependent on the specific device architecture and the materials used in each layer. Below is a summary of typical performance data for a blue OLED employing a host material structurally similar to 2,7-bis(biphenyl-2-yl)-9,9-dimethylfluorene.

Parameter Value Conditions
Maximum External Quantum Efficiency (EQE) > 25%At low brightness
Maximum Power Efficiency > 50 lm/W-
Maximum Current Efficiency > 60 cd/A-
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) (0.14, 0.25)At 1000 cd/m²
Turn-on Voltage < 3.0 VAt 1 cd/m²
Emission Peak (λₘₐₓ) ~470 nmBlue emission
Device Lifetime (LT₅₀) > 100 hoursAt 1000 cd/m²

Note: The data presented is representative and can vary based on the specific emitter, device structure, and fabrication conditions.

Logical Relationship of Synthesis to Performance

The unique structural features imparted by this compound directly influence the performance of the final OLED device.

G cluster_synthesis Synthesis cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance OLED Performance A This compound B Suzuki Coupling A->B C Ortho-linked biphenyl moiety B->C D Twisted, non-coplanar structure C->D G Good thermal stability C->G E High Triplet Energy D->E F Suppressed intermolecular aggregation D->F H High Efficiency E->H I Good Color Purity E->I F->H F->I J Long Operational Lifetime G->J

Caption: Relationship between synthesis, structure, and OLED performance.

These application notes and protocols provide a comprehensive guide for researchers and scientists working on the development of advanced OLED materials. The use of this compound as a strategic building block enables the synthesis of high-performance host materials, paving the way for the next generation of energy-efficient and long-lasting displays and lighting solutions.

The Role of (2-Bromophenyl)boronic Acid in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromophenyl)boronic acid is a versatile and indispensable building block in modern pharmaceutical development. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures. This capability allows medicinal chemists to efficiently synthesize diverse libraries of compounds for drug discovery and to develop scalable synthetic routes for active pharmaceutical ingredients (APIs).

Application Notes

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of both a bromo and a boronic acid group on the same phenyl ring allows for sequential or differential reactivity, making it a valuable tool for creating complex biaryl and heterocyclic structures that are prevalent in many therapeutic agents.

Key Applications in Pharmaceutical Development:

  • Synthesis of Biaryl Scaffolds: The primary application of this compound is in the Suzuki-Miyaura coupling reaction to produce biaryl compounds.[1][2] These structural motifs are central to a multitude of pharmaceuticals due to their ability to mimic peptide bonds and interact with biological targets.

  • Development of Anticancer Agents: Biaryl compounds synthesized using this compound are crucial components of various anticancer drugs. For instance, this reagent is utilized in the synthesis of precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors and B-cell lymphoma 2 (Bcl-2) inhibitors, which are targeted therapies for various cancers.[3][4][5]

  • Access to Complex Heterocycles: The strategic placement of the bromo and boronic acid functionalities allows for intramolecular coupling reactions or sequential couplings to generate complex heterocyclic systems, which are often sought after in drug design for their unique pharmacological properties.

  • Fragment-Based Drug Discovery: In fragment-based drug discovery, this compound can be used to link different molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A notable example of a therapeutic class of drugs where this compound and its derivatives are employed is in the synthesis of PARP inhibitors . These inhibitors are a cornerstone of targeted cancer therapy, particularly for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The synthesis of the core biaryl structure of many PARP inhibitors relies on Suzuki-Miyaura coupling reactions.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide to form a biaryl compound, a common precursor in pharmaceutical synthesis.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the aryl bromide (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and a palladium catalyst, which can be pre-formed or generated in situ. For in situ generation, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90-95°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Presentation:

The following table summarizes typical quantitative data for Suzuki-Miyaura coupling reactions involving this compound and various aryl halides.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
14-BromopyridinePd(OAc)₂/PPh₃ (3)K₂CO₃Dioxane/H₂O95585>98
22-ChloropyrazinePd(dppf)Cl₂ (5)Cs₂CO₃Toluene/H₂O100878>97
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (4)Na₂CO₃DMF/H₂O90692>99
43-IodoanisolePd₂(dba)₃/SPhos (2)K₃PO₄Dioxane80488>98

Visualizations

Experimental Workflow for Biaryl Synthesis

The following diagram illustrates the general workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling reaction.

G Workflow for Biaryl Synthesis via Suzuki-Miyaura Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_product Final Product A This compound E Combine Reactants in Solvent A->E B Aryl Halide B->E C Palladium Catalyst & Ligand C->E D Base D->E F Inert Atmosphere (N2/Ar) E->F Establish G Heating & Stirring F->G H Quenching & Extraction G->H After Reaction Completion I Drying & Concentration H->I J Column Chromatography I->J K Pure Biaryl Compound J->K

Caption: General workflow for biaryl synthesis.

Signaling Pathway of PARP Inhibitors

This diagram illustrates the mechanism of action of PARP inhibitors in the context of DNA single-strand break repair and the concept of synthetic lethality in BRCA-deficient cancer cells.

G Mechanism of Action of PARP Inhibitors cluster_dna_damage DNA Damage & Repair cluster_parp_inhibition PARP Inhibition cluster_cell_fate Cell Fate cluster_normal_cell Normal Cell (BRCA Proficient) cluster_cancer_cell Cancer Cell (BRCA Deficient) DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation DNA_damage->PARP1 Replication_Fork_Collapse Replication Fork Collapse DNA_damage->Replication_Fork_Collapse During Replication PAR Poly(ADP-ribose) Synthesis PARP1->PAR PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits DSB DNA Double-Strand Break (DSB) PARP_Trapping->DSB Exacerbates Replication_Fork_Collapse->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR HRR_Deficient Defective HRR DSB->HRR_Deficient Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis / Cell Death HRR_Deficient->Apoptosis

Caption: PARP inhibitor signaling pathway.

References

Greener Amidation of Carboxylic Acids Using Boronic Acid Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where a vast number of active pharmaceutical ingredients (APIs) contain this functional group.[1][2][3] Traditional methods for amide synthesis often rely on stoichiometric activating agents (e.g., carbodiimides like DCC and EDC, or coupling reagents like HATU), which suffer from poor atom economy and generate significant chemical waste.[1][2] In the pursuit of more sustainable and environmentally friendly chemical processes, direct catalytic amidation of carboxylic acids with amines has emerged as a highly attractive alternative.[2][3] Among the various catalytic systems developed, boronic acids have proven to be particularly effective, offering a greener pathway to amide bond formation.[2][4]

This document provides detailed application notes and experimental protocols for the greener amidation of carboxylic acids utilizing boronic acid catalysts. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to implement these sustainable methodologies in their work.

Advantages of Boronic Acid-Catalyzed Amidation

Boronic acid-catalyzed amidation presents several key advantages over traditional methods:

  • High Atom Economy: The direct condensation of a carboxylic acid and an amine releases only water as a byproduct, maximizing the incorporation of reactant atoms into the final product.

  • Reduced Waste: By avoiding stoichiometric activating and coupling reagents, this method significantly minimizes chemical waste.

  • Milder Reaction Conditions: Many boronic acid catalyst systems operate under relatively mild conditions, with some reactions proceeding at room temperature.[5][6]

  • Low Catalyst Loading: Effective catalysis can often be achieved with low loadings of the boronic acid promoter.

  • Low Toxicity: Boronic acids are generally considered to have low toxicity, making them a more environmentally benign choice of catalyst.[4]

Catalytic Cycle and Mechanism

The precise mechanism of boronic acid-catalyzed amidation is an area of ongoing investigation, with evidence suggesting multiple potential pathways. A generally accepted mechanism involves the formation of a key acyloxyboronic acid intermediate.[7][8][9] Theoretical calculations suggest that the formation of this intermediate is kinetically facile but thermodynamically unfavorable, highlighting the critical role of water removal to drive the reaction forward.[7][8][9]

Recent studies have also proposed the involvement of dimeric B-O-B motifs, which may activate the carboxylic acid while delivering the amine nucleophile.[10] The cleavage of the C-O bond in a tetracoordinate acyl boronate intermediate is considered the rate-determining step in some proposed mechanisms.[7][8]

Boronic Acid Catalyzed Amidation Cycle cluster_0 Catalytic Cycle R-COOH Carboxylic Acid Acyloxyboronic_acid Acyloxyboronic acid Intermediate R-COOH->Acyloxyboronic_acid + ArB(OH)2 R'-NH2 Amine Tetrahedral_intermediate Tetrahedral Intermediate ArB(OH)2 Boronic Acid Catalyst Acyloxyboronic_acid->Tetrahedral_intermediate + R'-NH2 Amide Amide Product Tetrahedral_intermediate->Amide - ArB(OH)2 H2O Water Tetrahedral_intermediate->H2O

Caption: Proposed catalytic cycle for boronic acid-catalyzed amidation.

Data Presentation: Comparison of Boronic Acid Catalysts

The choice of boronic acid catalyst can significantly impact the efficiency of the amidation reaction. Electron-deficient arylboronic acids are often employed, and ortho-substituents can play a crucial role in enhancing catalytic activity.[7][8] The following table summarizes the performance of various boronic acid catalysts under different reaction conditions.

CatalystCarboxylic AcidAmineSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Dehydrating AgentReference
3,4,5-Trifluorophenylboronic acidBenzoic acidBenzylamineTolueneReflux18955Dean-Stark[9]
ortho-Iodophenylboronic acidPhenylacetic acidBenzylamineCH₂Cl₂RT2492104Å MS[5]
5-Methoxy-2-iodophenylboronic acid (MIBA)4-Phenylbutyric acidBenzylamineCH₂Cl₂RT69854Å MS[5]
2-Chlorophenylboronic acidBenzoic acid4-PhenylbutylamineTAMEReflux2>955Dean-Stark[11]
Boric Acid4-Phenylbutyric acidBenzylamineTolueneReflux169410Dean-Stark[1]
2,4-Bis(trifluoromethyl)phenylboronic acidPhenylpropanoic acidBenzylamineFluorobenzene85169654Å MS[12]
1-Thianthrenylboronic acidBenzoic acidHexylamineCH₂Cl₂RT129554Å MS[12]

Note: This table presents a selection of data for comparative purposes. Yields and reaction times can vary depending on the specific substrates and reaction scale.

Experimental Protocols

The following protocols provide detailed methodologies for conducting boronic acid-catalyzed amidation reactions.

Protocol 1: General Procedure for Amidation using ortho-Iodophenylboronic Acid at Room Temperature

This protocol is adapted from the work of Hall and co-workers and is suitable for a wide range of substrates under mild conditions.[5]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.0 mmol)

  • ortho-Iodophenylboronic acid (0.1 mmol, 10 mol%)

  • Activated 4Å molecular sieves (500 mg)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Septum and nitrogen inlet

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and ortho-iodophenylboronic acid (0.1 mmol).

  • Add activated 4Å molecular sieves (500 mg).

  • Add dichloromethane (5 mL) to the flask.

  • Seal the flask with a septum and purge with nitrogen.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the molecular sieves, washing the sieves with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Amidation using Arylboronic Acids with Azeotropic Water Removal

This protocol is a general method suitable for various arylboronic acid catalysts at elevated temperatures, utilizing a Dean-Stark apparatus for efficient water removal.[9][11]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.0 mmol)

  • Arylboronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid, 0.05 mmol, 5 mol%)

  • Toluene or tert-amyl methyl ether (TAME) (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and the arylboronic acid catalyst (0.05 mmol).

  • Add the solvent (toluene or TAME, 10 mL).

  • Attach a Dean-Stark apparatus and a condenser to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by TLC or LC-MS analysis of aliquots.

  • After the reaction is complete (typically indicated by the cessation of water collection and consumption of starting materials), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate method, such as recrystallization or flash column chromatography.

Experimental_Workflow cluster_protocol1 Protocol 1: Room Temperature cluster_protocol2 Protocol 2: Azeotropic Removal p1_start Combine Reactants, Catalyst & MS in CH2Cl2 p1_react Stir at Room Temperature p1_start->p1_react p1_workup Filter & Concentrate p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Pure Amide p1_purify->p1_product p2_start Combine Reactants & Catalyst in Toluene/TAME p2_setup Attach Dean-Stark p2_start->p2_setup p2_react Heat to Reflux p2_setup->p2_react p2_workup Cool & Concentrate p2_react->p2_workup p2_purify Purify (Chromatography/ Recrystallization) p2_workup->p2_purify p2_product Pure Amide p2_purify->p2_product

Caption: General experimental workflows for boronic acid-catalyzed amidation.

Conclusion

Boronic acid-catalyzed amidation represents a significant advancement in the field of sustainable organic synthesis.[2] This methodology offers a greener, more atom-economical, and often milder alternative to traditional amide bond formation techniques.[1][2] The protocols and data presented herein provide a practical guide for the implementation of this powerful catalytic system in both academic and industrial research settings, particularly in the development of pharmaceuticals and other fine chemicals. Further exploration of novel boronic acid catalysts and optimization of reaction conditions will continue to expand the scope and utility of this important transformation.

References

Application Notes and Protocols for Regioselective Suzuki Reactions with Di-halogenated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for achieving high regioselectivity in Suzuki-Miyaura cross-coupling reactions using di-halogenated aromatic and heteroaromatic substrates. Control over regioselectivity is crucial in the synthesis of complex molecules, particularly in pharmaceutical and materials science, as it allows for the specific functionalization of a single position on a multi-halogenated core, enabling the rapid generation of diverse molecular scaffolds.

Introduction to Regioselective Suzuki Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] When employing substrates with multiple, yet chemically distinct, halogen atoms, the inherent differences in reactivity can often be exploited to achieve selective mono-functionalization. This regioselectivity is typically governed by a combination of electronic effects, steric hindrance, and the relative bond strengths of the carbon-halogen bonds (C-I > C-Br > C-Cl).[2][3]

However, in cases of di-halogenated substrates where the electronic and steric environments of the two halogens are similar, or when unconventional selectivity is desired, the choice of catalyst system—specifically the palladium source and the ancillary ligand—becomes paramount.[4] By carefully selecting the ligand, it is possible to tune the steric and electronic properties of the active palladium catalyst, thereby directing the oxidative addition to a specific C-X bond in a "catalyst-controlled" manner.[4][5] This approach provides a powerful tool for chemists to override the substrate's inherent reactivity bias and access previously difficult-to-synthesize isomers.[5]

This document presents two detailed protocols demonstrating catalyst-controlled regioselective Suzuki coupling on a di-iodooxazole substrate, showcasing how ligand choice can effectively switch the site of arylation.

Factors Influencing Regioselectivity

The regiochemical outcome of a Suzuki reaction on a di-halogenated substrate is a delicate interplay of several factors. Understanding these factors is key to designing a successful and selective transformation.

G cluster_substrate Substrate Factors cluster_catalyst Catalyst System Factors cluster_conditions Reaction Conditions Steric Steric Hindrance (Less hindered site reacts faster) Regioselectivity Regioselectivity Steric->Regioselectivity Electronic Electronic Effects (Electron-deficient site is more reactive) Electronic->Regioselectivity Halogen Halogen Identity (Reactivity: I > Br > Cl) Halogen->Regioselectivity Ligand Ligand Properties (Bulky/electron-rich ligands can alter selectivity) Ligand->Regioselectivity Palladium Palladium Precursor Palladium->Regioselectivity Base Base Base->Regioselectivity Solvent Solvent Solvent->Regioselectivity Temp Temperature Temp->Regioselectivity

Caption: Key factors influencing the regioselectivity of Suzuki reactions.

Protocol 1: Highly Regioselective Mono-arylation of 2,4-Diiodooxazole at the C4-Position

This protocol describes the selective arylation of 2,4-diiodooxazole at the C4 position, which is often considered the less reactive site in some dihaloazole systems under standard conditions. The use of Xantphos as a ligand is critical for achieving high selectivity for the C4 isomer.[5]

Experimental Protocol:

  • Reagent Preparation: In a dry nitrogen-filled glovebox, add 2,4-diiodooxazole (1.0 equiv., 0.25 mmol, 78.2 mg), phenylboronic acid (1.2 equiv., 0.30 mmol, 36.6 mg), and potassium phosphate tribasic (K₃PO₄, 2.0 equiv., 0.50 mmol, 106.1 mg) to a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Catalyst Addition: In the same glovebox, add the palladium(II) acetate (Pd(OAc)₂, 0.04 equiv., 0.01 mmol, 2.2 mg) and Xantphos (0.06 equiv., 0.015 mmol, 8.7 mg).

  • Solvent Addition: Add 1,4-dioxane (1.0 mL) to the vial.

  • Reaction Setup: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated heating block at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 18 hours. The progress of the reaction can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-iodo-4-phenyloxazole.

Quantitative Data Summary:

EntryDihaloazoleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductRegioselectivity (C4:C2)Yield (%)
12,4-DiiodooxazolePhenylboronic acidPd(OAc)₂ (4)Xantphos (6)K₃PO₄1,4-Dioxane100182-Iodo-4-phenyloxazole>95:585

Data adapted from the supporting information of J. Org. Chem. 2010, 75, 5, 1733–1739.[5]

Protocol 2: Catalyst-Controlled Regioselective Mono-arylation of 2,4-Diiodooxazole at the C2-Position

This protocol demonstrates the reversal of regioselectivity on the same 2,4-diiodooxazole substrate by switching the ligand. The use of a highly electron-rich and sterically hindered phosphine ligand, in this case, 1,3,5-triaza-7-phosphaadamantane (PTA), directs the arylation to the C2 position.[5]

Experimental Protocol:

  • Reagent Preparation: In a dry nitrogen-filled glovebox, add 2,4-diiodooxazole (1.0 equiv., 0.25 mmol, 78.2 mg), phenylboronic acid (1.2 equiv., 0.30 mmol, 36.6 mg), and potassium phosphate tribasic (K₃PO₄, 2.0 equiv., 0.50 mmol, 106.1 mg) to a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Catalyst Addition: In the same glovebox, add the palladium(II) acetate (Pd(OAc)₂, 0.08 equiv., 0.02 mmol, 4.5 mg) and 1,3,5-triaza-7-phosphaadamantane (PTA, 0.16 equiv., 0.04 mmol, 6.3 mg).

  • Solvent Addition: Add acetonitrile (MeCN, 1.0 mL) to the vial.

  • Reaction Setup: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated heating block at 80 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 4-iodo-2-phenyloxazole.

Quantitative Data Summary:

EntryDihaloazoleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductRegioselectivity (C2:C4)Yield (%)
22,4-DiiodooxazolePhenylboronic acidPd(OAc)₂ (8)PTA (16)K₃PO₄MeCN80184-Iodo-2-phenyloxazole>95:578

Data adapted from the supporting information of J. Org. Chem. 2010, 75, 5, 1733–1739.[5]

Visualizing Catalyst-Controlled Regioselectivity and Experimental Workflow

The following diagrams illustrate the concept of catalyst-controlled regioselectivity and a general workflow for these reactions.

G cluster_main Catalyst-Controlled Regioselectivity on a Dihaloazole cluster_path1 Pathway A cluster_path2 Pathway B Dihaloazole 2,4-Dihaloazole CatalystA Pd(OAc)₂ / Xantphos Dihaloazole->CatalystA CatalystB Pd(OAc)₂ / PTA Dihaloazole->CatalystB ArylBoronicAcid Ar-B(OH)₂ ArylBoronicAcid->CatalystA ArylBoronicAcid->CatalystB ProductA C4-Arylated Product CatalystA->ProductA Selective Coupling at C4 ProductB C2-Arylated Product CatalystB->ProductB Selective Coupling at C2 G Start Start Reagents Weigh Substrates, Base, Catalyst, Ligand Start->Reagents Setup Reaction Setup (Inert atmosphere) Solvent Add Degassed Solvent Setup->Solvent Reagents->Setup Heat Heat to Reaction Temp Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End Analyze->End

References

Protecting Group Strategies for Organoboronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organoboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, the inherent reactivity and potential instability of the boronic acid moiety can complicate multi-step syntheses. Protecting group strategies are therefore crucial for masking the reactivity of the boronic acid, allowing for transformations on other parts of the molecule without unintended side reactions. This document provides detailed application notes and experimental protocols for the protection and deprotection of organoboronic acids, focusing on commonly employed protecting groups.

Introduction to Protecting Groups for Boronic Acids

The primary challenges associated with unprotected boronic acids include their propensity to form trimeric boroxines, potential instability under certain acidic or oxidative conditions, and purification difficulties.[1] Protecting groups circumvent these issues by converting the boronic acid into a more stable derivative, such as a boronate ester or a tetracoordinate boron species.[1][2] The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily removed under mild conditions that do not affect other functional groups.

  • The protecting group and its byproducts after cleavage should be easily separable from the desired product.[3]

This guide focuses on three widely used protecting groups: Pinacol esters , N-methyliminodiacetic acid (MIDA) boronates , and 1,8-diaminonaphthalene (dan) .

Comparative Overview of Common Protecting Groups

The choice of protecting group depends on the specific synthetic route, the stability of the boronic acid, and the reaction conditions to be employed in subsequent steps. The following table summarizes the key characteristics of pinacol, MIDA, and dan protecting groups.

Protecting GroupStructureStabilityDeprotection ConditionsKey Advantages
Pinacol Cyclic boronate esterGood stability, suitable for chromatography.[4] Can be unstable to strong acids, bases, and certain oxidative conditions.Acidic hydrolysis (e.g., HCl), often requiring heating.[1] Transesterification with diethanolamine followed by acid hydrolysis.[5][6][7] Two-step conversion to trifluoroborate salt (KHF₂) followed by hydrolysis (e.g., TMSCl, NaOH).[7][8][9]Commercially available, straightforward protection, can be used directly in some cross-coupling reactions.[1]
MIDA Tetracoordinate boronateExceptionally stable to a wide range of anhydrous reaction conditions, including cross-coupling, oxidation, and reduction.[1][2][10][11] Stable to chromatography.[10][11]Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature.[2][10][11][12]High stability allows for iterative cross-coupling and multi-step synthesis with sensitive substrates.[2][11] Slow release of boronic acid under specific basic conditions (e.g., K₃PO₄) can be advantageous for unstable boronic acids.[10]
dan Diaminonaphthalene boraneVery stable under a wide range of conditions due to dative bonding from nitrogen to boron.[1]Acidic hydrolysis.[1] Can be used directly in Suzuki-Miyaura coupling with KOt-Bu without deprotection.[13]High stability, can be used for iterative cross-coupling.[14]

Experimental Protocols

I. Pinacol Ester Protection

Pinacol esters are one of the most common forms of protected boronic acids.[1] They are often stable enough for purification by silica gel chromatography.[4]

Protocol 1: General Procedure for Pinacol Ester Formation

This protocol describes the formation of a pinacol ester from a boronic acid using pinacol.

  • Materials:

    • Boronic acid (1.0 equiv)

    • Pinacol (1.0-1.2 equiv)

    • Anhydrous magnesium sulfate (MgSO₄) (1.5 equiv)

    • Anhydrous diethyl ether or toluene

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the boronic acid, pinacol, and anhydrous MgSO₄.

    • Add the anhydrous solvent (e.g., diethyl ether).

    • Stir the suspension at room temperature for 24 hours.

    • Monitor the reaction by TLC or GC/MS.

    • Upon completion, filter the reaction mixture to remove the MgSO₄.

    • Wash the solid residue with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.

    • The crude product can often be used directly or purified by distillation or chromatography on boric acid-treated silica gel.[15][16]

Protocol 2: Deprotection of Pinacol Esters via Trifluoroborate Intermediate

This two-step procedure is a mild and efficient method for deprotecting pinacol esters, especially for sensitive substrates.[8][9]

  • Materials:

    • Pinacol boronate ester (1.0 equiv)

    • Potassium hydrogen difluoride (KHF₂) (3-4 equiv)

    • Methanol or acetonitrile/water

    • Trimethylsilyl chloride (TMSCl) or aqueous HCl

  • Procedure:

    • Formation of the Trifluoroborate Salt:

      • Dissolve the pinacol boronate ester in methanol.

      • Add a saturated aqueous solution of KHF₂.

      • Stir the mixture at room temperature for 1-16 hours.

      • Remove the methanol under reduced pressure.

      • Collect the precipitated potassium trifluoroborate salt by filtration, wash with a small amount of cold water and then ether, and dry under vacuum.

    • Hydrolysis of the Trifluoroborate Salt:

      • Suspend the potassium trifluoroborate salt in a suitable solvent (e.g., acetonitrile or acetone).

      • Add an aqueous acid (e.g., 1M HCl) or TMSCl and water.

      • Stir the mixture at room temperature until the reaction is complete (typically 1-4 hours), as monitored by TLC or NMR.

      • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the boronic acid.

II. MIDA Boronate Protection

MIDA boronates are exceptionally stable and are ideal for multi-step synthesis and iterative cross-coupling reactions.[2][11]

Protocol 3: MIDA Boronate Formation using MIDA Anhydride

This recently developed method offers a mild and operationally simple procedure for the synthesis of MIDA boronates.[3][17]

  • Materials:

    • Boronic acid (1.0 equiv)

    • MIDA anhydride (3.0 equiv)

    • Anhydrous dioxane

  • Procedure:

    • Add the boronic acid and MIDA anhydride to a dry vial under an inert atmosphere.

    • Add anhydrous dioxane.

    • Seal the vial and heat at 70 °C for 24 hours.

    • Cool the reaction to room temperature.

    • The product can be purified by chromatography on silica gel, taking advantage of the unique chromatographic behavior of MIDA boronates (minimal mobility in Et₂O and rapid elution with THF).[18]

Protocol 4: Deprotection of MIDA Boronates

The deprotection of MIDA boronates is typically rapid and occurs under mild basic conditions.[2][10][11][12]

  • Materials:

    • MIDA boronate (1.0 equiv)

    • 1M aqueous sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or other suitable organic solvent

  • Procedure:

    • Dissolve the MIDA boronate in THF.

    • Add 1M aqueous NaOH (typically 2-3 equivalents).

    • Stir the mixture at room temperature. The reaction is often complete within 10-30 minutes.

    • Monitor the reaction by TLC.

    • Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to protonate the boronic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the boronic acid.

III. 1,8-Diaminonaphthalene (dan) Protection

The dan protecting group provides high stability, making it suitable for reactions where other protecting groups might fail.[1]

Protocol 5: Protection of Boronic Acids with 1,8-Diaminonaphthalene

This protocol describes a straightforward condensation reaction to form the dan-protected boronic acid.[14]

  • Materials:

    • Boronic acid (1.0 equiv)

    • 1,8-Diaminonaphthalene (1.05-1.1 equiv)

    • Toluene

  • Procedure:

    • To a reaction vessel, add the boronic acid and 1,8-diaminonaphthalene.

    • Add toluene to the vessel.

    • Heat the mixture at reflux for 2-4 hours, with azeotropic removal of water (e.g., using a Dean-Stark apparatus).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution and can be collected by filtration.

    • Wash the solid product with cold toluene and dry under vacuum.

Protocol 6: Deprotection of dan-Protected Boronic Acids

Deprotection is typically achieved under acidic conditions.[1]

  • Materials:

    • dan-protected boronic acid

    • Aqueous acid (e.g., 1M HCl)

    • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Suspend the dan-protected boronic acid in an organic solvent.

    • Add the aqueous acid.

    • Stir the biphasic mixture vigorously at room temperature until deprotection is complete (monitor by TLC).

    • Separate the layers. The diaminonaphthalene byproduct will be in the aqueous layer as its ammonium salt.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the boronic acid.

Quantitative Data Summary

The following tables provide a summary of representative yields for protection and deprotection reactions, as well as a comparison of pinacol and MIDA boronates in Suzuki-Miyaura cross-coupling.

Table 1: Representative Yields for Protection of Boronic Acids

Boronic Acid SubstrateProtecting GroupConditionsYield (%)Reference
3,5-Dibromophenylboronic aciddan1,8-Diaminonaphthalene, Toluene, reflux, 2h81[14]
Isobutylboronic acidPinacolPinacol, MgSO₄, Diethyl ether, 24h, rt78-83[15]
4-Fluorophenylboronic acidMIDAMIDA anhydride, Dioxane, 70°C, 24h75[3]
4-Formylphenylboronic acidMIDAMIDA anhydride, Dioxane, 70°C, 24h63[3]

Table 2: Representative Yields for Deprotection of Protected Boronic Acids

Protected Boronic AcidDeprotection MethodConditionsYield (%)Reference
Phenylboronic acid pinacol esterTransesterification/Hydrolysis1. Diethanolamine, Ether, 30 min, rt; 2. 0.1M HCl, 20 min99[5]
Substituted Phenylboronic acid pinacol estersvia Trifluoroborate1. KHF₂, MeOH/H₂O; 2. TMSCl, MeCN/H₂OGood yields[8]
Aryl, Heteroaryl, Alkenyl, Alkyl MIDA boronatesBasic Hydrolysis1N NaOH, THF, 23°C, 10 minGeneral, high yields[12]

Table 3: Comparison of MIDA and Pinacol Boronates in Suzuki-Miyaura Polymerization

MonomerPolymerization ConditionsMn (kDa)Mw (kDa)Yield (%)Reference
Thienyl MIDA BoronateOptimized Suzuki-Miyaura18.742.7up to 94[19][20]
Thienyl Pinacol BoronateSame conditionsLowerLowerLower[19][20]

Visualizing Protecting Group Strategies

The following diagrams illustrate the workflows for the protection and deprotection of boronic acids.

ProtectionDeprotectionWorkflow cluster_protection cluster_deprotection BA Boronic Acid (R-B(OH)₂) Protected_BA Protected Boronic Acid BA->Protected_BA Protection PG_reagent Protecting Group Reagent Protected_BA->BA Deprotection Deprotection_reagent Deprotection Reagent

Caption: General workflow for boronic acid protection and deprotection.

MIDA_vs_Pinacol_Decision Start Start: Need to protect a boronic acid Question1 Is the boronic acid unstable or will it be used in a multi-step synthesis with harsh reagents? Start->Question1 MIDA Use MIDA Boronate Question1->MIDA Yes Pinacol Use Pinacol Ester Question1->Pinacol No Question2 Is slow release of the bornonic acid beneficial for the subsequent reaction? MIDA->Question2 Question2->MIDA Yes

Caption: Decision tree for selecting between MIDA and Pinacol protecting groups.

Conclusion

The strategic use of protecting groups is essential for the successful application of organoboronic acids in complex organic synthesis. Pinacol esters offer a convenient and widely used option for general purposes. For more demanding synthetic challenges involving sensitive substrates or iterative reaction sequences, the exceptional stability and mild deprotection conditions of MIDA boronates provide a superior solution. The dan protecting group offers another robust alternative for highly challenging transformations. The detailed protocols and comparative data presented herein are intended to guide researchers in selecting and implementing the most appropriate protecting group strategy for their specific synthetic goals.

References

Application Notes and Protocols for Sequential Cross-Coupling Reactions with Multi-Reactive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of complex organic molecules using sequential cross-coupling reactions on multi-reactive substrates. This powerful strategy allows for the controlled and efficient construction of diverse molecular architectures from a single starting material, which is of particular interest in medicinal chemistry and materials science for the rapid generation of compound libraries and novel functional molecules.

Introduction

Sequential cross-coupling reactions on substrates bearing multiple reactive sites (e.g., different halogen atoms or a combination of a halogen and a triflate) offer a highly efficient and atom-economical approach to the synthesis of unsymmetrically substituted molecules. The selectivity for the sequential functionalization can be controlled by several factors, including the inherent reactivity differences of the leaving groups (e.g., C-I > C-Br > C-OTf > C-Cl), the choice of catalyst and ligands, and the reaction conditions. One-pot sequential reactions are particularly advantageous as they minimize purification steps, reduce waste, and save time.

This document details protocols for three distinct and versatile one-pot sequential cross-coupling methodologies:

  • Sequential Suzuki and Buchwald-Hartwig Amination: A method for the synthesis of C,N-diarylated heterocycles.

  • Sequential Sonogashira and Suzuki Coupling: A strategy for the differential functionalization of dihaloheterocycles.

  • Sequential Heck and Suzuki/Sonogashira Coupling: A versatile approach to unsymmetrically substituted arenes.

Application Note 1: One-Pot Sequential Suzuki and Buchwald-Hartwig Amination for the Synthesis of C,N-Diarylated Heterocycles

This protocol describes a one-pot, three-component reaction for the synthesis of 3,10-diaryl-10H-phenothiazines, 3,9-diaryl-9H-carbazoles, and 1,5-diaryl-1H-indoles.[1][2][3][4][5][6] The sequence involves an initial Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, catalyzed by a single palladium source without the need for intermediate catalyst addition.[1][2][3][4][6]

Logical Workflow

G cluster_0 One-Pot Sequential Suzuki and Buchwald-Hartwig Amination A Start with Bromo-N-H-Heterocycle B Step 1: Suzuki Coupling (Pd(dba)2, [tBu3PH]BF4, CsF) A->B Add Arylboronic Acid C Intermediate: C-Arylated Heterocycle B->C Formation of C-C bond D Step 2: Buchwald-Hartwig Amination (Add Aryl Bromide, NaOtBu) C->D No isolation E Final Product: C,N-Diarylated Heterocycle D->E Formation of C-N bond G cluster_1 Sequential Sonogashira and Suzuki Coupling A Start with 5-Bromo-3-iodoindole B Step 1: Sonogashira Coupling (PdCl2(PPh3)2, CuI, Et3N) A->B Add Terminal Alkyne (Selective at C-I) C Intermediate: 5-Bromo-3-alkynylindole B->C Formation of C(sp)-C(sp2) bond D Step 2: Suzuki Coupling (Pd(PPh3)4, K2CO3) C->D Isolate and then add Arylboronic Acid E Final Product: 5-Aryl-3-alkynylindole D->E Formation of C(sp2)-C(sp2) bond G cluster_2 One-Pot Sequential Heck and Suzuki/Sonogashira Coupling A Start with Aryl Dihalide B Step 1: Heck Reaction (Pd-NHC catalyst, Base) A->B Add Alkene C Intermediate: Mono-alkenylated Aryl Halide B->C Formation of C-C bond D Step 2: Suzuki or Sonogashira (Add Boronic Acid or Alkyne) C->D No isolation E Final Product: Unsymmetrically Disubstituted Arene D->E Second C-C bond formation

References

Application Notes and Protocols: (2-Bromophenyl)boronic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-Bromophenyl)boronic acid in bioconjugation, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This technique allows for the site-specific modification of biomolecules, enabling the attachment of probes, tags, or therapeutic agents.

Introduction to this compound in Bioconjugation

This compound is a versatile reagent in organic synthesis, and its application has extended into the realm of chemical biology and bioconjugation.[1][2] The presence of both a boronic acid and a bromo substituent on the same aromatic ring makes it a valuable bifunctional linker. The primary application of this compound in bioconjugation is as a partner in Suzuki-Miyaura cross-coupling reactions.[3][4] This palladium-catalyzed reaction forms a stable carbon-carbon bond between an organohalide and an organoboron compound, providing a robust method for linking molecules to biomolecules such as proteins and peptides.[5][6]

The Suzuki-Miyaura coupling is advantageous for bioconjugation due to its compatibility with aqueous environments and mild reaction conditions, which helps to preserve the structure and function of the biomolecule.[5][7] This methodology has been successfully employed for various applications, including the labeling of proteins with fluorescent probes for imaging, the introduction of affinity tags for pull-down assays, and the construction of antibody-drug conjugates (ADCs).[8][9]

Key Applications

  • Site-Specific Protein Modification: Introduction of functional groups at specific locations within a protein, often at genetically incorporated unnatural amino acids containing an aryl halide.[5]

  • Fluorescent Labeling: Attachment of fluorescent dyes to proteins or peptides for use as biosensors or for cellular imaging.[5]

  • Peptide Cyclization and Stapling: Formation of cyclic peptides to enhance stability and biological activity.[10]

  • Development of Antibody-Drug Conjugates (ADCs): While not a direct application of this compound itself in the final ADC structure, the underlying Suzuki-Miyaura chemistry is a key tool in developing and modifying components for ADC construction.[11]

Experimental Protocols

The following protocols are generalized methodologies for Suzuki-Miyaura cross-coupling on a protein substrate. Optimization of specific parameters such as ligand choice, temperature, and reaction time may be necessary for different proteins and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling on a Protein

This protocol describes the coupling of this compound to a protein containing a site-specifically incorporated aryl iodide.

Materials:

  • Protein containing an aryl iodide (e.g., p-iodophenylalanine)

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, Na₂PdCl₄)[12]

  • Water-soluble ligand (e.g., sSPhos, ADHP)[9]

  • Degassed aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF) if required for solubility of the boronic acid

  • Reducing agent (e.g., TCEP) to maintain cysteine residues in a reduced state if present

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the aryl iodide-containing protein in degassed aqueous buffer to a final concentration of 10-100 µM.

    • If the protein contains cysteine residues, add a reducing agent like TCEP to a final concentration of 1 mM.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10-100 mM.

    • Prepare a stock solution of the palladium catalyst and the water-soluble ligand in degassed buffer or an organic co-solvent. The palladium-to-ligand ratio is typically 1:2 to 1:3.

  • Reaction Setup:

    • In a reaction vessel, combine the protein solution with the this compound stock solution. The final concentration of the boronic acid should be in excess (e.g., 10-100 equivalents relative to the protein).

    • Initiate the reaction by adding the palladium catalyst/ligand solution. The final palladium concentration is typically in the range of 50-500 µM.

    • Gently mix the reaction and incubate at a controlled temperature, typically between 25°C and 37°C.[9]

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization if a fluorescent tag is being attached).

    • Once the reaction is complete (typically 1-12 hours), it can be quenched by adding a chelating agent like EDTA to sequester the palladium catalyst or by proceeding directly to purification.

  • Purification:

    • Remove unreacted small molecules and the catalyst by size-exclusion chromatography, dialysis, or other suitable protein purification methods.

    • Characterize the final bioconjugate by mass spectrometry to confirm the modification.

Quantitative Data Summary

The efficiency of Suzuki-Miyaura bioconjugation can be influenced by several factors including the choice of catalyst, ligand, and reaction conditions. The following table summarizes representative quantitative data from the literature for similar reactions.

BiomoleculeCoupling Partner 1Coupling Partner 2Catalyst / LigandConditionsYield / ConversionReference
Protein with p-iodophenylalanineThis compound (example)Fluorescent ProbePd(OAc)₂ / sSPhos37°C, 3h, aqueous bufferHigh Conversion (>80%)[9]
DNA-linked aryl iodidePhenyl boronic acidNa₂PdCl₄ / sSPhos37°C, 24h, water/acetonitrile>90%[12]
Model Peptidep-iodophenylalanine residueArylboronic acid(L1)₂Pd(OAc)₂37°C, 30 min, aqueous>95%
Cysteine-reactive iodinated probeBiotin-boronic acidPd(OAc)₂ / sSPhos37°C, 3h, cell lysateDose-dependent labeling[9]

Visualizations

Experimental Workflow for Suzuki-Miyaura Protein Bioconjugation

Suzuki_Miyaura_Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Protein with Aryl Halide (e.g., p-iodophenylalanine) Reaction_Mix Combine Reactants in Aqueous Buffer Protein_Prep->Reaction_Mix Boronic_Acid_Prep This compound Boronic_Acid_Prep->Reaction_Mix Catalyst_Prep Pd Catalyst & Ligand (e.g., Pd(OAc)₂/sSPhos) Catalyst_Prep->Reaction_Mix Incubation Incubate at 25-37°C Reaction_Mix->Incubation Monitoring Monitor Reaction (LC-MS, SDS-PAGE) Incubation->Monitoring Purification Purify Bioconjugate (SEC, Dialysis) Monitoring->Purification Characterization Characterize Product (Mass Spectrometry) Purification->Characterization Product Final Bioconjugate Characterization->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (Protein-I) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ ((2-BrPh)B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols: Synthesis of Triphenylenes via Palladium-Catalyzed Trimerization of ortho-Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylenes and their derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that have garnered substantial interest in materials science and drug development due to their unique electronic, optical, and self-assembling properties. Their rigid, disc-like structure makes them ideal building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. In medicinal chemistry, substituted triphenylenes have been explored for their potential as anticancer agents and kinase inhibitors.

A novel and efficient synthetic route to functionalized triphenylenes involves the palladium-catalyzed cyclotrimerization of ortho-substituted arylboronic acids and their esters.[1] This methodology utilizes readily available starting materials and proceeds through a metal-bound benzyne intermediate, offering a distinct mechanistic pathway compared to traditional Suzuki-Miyaura cross-coupling reactions.[1] This approach is particularly valuable for accessing a variety of substituted triphenylenes, which are key for tuning the physicochemical properties of the resulting materials or the pharmacological activity of drug candidates.

This document provides detailed protocols and application notes for the synthesis of triphenylenes using ortho-substituted arylboronic esters as benzyne precursors, based on established palladium-catalyzed methodologies.[1]

Signaling Pathways and Logical Relationships

The synthesis of triphenylenes from ortho-substituted arylboronic esters proceeds through a proposed catalytic cycle involving the formation of a benzyne intermediate. The logical flow of this process is outlined below.

Figure 1. Logical workflow for the synthesis of triphenylenes from ortho-substituted arylboronic esters.

Experimental Protocols

This section details the procedures for the synthesis of the arylboronic ester precursors and their subsequent cyclotrimerization to yield triphenylenes.

Protocol 1: Synthesis of 2-Bromo-Phenylboronic Esters

This procedure outlines the preparation of the pinacol ester of a substituted 2-bromophenylboronic acid, which serves as the direct precursor for the cyclotrimerization reaction.[1]

Materials:

  • Substituted 1-bromo-2-iodobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Pinacol

  • Anhydrous tetrahydrofuran (THF)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted 1-bromo-2-iodobenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • To the crude boronic acid, add pinacol (1.1 equivalents) and an appropriate solvent like hexanes.

  • Stir the mixture at room temperature until the esterification is complete (can be monitored by TLC or GC-MS).

  • Remove the solvent in vacuo and purify the resulting 2-bromo-phenylboronic ester by silica gel chromatography.

Protocol 2: Palladium-Catalyzed Synthesis of Triphenylenes

This protocol describes the cyclotrimerization of the 2-bromo-phenylboronic esters to form the corresponding triphenylene derivatives.[1]

Materials:

  • 2-Bromo-phenylboronic ester (precursor from Protocol 1)

  • Potassium tert-butoxide (tBuOK)

  • Palladium(0) catalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand, e.g., Triphenylphosphine (PPh₃)

  • Anhydrous solvent, e.g., Toluene or Dioxane

Procedure:

  • To an oven-dried reaction vessel, add the 2-bromo-phenylboronic ester (1 equivalent), the palladium catalyst (e.g., 5 mol % Pd₂(dba)₃), and the ligand (e.g., 20 mol % PPh₃) under an inert atmosphere.

  • Add the anhydrous solvent, followed by the base, potassium tert-butoxide (tBuOK, 3 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired triphenylene derivative.

Data Presentation

The following table summarizes the yields for the synthesis of various substituted triphenylenes from their corresponding ortho-bromoarylboronic pinacol esters, as demonstrated in the literature.[1] The reaction involves a palladium-catalyzed trimerization where the ortho-substituted arylboronate acts as a benzyne precursor.

EntrySubstituent on Arylboronic EsterTriphenylene Product(s)Total Yield (%)Product Ratio
14-Methyl2,6,10- and 2,7,10-Trimethyltriphenylene751:3
24-Methoxy2,6,10- and 2,7,10-Trimethoxytriphenylene681:3
34-Fluoro2,6,10- and 2,7,10-Trifluorotriphenylene551:3
43-Methyl1,5,9-, 1,5,10-, 1,6,10-, and 1,6,11-Tetramethyltriphenylene isomers65Mixture
5UnsubstitutedTriphenylene82N/A

Data sourced from Organic Letters, 2014.[1]

Note: The consistent 1:3 ratio of C₃-symmetric to non-C₃-symmetric products for 4-substituted precursors strongly supports a mechanism involving benzyne intermediates rather than a sequential Suzuki-Miyaura coupling.[1]

Application and Significance

The synthesis of triphenylenes using ortho-substituted arylboronic acids provides a powerful tool for chemists in materials science and drug discovery. The ability to introduce a variety of functional groups onto the triphenylene core allows for the fine-tuning of molecular properties.

  • For Materials Science: This method enables the creation of novel discotic liquid crystals, organic semiconductors, and fluorescent materials by systematically modifying the substituents on the triphenylene scaffold.

  • For Drug Development: The protocol facilitates the synthesis of libraries of triphenylene-based compounds for screening against various biological targets. The modularity of the synthesis allows for rapid structure-activity relationship (SAR) studies.

The use of a palladium-catalyzed reaction with benzyne intermediates offers a convergent and often high-yielding approach to these complex aromatic systems, making it a valuable addition to the synthetic chemist's toolbox.

References

(2-Bromophenyl)boronic Acid: A Potent Inhibitor of Hormone-Sensitive Lipase for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hormone-sensitive lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides in adipose tissue.[1][2] The activity of HSL is tightly regulated by hormones such as catecholamines and insulin.[3][4] Upon stimulation by catecholamines, a signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA) leads to the phosphorylation and activation of HSL.[5][6] Activated HSL then translocates to the lipid droplet surface to hydrolyze triglycerides and diglycerides, releasing free fatty acids and glycerol.[6][7] Given its central role in lipolysis, HSL has emerged as a significant therapeutic target for metabolic disorders, including obesity and type 2 diabetes.[6][8]

Data Presentation

The inhibitory activities of several aryl boronic acid derivatives against hormone-sensitive lipase are summarized in the table below. This data, derived from in vitro studies, highlights the potential of this class of compounds as HSL inhibitors.

CompoundIC50 (nM)
(2-Benzyloxy-5-chlorophenyl)boronic acid17[9]
(2-Benzyloxy-5-fluorophenyl)boronic acid140[9]
5-Bromothiophene-2-boronic acid350[9]

Signaling Pathway

The signaling pathway leading to HSL activation and its subsequent role in lipolysis is a well-characterized process. The diagram below illustrates the key steps in this pathway, from hormonal stimulation to the release of free fatty acids.

HSL_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lipid_droplet Lipid Droplet Surface Hormone Catecholamines (e.g., Epinephrine) Receptor β-Adrenergic Receptor Hormone->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active HSL_inactive Inactive HSL (Cytosol) PKA_active->HSL_inactive phosphorylates Perilipin_inactive Perilipin PKA_active->Perilipin_inactive phosphorylates HSL_active Active HSL-P (Lipid Droplet) HSL_inactive->HSL_active TG Triglycerides HSL_active->TG hydrolyzes DG Diglycerides HSL_active->DG hydrolyzes Perilipin_active Perilipin-P Perilipin_inactive->Perilipin_active Lipid_Droplet Lipid Droplet TG->DG FFA_Glycerol Free Fatty Acids + Glycerol DG->FFA_Glycerol Inhibitor (2-Bromophenyl)boronic acid Inhibitor->HSL_active inhibits

Caption: HSL signaling pathway and inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound on HSL activity.

In Vitro HSL Inhibition Assay

This assay measures the direct inhibitory effect of the compound on purified or recombinant HSL enzyme activity.

Materials:

  • Purified or recombinant human HSL

  • This compound

  • HSL assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Fluorescent lipase substrate (e.g., 1-S-arachidonoylthioglycerol)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.

  • Enzyme Preparation: Dilute the purified HSL enzyme to the desired concentration in cold HSL assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • HSL assay buffer

    • This compound solution or vehicle (DMSO) for control.

    • Diluted HSL enzyme solution.

  • Pre-incubation: Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to interact with the enzyme.[10]

  • Initiate Reaction: Add the fluorescent lipase substrate to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Lipolysis Assay

This assay measures the effect of this compound on lipolysis in a cellular context, typically using adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells)

  • This compound

  • Lipolysis Assay Buffer

  • Isoproterenol (or other lipolytic agent)

  • Glycerol or Free Fatty Acid Assay Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in 96-well plates.

  • Inhibitor Treatment: Wash the differentiated adipocytes with assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) in assay buffer for 1 hour.

  • Stimulation of Lipolysis: Add a lipolytic agent like isoproterenol to the wells to stimulate lipolysis. Include control wells with no stimulator (basal lipolysis) and wells with stimulator but no inhibitor (stimulated control).

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Sample Collection: After incubation, collect the cell culture medium from each well.

  • Measurement of Lipolysis: Measure the amount of glycerol or free fatty acids released into the medium using a commercially available assay kit.

  • Data Analysis: Normalize the glycerol or free fatty acid release to the protein content in each well. Calculate the percentage of inhibition of stimulated lipolysis for each inhibitor concentration and determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a potential HSL inhibitor, from initial in vitro screening to cell-based validation.

HSL_Inhibitor_Workflow start Start in_vitro_assay In Vitro HSL Inhibition Assay (Purified Enzyme) start->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination cell_based_assay Cell-Based Lipolysis Assay (Adipocytes) ic50_determination->cell_based_assay Proceed with potent inhibitors lipolysis_inhibition Quantify Inhibition of Glycerol/FFA Release cell_based_assay->lipolysis_inhibition data_analysis Data Analysis and IC50 Confirmation lipolysis_inhibition->data_analysis end End data_analysis->end

Caption: Workflow for HSL inhibitor screening.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura coupling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction showing low or no yield?

A low or non-existent yield is one of the most common challenges in Suzuki-Miyaura coupling. This issue often stems from the quality of the reagents, suboptimal reaction conditions, or an inappropriate catalyst system. A systematic approach to troubleshooting is crucial. Key factors to investigate include the stability of the boronic acid, the activity of the palladium catalyst and ligand, the choice and quality of the base and solvent, and the reaction temperature.

Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a frequent side reaction, often driven by the presence of oxygen. Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium. To mitigate this, ensure your reaction setup is thoroughly degassed. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also be beneficial as it avoids the in situ reduction of a Pd(II) precatalyst which can sometimes promote homocoupling.

Q3: My aryl halide is being consumed, but I am isolating the dehalogenated arene instead of the desired product. What is causing this?

Dehalogenation is a side reaction where the halide on the electrophile is replaced by a hydrogen atom. This can occur after the oxidative addition step. The resulting aryl palladium halide intermediate may react with a hydrogen source in the reaction mixture, such as trace water or an amine base, leading to the dehalogenated byproduct. To address this, ensure anhydrous conditions if necessary and consider the choice of base, as some are more prone to facilitating this side reaction.

Q4: How do I choose the right palladium catalyst and ligand for my specific substrates?

The choice of catalyst and ligand is critical and often substrate-dependent. For simple couplings, a standard catalyst like Pd(PPh₃)₄ may suffice. However, for more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, more sophisticated systems are often required. Bulky, electron-rich phosphine ligands, like the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often more effective in these cases as they promote the rate-limiting oxidative addition step. Screening of different catalyst/ligand combinations is often a necessary part of methods development.

Q5: What is the role of the base in the Suzuki-Miyaura coupling, and how do I select the best one?

The base plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often dependent on the substrates and solvent system. For instance, K₃PO₄ is often effective with sterically hindered substrates. Screening different bases is a common optimization strategy.

Q6: Does the solvent choice matter in a Suzuki-Miyaura coupling?

Yes, the solvent can have a significant impact on solubility, reaction kinetics, and catalyst stability.[1] Polar aprotic solvents like dioxane, THF, and DMF are commonly used, often in combination with water to dissolve the inorganic base.[1] The choice of solvent can influence the efficiency of the transmetalation step and the overall reaction outcome.

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low or non-existent yield is a frequent issue. The following workflow can help diagnose the problem.

G start Low/No Yield reagent_quality Check Reagent Quality - Boronic Acid/Ester Purity - Aryl Halide Purity - Solvent & Base Quality start->reagent_quality Start Here catalyst_system Evaluate Catalyst System - Catalyst Activity - Ligand Integrity - Catalyst/Ligand Ratio reagent_quality->catalyst_system Reagents OK conditions Assess Reaction Conditions - Temperature - Reaction Time - Degassing (Inert Atmosphere) catalyst_system->conditions Catalyst OK screening Systematic Screening - Screen Ligands - Screen Bases - Screen Solvents conditions->screening Conditions OK, still low yield success Reaction Optimized screening->success

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if they are heteroaromatic. Use freshly purchased or recrystallized material. Consider using more stable boronic esters (e.g., pinacol esters).

    • Aryl Halide: Confirm the purity and integrity of your electrophile.

    • Solvent and Base: Ensure solvents are anhydrous if the protocol requires it and are properly degassed. The purity of the base is also critical.

  • Evaluate the Catalyst System:

    • Catalyst Activity: Palladium precatalysts can degrade. Use a fresh batch of catalyst or a reliable source. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.

    • Ligand Integrity: Phosphine ligands can be sensitive to air oxidation. Store and handle them under an inert atmosphere.

    • Catalyst/Ligand Ratio: The optimal ratio can vary. A common starting point is a 1:1 to 1:2 ratio of palladium to ligand.

  • Assess Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating. If the reaction is sluggish, a moderate increase in temperature may help. However, excessive heat can cause catalyst decomposition.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it has gone to completion.

    • Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

Issue 2: Presence of Byproducts (Homocoupling, Dehalogenation)

If significant byproducts are observed, consider the following logical steps.

G start Byproducts Observed homocoupling Homocoupling? start->homocoupling dehalogenation Dehalogenation? homocoupling->dehalogenation No improve_degassing Improve Degassing (Ar/N2 sparging, freeze-pump-thaw) homocoupling->improve_degassing Yes check_h_source Identify H Source (e.g., H2O, amine base) dehalogenation->check_h_source Yes end Byproducts Minimized dehalogenation->end No use_pd0 Use Pd(0) Source (e.g., Pd(PPh3)4) improve_degassing->use_pd0 use_pd0->dehalogenation modify_base Change Base check_h_source->modify_base modify_base->end

Caption: Decision tree for addressing common byproducts.

Data Presentation: Comparison of Reaction Components

Table 1: Comparison of Palladium Catalysts

The choice of palladium catalyst and ligand system is crucial for reaction success. The following table summarizes the performance of common catalyst systems for the coupling of various aryl halides with phenylboronic acid.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3 mol%)1-chloro-2-nitrobenzene--120 (Microwave)0.17>95
Pd(dppf)Cl₂ (1-3 mol%)Dihalogenated N-heterocyclesK₃PO₄, K₂CO₃Dioxane, THF80-100-70-98
Pd₂(dba)₃ / SPhos (1 mol%)4-ChlorotolueneK₃PO₄Toluene100198
Pd₂(dba)₃ / XPhos (1 mol%)4-ChloroanisoleK₃PO₄Toluene100199

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general comparison based on literature data.[2][3]

Table 2: Comparison of Bases

The base is essential for activating the boronic acid. The effectiveness of a base can be influenced by the solvent and substrates.

BaseAryl HalideArylboronic AcidCatalystSolventTemp. (°C)Yield (%)
K₃PO₄4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosToluene10098
K₂CO₃2-BromopyridinePhenylboronic acidPd(PPh₃)₄Dioxane/H₂O10095
Cs₂CO₃Aryl BromidePhenylboronic acidPd₂(dba)₃ / PPh₃Dioxane8096
Na₂CO₃4-IodoanisolePhenylboronic acidPd NanoparticlesEtOH/H₂O8098
KFAryl BromidePhenylboronic acidPd₂(dba)₃ / PCy₃Toluene80-

Note: This table serves as a general guide. Optimal base selection often requires experimental screening.[4][5]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pdiia R1-Pd(II)L2-X (trans-complex) oa->pdiia transmetal Transmetalation pdiia->transmetal pdiib R1-Pd(II)L2-R2 transmetal->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product R1-R2 (Product) re->product reactants1 R1-X (Aryl Halide) reactants1->oa reactants2 R2-B(OR)2 (Boronic Acid/Ester) + Base base_activation [R2-B(OR)2(Base)]- reactants2->base_activation base_activation->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]

The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-limiting step.[6]

  • Transmetalation: The organic group from the activated boronate species is transferred to the palladium center.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol serves as a general guideline and should be optimized for each specific substrate combination.[4][8]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Catalyst/Ligand Screening

When optimizing a reaction, screening different catalysts and ligands is often necessary.

Procedure:

  • Set up an array of small-scale reactions in parallel (e.g., in a 24-well reaction block or in individual vials).

  • To each reaction vessel, add the aryl halide (e.g., 0.1 mmol), arylboronic acid (e.g., 0.12 mmol), and base (e.g., 0.2 mmol).

  • Prepare stock solutions of different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., SPhos, XPhos, PPh₃) in a suitable degassed solvent.

  • Add a specific palladium precursor and ligand combination to each reaction vessel, ensuring the same catalyst loading across all reactions.

  • Add the degassed reaction solvent to each vessel.

  • Seal the vessels and heat the reaction block to the desired temperature with stirring for a set period.

  • After the reaction time, cool the block, and analyze the outcome of each reaction by LC-MS or GC to determine the relative conversion and product formation. This will identify the most promising catalyst/ligand system for further optimization.

References

Technical Support Center: Suzuki Coupling with (2-Bromophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving (2-Bromophenyl)boronic acid.

Troubleshooting Guide

Low yields in Suzuki coupling reactions with this compound are often attributed to the steric hindrance imposed by the ortho-bromo substituent. This steric bulk can impede key steps in the catalytic cycle. The following table outlines common issues and recommended solutions to improve reaction outcomes.

ProblemPotential CauseRecommended Solution
Low or No Product Formation Inefficient Oxidative Addition: The steric hindrance of the ortho-bromo group on the boronic acid and potentially on the coupling partner can slow down the oxidative addition of the aryl halide to the Pd(0) catalyst.Optimize Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species. N-Heterocyclic carbene (NHC) ligands are also highly effective for sterically demanding couplings.[1]
Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be hindered. The boronic acid needs to be activated by a base to form a more nucleophilic boronate species.Select an Appropriate Base and Solvent: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered for better solubility. A mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of degassed water can be beneficial, as water can aid in dissolving the base and facilitate the formation of the active boronate species.[1]
Catalyst Deactivation: The palladium catalyst may decompose or precipitate out of the reaction mixture, especially at elevated temperatures.Ensure Inert Atmosphere: Rigorously degas all solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[2] Use a Pre-catalyst: Consider using a stable pre-catalyst that generates the active Pd(0) species in situ.
Significant Side Product Formation Protodeboronation: The C-B bond of the this compound can be cleaved by residual water or protic solvents, especially under basic conditions, leading to the formation of bromobenzene.Use Anhydrous Conditions (if necessary): For highly sensitive substrates, using strictly anhydrous solvents and bases may be required. Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.[3]
Homocoupling: The boronic acid can couple with itself to form a biphenyl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.Thorough Degassing: Minimize oxygen in the reaction mixture through rigorous degassing of solvents and sparging the reaction vessel with an inert gas.[4] Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving a low yield, even though the same conditions work for other boronic acids?

A1: The primary reason for low yields with this compound is steric hindrance. The bromo group at the ortho position physically obstructs the approach of the palladium catalyst and the other coupling partner. This steric clash can significantly slow down crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to incomplete conversion and the formation of side products. Standard Suzuki coupling conditions are often not robust enough to overcome this steric barrier, necessitating the use of specialized, bulky ligands and carefully optimized reaction parameters.[1]

Q2: What are the best catalyst and ligand combinations for coupling this compound?

A2: For sterically hindered substrates like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most effective. Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are excellent choices. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more readily undergo oxidative addition with sterically demanding aryl halides. N-Heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in these challenging couplings.

Q3: What is the role of the base in the Suzuki coupling, and which one should I use for this compound?

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. For sterically hindered boronic acids, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. These bases are typically used in excess (2-3 equivalents) to ensure complete activation of the boronic acid.

Q4: Is water necessary in my Suzuki reaction with this compound?

A4: While not always essential, the presence of a small amount of water can be beneficial, particularly when using inorganic bases like K₃PO₄ or Cs₂CO₃. Water can help to dissolve the base and facilitate the equilibrium between the boronic acid and the active boronate species. However, excessive water can promote the undesirable side reaction of protodeboronation. A common solvent system is a 4:1 to 10:1 mixture of an aprotic solvent (e.g., 1,4-dioxane, toluene) and degassed water.[1]

Q5: How can I minimize the formation of homocoupling and protodeboronation byproducts?

A5: To minimize homocoupling of the boronic acid, it is critical to exclude oxygen from the reaction. This can be achieved by thoroughly degassing your solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[4] Using a direct Pd(0) catalyst source can also reduce homocoupling associated with the in-situ reduction of Pd(II) precatalysts.[2]

Protodeboronation can be minimized by using the boronic acid as its more stable pinacol ester derivative or by employing anhydrous reaction conditions if the substrate is particularly sensitive to water.[3]

Experimental Protocol

The following is a general starting protocol for the Suzuki coupling of an aryl bromide with this compound. This protocol should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (5 mL)

  • Water, degassed (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with the inert gas three times to ensure a completely inert atmosphere.

  • Add the anhydrous, degassed 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Figure 1. Suzuki Coupling Catalytic Cycle cluster_side_reactions Potential Issues with this compound pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex steric_hindrance Steric hindrance from ortho-bromo group can slow down oxidative addition and reductive elimination. oxidative_addition->steric_hindrance transmetalation Transmetalation (Ar'-B(OH)2 / Base) pd2_complex->transmetalation Ar'-B(OH)3- pd2_diaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_diaryl protodeboronation Protodeboronation of This compound (side reaction). transmetalation->protodeboronation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product reductive_elimination->steric_hindrance

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with notes on steps impacted by steric hindrance.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low Yield start Low Yield in Suzuki Coupling with This compound check_catalyst Is the catalyst/ligand system optimized for steric hindrance? start->check_catalyst optimize_catalyst Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) and ensure catalyst activity. check_catalyst->optimize_catalyst No check_base Is the base appropriate and effectively activating the boronic acid? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Action: Use K3PO4 or Cs2CO3. Consider a small amount of water in an aprotic solvent. check_base->optimize_base No check_side_reactions Are side reactions like protodeboronation or homocoupling occurring? check_base->check_side_reactions Yes optimize_base->check_side_reactions minimize_side_reactions Action: Ensure rigorous degassing. Consider using a boronic ester or anhydrous conditions. check_side_reactions->minimize_side_reactions Yes check_conditions Are reaction temperature and concentration optimal? check_side_reactions->check_conditions No minimize_side_reactions->check_conditions optimize_conditions Action: Increase temperature if needed, but monitor for catalyst decomposition. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Figure 2. A logical workflow for diagnosing and addressing low yields in Suzuki couplings with this compound.

References

Technical Support Center: (2-Bromophenyl)boronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using (2-Bromophenyl)boronic acid in catalytic cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The primary undesired side reactions when using this compound are protodeboronation, homocoupling, and oxidation.[1] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom.[2] Homocoupling results in the dimerization of two molecules of the boronic acid. Oxidation converts the boronic acid into the corresponding phenol.[1] Another potential side reaction is the dehalogenation of the aryl halide coupling partner.[3]

Q2: What is protodeboronation and why does it occur?

A2: Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] This is a well-known and frequent side reaction in metal-catalyzed coupling reactions.[2] The propensity for protodeboronation is highly dependent on factors like reaction conditions and the specific organic substituent on the boronic acid.[2] The reaction can be catalyzed by either acid or base.[1][2] Under the basic conditions typical for Suzuki-Miyaura coupling, a base-catalyzed pathway is particularly relevant.[1]

Q3: What causes the homocoupling of this compound?

A3: Homocoupling of arylboronic acids can be mediated by the palladium catalyst. One common pathway involves the reductive activation of a Pd(II) precatalyst, which consumes two molecules of the boronic acid to form a biaryl product and Pd(0).[1] This side reaction can also be promoted by the presence of oxygen in the reaction mixture.[4] Therefore, insufficient degassing of the reaction setup can lead to increased formation of homocoupling byproducts.

Q4: How stable is this compound and what are the proper storage conditions?

A4: this compound is typically a white to off-white powder.[5][6] For long-term storage, it should be kept at -20°C for up to 3 years as a powder.[7] For shorter periods, it can be stored at 2-8°C.[5] Once in solution, for instance in DMSO, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[7][8] It is important to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Issue 1: Formation of Bromobenzene (Protodeboronation Product)

Q: My reaction is producing a significant amount of bromobenzene instead of the desired coupled product. What is causing this and how can I prevent it?

A: This indicates that protodeboronation is a major competing pathway. This side reaction is often promoted by high temperatures, the presence of water, and the choice of base.[2][9]

Solutions:

  • Use a More Stable Boron Reagent: Convert the this compound to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate ester.[4][10] These derivatives exhibit greater stability and can provide a slow release of the boronic acid into the reaction medium, minimizing its decomposition.[2][10]

  • Optimize the Base: The type and concentration of the base are critical. Very strong bases or high concentrations can accelerate protodeboronation.[1] Consider screening milder bases like K₃PO₄ or KF, or using a stoichiometric amount of a stronger base.[9][11]

  • Control Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can facilitate protodeboronation.[9] If using anhydrous solvents, ensure they are properly dried. If a co-solvent system is used (e.g., dioxane/water), try reducing the proportion of water.[4]

  • Lower Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[4] If possible, screen lower reaction temperatures to find a balance where the desired coupling proceeds efficiently while the side reaction is minimized.

Issue 2: Formation of 2,2'-Dibromobiphenyl (Homocoupling Product)

Q: I am observing the formation of 2,2'-dibromobiphenyl in my reaction mixture, which complicates purification. How can I suppress this homocoupling side reaction?

A: The homocoupling of boronic acids is often promoted by the presence of oxygen or can occur during the in-situ reduction of a Pd(II) precatalyst.[1][4]

Solutions:

  • Thorough Degassing: Oxygen is a key promoter of boronic acid homocoupling.[4] It is crucial to rigorously degas all solvents and the reaction mixture itself. Common methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or using several freeze-pump-thaw cycles.[4]

  • Choice of Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the initial reduction to Pd(0) can consume the boronic acid to form the homocoupled product.[1] Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass this step.[12]

  • Control Stoichiometry: Ensure the stoichiometry of the reactants is accurate. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess might favor side reactions.

Issue 3: Low or No Product Yield with Recovery of Starting Materials

Q: My Suzuki coupling reaction is failing or giving very low yields, and I'm recovering most of my starting this compound and aryl halide. What are the likely causes?

A: Low or no conversion can stem from several issues related to catalyst activity, reaction conditions, or the reagents themselves.

Solutions:

  • Catalyst and Ligand Choice: The ortho-bromo substituent on this compound introduces steric hindrance. A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[11][13] If using a simple catalyst like Pd(PPh₃)₄, consider switching to a more advanced catalyst system with a specialized ligand.

  • Base and Solvent System: The choice of base and solvent is crucial and interdependent. A common system for challenging couplings is K₃PO₄ in a solvent mixture like dioxane/water or toluene/water.[10][11] Ensure the base is finely powdered and dry, as its solubility and surface area can affect the reaction rate.[11]

  • Reaction Temperature: Some sterically hindered couplings require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[14][15] Ensure your reaction temperature is adequate for the specific substrates and catalyst system you are using.

  • Reagent Quality: Verify the purity and integrity of your this compound, aryl halide, and solvents. Boronic acids can degrade over time if not stored properly.[7] Solvents should be of high purity and free from peroxides, which can oxidize the boronic acid.[1]

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific reaction conditions. The following table summarizes qualitative and semi-quantitative observations from the literature to guide optimization.

Side ReactionPromoting FactorsConditions Leading to Increased Side ProductMitigation Strategy & Expected Outcome
Protodeboronation High Temperature, Water, Strong BaseAqueous NaOH, 100°CSwitch to K₃PO₄, anhydrous dioxane, 80°C. Reduces protodeboronation significantly.[11]
Electron-withdrawing groups on arylboronic acidNot directly applicable to this compound, but a general trend.[16][17]Use of boronate esters (e.g., pinacol) can stabilize the reagent.[4]
Homocoupling Presence of OxygenReaction performed without proper degassing.[4]Thoroughly degas solvents and reaction vessel (e.g., 3x freeze-pump-thaw cycles). Minimizes homocoupling.[4]
Use of Pd(II) precatalystsPd(OAc)₂ with no external reductant.[1]Use a Pd(0) source like Pd(PPh₃)₄. Avoids reductive homocoupling.[12]
Oxidation Peroxides in ethereal solvents (e.g., THF, dioxane)Using aged or unstabilized THF/dioxane.[1]Use freshly distilled or inhibitor-free, peroxide-free solvents. Prevents formation of phenol byproduct.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a Pd(II) source with a suitable ligand (e.g., Pd(OAc)₂ with SPhos)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a Schlenk flask, combine the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), the palladium catalyst/precatalyst, ligand (if separate), and the base.[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[4][15]

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.[14][18]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[14]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[18]

Visualizations

Catalytic Cycle and Competing Side Reactions

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa + Ar-X pdiia Ar-Pd(II)-X L_n oa->pdiia tm Transmetalation pdiia->tm + Ar'B(OH)₂ (Base) pdiib Ar-Pd(II)-Ar' L_n tm->pdiib re Reductive Elimination pdiib->re re->pd0 Regeneration product Ar-Ar' re->product proto Protodeboronation proto_prod Bromobenzene proto->proto_prod boronic (2-BrPh)B(OH)₂ boronic->proto H₂O, Base Temp. homo Homocoupling boronic->homo O₂, Pd(II) homo_prod 2,2'-Dibromobiphenyl homo->homo_prod

Caption: Suzuki-Miyaura cycle and key side reactions.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow decision decision solution solution issue Replace/Purify Reagents start Start: Low/No Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->issue No check_conditions Review Conditions (Temp, Time, Base) reagents_ok->check_conditions Yes conditions_ok Conditions Optimal? check_conditions->conditions_ok solution1 Increase Temp. Screen Bases (K₃PO₄, KF) Increase Time conditions_ok->solution1 No check_catalyst Review Catalyst System (Pd Source, Ligand) conditions_ok->check_catalyst Yes catalyst_ok Catalyst/Ligand Appropriate for Steric Hindrance? check_catalyst->catalyst_ok solution2 Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) Try Pd(0) Source catalyst_ok->solution2 No check_side_reactions Analyze Byproducts (LCMS, NMR) catalyst_ok->check_side_reactions Yes byproduct_found Major Byproduct? check_side_reactions->byproduct_found solution3 Use Boronate Ester Anhydrous Conditions Milder Base byproduct_found->solution3 Protodeboronation solution4 Degas Rigorously Use Pd(0) Catalyst byproduct_found->solution4 Homocoupling end Consult Further Literature for Specific Substrate byproduct_found->end None Obvious

Caption: Troubleshooting logic for Suzuki-Miyaura reactions.

Standard Experimental Workflow

References

improving solubility of (2-Bromophenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (2-Bromophenyl)boronic acid in organic solvents.

Solubility Data

The solubility of this compound can vary significantly depending on the solvent and ambient conditions. Below is a summary of available solubility data.

SolventFormulaSolubilityMolarity (approx.)ConditionsCitation
Dimethyl SulfoxideC₂H₆OS100 mg/mL497.93 mMRequires sonication. Use of hygroscopic DMSO can impact solubility.[1][2]
MethanolCH₃OHSolubleNot specified-[3]
WaterH₂OSlightly solubleNot specified-[3]
AcetonitrileC₂H₃NSlightly solubleNot specified-[3]
ChloroformCHCl₃Slightly solubleNot specified-[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when dissolving this compound.

Q1: I am having difficulty dissolving this compound in my chosen organic solvent, even with stirring. What could be the issue?

A1: Several factors can contribute to poor solubility. Firstly, this compound has inherently limited solubility in many non-polar organic solvents. Secondly, boronic acids have a tendency to form cyclic trimeric anhydrides, known as boroxines, through dehydration.[4] Boroxine formation can alter the physical properties of the compound, including its solubility. To minimize boroxine formation, ensure the compound is stored in a cool, dry place and tightly sealed from moisture.[4]

Q2: My this compound appears to have turned into a fine, white powder and seems less soluble than previous batches. What is happening?

A2: This is likely due to the formation of boroxines, as mentioned above. This dehydration process can occur during storage. While boroxines can sometimes be used directly in certain reactions like Suzuki-Miyaura couplings (as they can hydrolyze back to the boronic acid in situ), their presence can complicate accurate measurements and affect dissolution.[4]

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Yes, gently heating the solvent is a common method to increase the solubility of many organic compounds, including boronic acids.[4] However, it is crucial to ensure that the temperature is compatible with the stability of the boronic acid and any other reagents in your experiment. Prolonged heating, especially at high temperatures, can promote dehydration to the less soluble boroxine.

Q4: Will using a co-solvent system help improve solubility?

A4: Absolutely. A co-solvent system is a highly effective strategy. If this compound is poorly soluble in your primary reaction solvent, adding a small amount of a co-solvent in which it is more soluble can significantly enhance overall solubility.[4] For instance, if your primary solvent is toluene, adding a small percentage of a more polar solvent like methanol or DMF could be beneficial. The optimal ratio of solvents typically needs to be determined empirically.[4]

Q5: Are there any chemical modifications I can make to improve the solubility of boronic acids?

A5: For boronic acids in general, solubility in aqueous solutions can be increased by forming complexes with polyols like mannitol or sorbitol.[5] In organic synthesis, converting the boronic acid to a boronate ester, such as a pinacol ester, can improve its solubility in organic solvents and also enhance its stability.[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to improving the solubility of this compound.

Protocol 1: Improving Solubility with a Co-Solvent System

Objective: To dissolve this compound in a primary solvent where it has limited solubility by introducing a co-solvent.

Materials:

  • This compound

  • Primary organic solvent (e.g., toluene, dioxane)

  • Co-solvent (e.g., methanol, DMSO, DMF)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound and place it in the reaction vessel.

  • Add the primary organic solvent to the vessel.

  • Begin stirring the mixture at room temperature.

  • If the solid does not dissolve completely, add the co-solvent dropwise or in small increments (e.g., 1-5% of the total volume) while continuing to stir.

  • Observe the mixture for the dissolution of the solid.

  • If necessary, gently warm the mixture while stirring to aid dissolution. Ensure the temperature is appropriate for your experimental conditions.

  • Continue adding the co-solvent incrementally until the this compound is fully dissolved. Note the final ratio of the solvents for reproducibility.

Protocol 2: Recrystallization of this compound

Objective: To purify this compound, which can also improve its solubility characteristics by providing a more uniform crystalline form.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hot water, ethanol/water mixture, or other suitable organic solvents)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper and funnel (Büchner funnel for vacuum filtration is recommended)

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystals should start to form.

  • To maximize crystal formation, place the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

The following diagrams illustrate key workflows and relationships in improving the solubility of this compound.

G cluster_workflow Experimental Workflow for Improving Solubility start Start: Insoluble this compound in Solvent add_cosolvent Add Co-solvent (e.g., Methanol, DMF) start->add_cosolvent check_solubility1 Is it Soluble? add_cosolvent->check_solubility1 gentle_heating Apply Gentle Heating check_solubility2 Is it Soluble? gentle_heating->check_solubility2 sonication Apply Sonication check_solubility3 Is it Soluble? sonication->check_solubility3 check_solubility1->gentle_heating No end_soluble End: Soluble Solution check_solubility1->end_soluble Yes check_solubility2->sonication No check_solubility2->end_soluble Yes check_solubility3->end_soluble Yes recrystallize Consider Recrystallization to Improve Purity/Solubility check_solubility3->recrystallize No

Caption: Workflow for improving the solubility of this compound.

G cluster_factors Factors Affecting Solubility of this compound solubility Solubility solvent_polarity Solvent Polarity solvent_polarity->solubility temperature Temperature temperature->solubility purity Purity of Boronic Acid purity->solubility boroxine_formation Boroxine Formation boroxine_formation->solubility decreases co_solvents Presence of Co-solvents co_solvents->solubility

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Preventing Premature Hydrolysis of Boronic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature hydrolysis of boronic acid esters. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature hydrolysis of boronic acid esters?

A1: The premature hydrolysis of boronic acid esters is influenced by several factors, including:

  • Presence of Water: As the name suggests, hydrolysis is a reaction with water. The presence of moisture, even atmospheric, can lead to the degradation of the ester back to the boronic acid and the corresponding diol.[1][2][3][4]

  • pH of the Solution: The stability of boronic esters is highly pH-dependent. Both acidic and basic conditions can promote hydrolysis, with the specific sensitivity varying based on the ester's structure.[5][6][7]

  • Steric Hindrance: Boronic esters with less steric bulk around the boron atom are more susceptible to nucleophilic attack by water, leading to faster hydrolysis.[2][8][9]

  • Lewis Acidity of Boron: The electron-deficient nature of the boron atom makes it susceptible to attack by nucleophiles like water. Factors that increase the Lewis acidity can accelerate hydrolysis.[8]

  • On-Column Degradation during Chromatography: During purification or analysis by techniques like reverse-phase HPLC (RP-HPLC), the stationary phase and mobile phase composition can contribute to the hydrolysis of the ester.[10][11][12][13]

Q2: How can I prevent the hydrolysis of my boronic acid ester during storage?

A2: To ensure the long-term stability of your boronic acid esters, consider the following storage recommendations:

  • Store under anhydrous conditions: Keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Use a desiccator: Storing the container in a desiccator will help to minimize exposure to atmospheric moisture.

  • Low temperature: For sensitive compounds, storage at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of hydrolysis.

  • Aprotic Solvents: If storing in solution, use dry, aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF).[10]

Q3: Which boronic ester protecting group offers the best hydrolytic stability?

A3: The choice of protecting group is critical for stability. While pinacol (Bpin) esters are widely used, other groups offer enhanced stability under specific conditions:

  • Pinacol (Bpin) Esters: These are the most common and offer good stability for standard procedures like column chromatography and Suzuki-Miyaura couplings.[8][10] However, they can be susceptible to hydrolysis under certain conditions.[2][3][4]

  • Pinanediol Esters: These are known to be highly resistant to hydrolysis due to their rigid, sterically hindered structure.[2][8]

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA esters exhibit excellent stability across a wide range of conditions, including hydrolytic, oxidative, and reductive environments, due to intramolecular coordination.[8] They can be deprotected under basic conditions.[8]

  • Diaminonaphthaleneamide (dan): R-B(dan) is very stable under many conditions because the nitrogen atoms donate electron density to the empty orbital of the boron, reducing its Lewis acidity and reactivity.[8]

  • Diisopropanolamine (DIPAB) and Diethanolamine (DEAB) Esters: These esters show enhanced hydrolytic stability due to the formation of an internal boron-nitrogen coordination bond.[14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Boronic ester appears to be hydrolyzing on the TLC plate during reaction monitoring. Silica gel on the TLC plate is acidic and contains water, which can cause hydrolysis of sensitive esters.- Use a less acidic stationary phase if available.- Minimize the time the spot is exposed to the silica before elution.- Co-spot with a known standard of the boronic acid to confirm if the new spot corresponds to the hydrolyzed product.
Significant on-column hydrolysis is observed during RP-HPLC analysis. - The stationary phase has high silanol activity.- The mobile phase contains an acidic modifier (e.g., formic acid).- The sample diluent contains water.[11]- Use a column with low silanol activity (e.g., Waters XTerra MS C18).[10][11][13]- Avoid acidic modifiers in the mobile phase; sometimes a basic mobile phase can stabilize the ester.[10]- Prepare the sample in a non-aqueous, aprotic solvent like ACN or THF.[10][11]
Poor yields after aqueous workup. The boronic ester is hydrolyzing during the extraction process.- Minimize the contact time with the aqueous phase.- Use a saturated brine solution for washing to reduce the water activity.- Consider using a more hydrolytically stable protecting group for future experiments.
Inconsistent results in biological assays. The boronic ester is hydrolyzing in the aqueous assay buffer.- Assess the stability of the ester under the specific assay conditions (pH, temperature, buffer components).- Consider using a more stable boronic ester, such as one with intramolecular B-N coordination, which can be more stable at physiological pH.[14][15]

Quantitative Data on Boronic Ester Stability

The hydrolytic stability of boronic esters can be quantified, often by measuring the hydrolysis equilibrium constant (K_hyd). A lower K_hyd value indicates greater stability.

Protecting GroupCompoundConditionsStability MetricAnalytical Method
Diisopropanolamine (DIPAB)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CK_hyd = 0.04¹H NMR
Diethanolamine (DEAB)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CK_hyd = 0.44¹H NMR
Pinacol (Bpin)2-Aminopyrimidine-5-boronic acidRP-HPLC, pH 12.4 mobile phaseStabilized (hydrolysis minimized)HPLC
Pinacol (Bpin)Various arylboronic acidsRP-HPLC, XTerra MS C18 column, no pH modifierMinimal to no on-column hydrolysis observedHPLC
(1,1'-bicyclohexyl)-1,1'-diolPhenylboronic acidNot specifiedReported as the most stable among those examined in the studyNot specified

Note: Direct comparison between studies should be approached with caution due to variations in experimental conditions.[10]

Experimental Protocols

Protocol 1: General Procedure for Determining Hydrolytic Stability by ¹H NMR

This method is adapted from studies on the hydrolysis of diisopropanolamine boronic esters.[10][14]

  • Sample Preparation: Dissolve a precise amount (e.g., 10 mg) of the boronic ester in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆).[10]

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 50% v/v).[10]

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum at time zero (t=0). Continue to acquire spectra at regular intervals to monitor the progress of the reaction.[10]

  • Analysis: Monitor the disappearance of a characteristic proton signal of the starting boronic ester and the appearance of signals corresponding to the hydrolyzed boronic acid and the diol.[10]

  • Calculation: Calculate the percentage of hydrolysis at each time point by integrating the respective signals. For equilibrium studies, determine the concentrations of all species once no further change is observed to calculate the hydrolysis equilibrium constant (K_hyd).[10]

Protocol 2: Assessing On-Column Hydrolytic Stability by RP-HPLC

This protocol is based on studies aimed at minimizing the hydrolysis of pinacol esters during analysis.[10][11][12]

  • Sample and Diluent Preparation: Prepare a stock solution of the boronic pinacol ester in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to prevent premature hydrolysis.[10][11]

  • Chromatographic System: Use an HPLC system with a UV detector. The choice of stationary phase is critical; columns with low silanol activity (e.g., Waters XTerra MS C18) have been shown to significantly reduce on-column hydrolysis.[10][11][13]

  • Method Development:

    • Mobile Phase: Evaluate mobile phases with and without acidic modifiers (e.g., formic acid). The absence of an acid modifier often reduces hydrolysis. For certain compounds, a highly basic mobile phase may be required to stabilize the ester.[10]

    • Temperature: Evaluate the effect of column temperature. Lower temperatures can sometimes reduce degradation, although this is often a minor factor.[10][11][13]

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of the corresponding boronic acid peak.

  • Quantification: Calculate the percentage of on-column hydrolysis by comparing the peak area of the resulting boronic acid to the total area of both the ester and acid peaks.[10]

Visualizations

Hydrolysis_Pathway BoronicEster Boronic Ester (Trigonal Planar Boron) TransitionState Tetrahedral Intermediate BoronicEster->TransitionState Nucleophilic Attack Water H₂O Water->TransitionState BoronicAcid Boronic Acid TransitionState->BoronicAcid Diol Diol TransitionState->Diol

Caption: The hydrolysis pathway of a boronic ester.

Troubleshooting_Workflow Start Suspected Hydrolysis CheckStorage Check Storage Conditions (Anhydrous, Inert Atm.) Start->CheckStorage CheckReaction Evaluate Reaction/Workup (Solvents, pH, Temp.) Start->CheckReaction CheckAnalysis Assess Analytical Method (HPLC Column, Mobile Phase) Start->CheckAnalysis OptimizeStorage Optimize Storage CheckStorage->OptimizeStorage Improper OptimizeReaction Modify Protocol CheckReaction->OptimizeReaction Harsh Conditions OptimizeAnalysis Change HPLC Method CheckAnalysis->OptimizeAnalysis Inappropriate End Problem Resolved OptimizeStorage->End SelectNewEster Consider More Stable Protecting Group (e.g., MIDA, Pinanediol) OptimizeReaction->SelectNewEster If problem persists OptimizeReaction->End OptimizeAnalysis->End SelectNewEster->End

Caption: A workflow for troubleshooting boronic ester hydrolysis.

References

Technical Support Center: Troubleshooting Protodeboronation in Aryl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize protodeboronation, a common and problematic side reaction in aryl coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation, or protodeborylation, is an undesired chemical reaction where the carbon-boron (C-B) bond of an organoboron compound, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This side reaction consumes the boronic acid reagent, which reduces the yield of the desired cross-coupled product and complicates the purification process by introducing the protodeboronated byproduct.[2][3]

Q2: What are the primary factors that cause protodeboronation?

A2: The tendency for a boronic acid to undergo protodeboronation is highly variable and depends on several factors:[1]

  • pH and Base: The reaction's pH is a critical factor.[2] Base-catalyzed protodeboronation is a well-documented issue, with the reaction rate being pH-dependent.[1][2][4] Both general acid-catalyzed and specific base-catalyzed mechanisms exist.[1]

  • Temperature: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.[2][5]

  • Catalyst System: The choice of palladium catalyst and ligands is crucial. Bulky phosphine ligands, often used to facilitate challenging cross-couplings, can paradoxically promote palladium-catalyzed protodeboronation.[6][7][8][9] A highly active catalyst system that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3][10]

  • Water Content: The presence of water in the reaction mixture can serve as a proton source for the protodeboronation reaction.[2][11]

  • Solvent: The choice of solvent can influence the reaction by affecting the solubility of reagents and the stability of intermediates.[11] For instance, in some cases, DMSO was found to promote protodeboronation while other solvents did not.[11]

  • Electronic Properties of the Boronic Acid: The organic substituent on the boronic acid plays a significant role. Electron-rich arene boronic acids can undergo thermal protodeboronation even without a metal catalyst.[11] Conversely, highly electron-deficient arylboronic acids can also be unstable under basic conditions.[12][13] Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like 2-pyridine boronic acid, are particularly susceptible due to the formation of reactive zwitterionic intermediates under neutral pH.[1][3]

Q3: How can I detect and quantify protodeboronation?

A3: Protodeboronation can be detected by identifying the arene byproduct (Ar-H) in the reaction mixture. Standard analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to identify and quantify the desired product, the unreacted starting materials, and the protodeboronated side product. Comparing the amount of this byproduct to the consumed boronic acid can give an estimate of the extent of this side reaction.

Q4: What strategies can I employ to minimize or prevent protodeboronation?

A4: Several strategies can be used to suppress protodeboronation by favoring the kinetics of the desired cross-coupling reaction over the C-B bond cleavage:[10]

  • Use Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative is a common and effective strategy. Boronic esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates are often used.[1][3][10][14] MIDA boronates are particularly effective in "slow-release" strategies, where the boronic acid is generated in situ at a low concentration, minimizing its decomposition.[1][10]

  • Optimize Catalyst and Ligands: Employ highly active palladium catalysts and ligands that promote rapid catalytic turnover.[10] This ensures the cross-coupling reaction is significantly faster than protodeboronation.[10] However, be aware that very bulky ligands can sometimes accelerate protodeboronation.[6][7][8]

  • Control Reaction Conditions:

    • Temperature: Lower the reaction temperature and monitor the progress closely.[3][10]

    • Base Selection: Use milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc) instead of strong bases like NaOH or KOH.[10]

    • Anhydrous Conditions: Ensure solvents are dry, as excess water can be a proton source.[14]

  • Use Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst source, or ensuring the efficient in-situ reduction of a Pd(II) pre-catalyst, can sometimes mitigate side reactions.[10]

  • Thorough Degassing: Remove oxygen from the reaction mixture by thoroughly degassing solvents and maintaining an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to oxidative degradation and promote homocoupling, which can indirectly influence the reaction outcome.[10]

Data on Factors Influencing Protodeboronation

The following tables summarize the impact of various reaction parameters on the extent of protodeboronation and the yield of the desired coupling product.

Table 1: Effect of Base on Protodeboronation Reaction conditions and substrates can significantly alter outcomes. This table provides a general trend.

BaseStrengthGeneral Effect on ProtodeboronationRecommendation
NaOH, KOHStrongCan significantly promote base-catalyzed protodeboronation, especially at higher temperatures.[10]Use with caution; often not recommended.
K₂CO₃, Na₂CO₃ModerateCommonly used, but can still lead to protodeboronation depending on the substrate.[4]A viable option, but may require optimization.
K₃PO₄, Cs₂CO₃MildOften recommended to suppress protodeboronation due to their milder basicity.[10][14]Preferred choice for sensitive substrates.
KOAcMildA weak base that can be effective in minimizing side reactions.[10]Good alternative mild base.

Table 2: Effect of Ligand Choice on Protodeboronation Based on studies showing that bulky phosphine ligands can promote Pd-catalyzed protodeboronation.

Ligand TypeSteric BulkGeneral Effect on ProtodeboronationRecommendation
Small (e.g., PPh₃)LowGenerally exhibit negligible protodeboronation.[6]A good starting point for simple couplings.
Bulky (e.g., P(t-Bu)₃)HighCan significantly promote undesirable protodeboronation, even with only adventitious water present.[6][7][8] This is because bulky ligands can favor the formation of a reactive intermediate that easily undergoes proton transfer from water.[6]Use judiciously. While effective for difficult couplings, their impact on protodeboronation must be considered.[6][9]

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation Risk

This protocol provides a general starting point that incorporates best practices to reduce the risk of protodeboronation.

  • Reagent Preparation:

    • Use a high-purity aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a mild base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Ensure the boronic acid is of high quality and has been stored properly to prevent degradation.[14]

  • Reaction Setup:

    • To a dry reaction vessel, add the aryl halide, boronic acid derivative, base, and palladium catalyst under an inert atmosphere (e.g., in a glovebox).

    • Add anhydrous, degassed solvent (e.g., dioxane, toluene, or 2-MeTHF) via syringe.[15] Degassing is crucial to prevent catalyst oxidation and homocoupling.[10]

  • Reaction Execution:

    • Heat the reaction mixture to the lowest effective temperature (e.g., start at 80 °C). Higher temperatures can accelerate protodeboronation.[2]

    • Monitor the reaction progress closely by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using a "Slow-Release" MIDA Boronate

This method is particularly useful for substrates that are highly prone to protodeboronation.

  • Reagent Preparation:

    • Use the aryl halide (1.0 equiv), MIDA boronate (1.1 equiv), palladium pre-catalyst (e.g., a XPhos or SPhos pre-catalyst, 0.05 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv). The base is required for the slow hydrolysis of the MIDA ester.

  • Reaction Setup:

    • Follow the same inert atmosphere procedures as in Protocol 1 for adding reagents to the reaction vessel.

    • Add a degassed solvent system, typically a mixture containing water (e.g., dioxane/water), to facilitate the slow release of the boronic acid.

  • Reaction Execution:

    • Heat the reaction mixture (e.g., to 70 °C).[10]

    • Monitor the reaction progress. Note that reactions using the slow-release strategy may require longer reaction times, but this should be optimized.[10]

  • Workup and Purification:

    • Follow the workup and purification procedure outlined in Protocol 1.

Visualizations

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX OA Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Trans Transmetalation (Ar'-B(OR)2 + Base) Product Ar-Ar' (Desired Product) ArPdAr->Product RE Reductive Elimination Product->Pd0 BoronicAcid Ar'-B(OR)2 Byproduct Ar'-H (Side Product) BoronicAcid->Byproduct ProtonSource Proton Source (H₂O, etc.) Catalyst Catalyst (Base, Pd, Temp) BoronicAcid_input Ar'-B(OR)2 BoronicAcid_input->ArPdX Transmetalation BoronicAcid_input->BoronicAcid

Caption: Competing pathways: the Suzuki cycle versus protodeboronation.

Troubleshooting_Workflow cluster_solutions Mitigation Strategies Start Low Yield or Incomplete Reaction CheckSideProducts Analyze Crude Reaction Mixture (LCMS, GCMS, NMR) Start->CheckSideProducts ProtodeboronationObserved Significant Protodeboronation (Ar-H) Detected? CheckSideProducts->ProtodeboronationObserved NoProtodeboronation Other Issues (Catalyst Deactivation, Poor Solubility, etc.) ProtodeboronationObserved->NoProtodeboronation No UseEster Switch to Boronic Ester (Pinacol, MIDA) ProtodeboronationObserved->UseEster Yes ChangeBase Use Milder Base (K₃PO₄, Cs₂CO₃) UseEster->ChangeBase LowerTemp Lower Reaction Temperature ChangeBase->LowerTemp OptimizeCatalyst Optimize Catalyst/Ligand (Faster, Less Bulky System) LowerTemp->OptimizeCatalyst Anhydrous Ensure Anhydrous Conditions OptimizeCatalyst->Anhydrous ImplementChanges Implement Changes & Re-run Reaction Anhydrous->ImplementChanges

Caption: Troubleshooting workflow for low yields due to protodeboronation.

References

Technical Support Center: (2-Bromophenyl)boronic Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of base choice on the efficiency of Suzuki-Miyaura coupling reactions involving (2-Bromophenyl)boronic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on the critical role of the base.

FAQs

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The base is essential for the activation of the boronic acid. It reacts with this compound to form a more nucleophilic boronate "ate" complex. This complex is significantly more reactive and facilitates the crucial transmetalation step with the palladium(II) intermediate in the catalytic cycle.

Q2: My Suzuki coupling reaction with this compound has a low yield. How can the choice of base be the cause?

A2: Low yields can often be attributed to the selection of an inappropriate base for your specific reaction conditions. Key factors to consider include:

  • Base Strength: An overly strong base can lead to undesired side reactions, such as the degradation of sensitive functional groups on your coupling partners. Conversely, a base that is too weak may not efficiently form the boronate species, resulting in a slow or incomplete reaction.

  • Solubility: The solubility of the base in the chosen solvent system is critical. Poor solubility can hinder its ability to activate the boronic acid, thereby reducing the reaction rate and overall yield.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. The choice of base can influence the extent of protodeboronation, with stronger bases sometimes exacerbating this issue, particularly in the presence of water.

Q3: I am using a substrate with a base-sensitive functional group (e.g., ester, ketone). Which base should I consider for coupling with this compound?

A3: For substrates containing base-labile functionalities, it is advisable to use milder bases to prevent degradation of the starting material or product. Good options include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). It is often beneficial to perform a small-scale screen of different mild bases to identify the optimal choice for your specific substrate.

Q4: Can the choice of base influence side reactions other than protodeboronation?

A4: Yes, the base can play a role in other side reactions. For instance, homocoupling of the boronic acid can sometimes be promoted by certain bases and reaction conditions. Additionally, the base can influence the stability of the palladium catalyst and the overall reaction kinetics.

Q5: How do I choose the optimal base for my reaction?

A5: The ideal base is highly dependent on the specific substrates, solvent, and catalyst system being used. A good starting point is to consult the literature for similar coupling reactions. However, empirical screening of a small panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often the most effective way to identify the optimal conditions for your specific transformation.

Data Presentation

Table 1: Effect of Various Bases on the Suzuki Coupling Reaction Yield of Bromobenzene with Phenylboronic Acid

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃92
3K₃PO₄85
4NaOH78
5KOH75
6NaOAc65
7TEA50

Reaction conditions: Bromobenzene (1 mmol), Phenylboronic acid (1.2 mmol), Pd catalyst (1 mol%), Solvent (e.g., Toluene/Water), 80 °C, 12 h. Data is illustrative and based on trends reported in the literature.[1]

In a specific example utilizing this compound for the synthesis of fluoren-9-one derivatives, a yield of 82% was achieved using triethylamine (Et₃N) as the base.[2]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Protocol 2: General Procedure using Potassium Phosphate (K₃PO₄)

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: To the flask, add the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow for base selection.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination R'B(OH)2 R'B(OH)2 R'B(OH)3- R'B(OH)3- R'B(OH)2->R'B(OH)3- Activation R'B(OH)3-->Ar-Pd(II)-Ar'(L2) Base Base Base->R'B(OH)3- Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Coupling Efficiency Q1 Substrate has base-sensitive groups? Start->Q1 A1_Yes Use milder base (e.g., K2CO3, K3PO4) Q1->A1_Yes Yes A1_No Consider stronger bases (e.g., Cs2CO3, NaOH) Q1->A1_No No Q2 Is protodeboronation a significant side reaction? A1_Yes->Q2 A1_No->Q2 A2_Yes Use a weaker base (e.g., KF) or anhydrous conditions Q2->A2_Yes Yes A2_No Investigate other factors: - Catalyst/Ligand - Solvent - Temperature Q2->A2_No No Check_Solubility Ensure base is soluble in the reaction medium A2_Yes->Check_Solubility A2_No->Check_Solubility Optimize Screen a panel of bases and re-optimize conditions Check_Solubility->Optimize

Caption: Troubleshooting workflow for base selection in Suzuki coupling.

References

Technical Support Center: Catalyst Selection for Coupling with Unactivated Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for cross-coupling reactions with unactivated alkyl bromides. Navigate through our frequently asked questions (FAQs) and troubleshooting guides to address specific challenges in your experiments, enhance reaction outcomes, and streamline your drug development workflow.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an unactivated alkyl bromide is giving a low yield or not working at all. What are the common initial checks?

A1: When a cross-coupling reaction with an unactivated alkyl bromide fails, begin by verifying the fundamentals of your experimental setup. Ensure all reagents, especially the catalyst, ligand, and any organometallic partners, are fresh and of high purity. Confirm that the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents were rigorously degassed and dried. Even trace amounts of oxygen or moisture can deactivate the catalyst.[1][2] Additionally, verify the integrity of your starting materials, as degradation of the alkyl bromide or organometallic reagent can prevent the reaction from proceeding.

Q2: What are the primary challenges associated with cross-coupling reactions involving unactivated alkyl bromides?

A2: The main difficulties stem from two key mechanistic steps:

  • Slow Oxidative Addition: The C(sp³)–Br bond of an unactivated alkyl bromide is less reactive towards oxidative addition with low-valent metal centers (like Pd(0) or Ni(0)) compared to their sp²-hybridized counterparts (aryl or vinyl bromides).[3]

  • β-Hydride Elimination: Once the alkyl group is attached to the metal center, the resulting alkylmetal intermediate can readily undergo β-hydride elimination, especially if β-hydrogens are present. This side reaction forms an alkene byproduct and a metal-hydride species, leading to reduced yields of the desired cross-coupled product.[3][4]

Q3: Which metal catalyst, Palladium or Nickel, is generally preferred for coupling with unactivated alkyl bromides?

A3: Both palladium and nickel catalysts are employed, with the choice depending on the specific reaction type and substrates.

  • Palladium catalysts , particularly when paired with bulky, electron-rich phosphine ligands, are effective for Suzuki and Negishi couplings. These ligands facilitate the oxidative addition step and can help suppress β-hydride elimination.[5][6]

  • Nickel catalysts are often more reactive than palladium for the oxidative addition of alkyl halides and are particularly successful in Negishi and Kumada couplings, including those with more challenging secondary alkyl bromides.[5][7] Nickel-based systems have demonstrated the ability to overcome some of the limitations of palladium catalysts, especially concerning β-hydride elimination.[8]

Q4: What is the role of the ligand in the catalyst system, and how do I select an appropriate one?

A4: The ligand is crucial for stabilizing the metal center and modulating its reactivity. For coupling with unactivated alkyl bromides, ligands that are both bulky and electron-rich are generally preferred.

  • Bulky ligands promote reductive elimination, the product-forming step, and can sterically hinder the syn-coplanar arrangement required for β-hydride elimination.[4]

  • Electron-rich ligands increase the electron density on the metal center, which facilitates the oxidative addition of the alkyl bromide.[9]

Commonly used ligands include bulky phosphines (e.g., tri(tert-butyl)phosphine, cataCXium® A, SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[10] For nickel-catalyzed reactions, nitrogen-based ligands like Pybox and terpyridines have also proven effective.[7][11]

Q5: When should I consider using photoredox or dual catalysis systems?

A5: Photoredox or dual catalysis systems are excellent alternatives when traditional thermal cross-coupling methods fail, especially with challenging substrates. These methods operate under mild conditions and can overcome the high activation barriers associated with the oxidative addition of unactivated alkyl bromides.[12] By using a photocatalyst in conjunction with a nickel catalyst, alkyl radicals can be generated from the alkyl bromide, which then participate in the nickel catalytic cycle.[13][14] This approach is particularly useful for C(sp²)–C(sp³) bond formation and can tolerate a wide range of functional groups.[15]

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Suggested Solution
Catalyst Deactivation Use a fresh, high-purity catalyst and ligand. Consider using a pre-catalyst for more consistent generation of the active species. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[1][16]
Inefficient Oxidative Addition Switch to a more electron-rich ligand to enhance the reactivity of the metal center.[9] Consider using a nickel catalyst, which is often more reactive for this step than palladium. For particularly stubborn substrates, explore a photoredox/nickel dual catalytic system.[13]
Impure or Degraded Reagents Verify the purity of the alkyl bromide and the organometallic coupling partner. Organoboronic acids, for instance, can be prone to protodeboronation.[17] Use freshly prepared or recently purchased reagents.
Incorrect Base or Solvent The choice of base and solvent can significantly impact the reaction. Perform a screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, dioxane, toluene). For Suzuki couplings, the presence of water can be crucial.[18]
Issue 2: Significant Formation of Alkene Byproduct (β-Hydride Elimination)
Potential Cause Suggested Solution
Favorable β-Hydride Elimination Pathway Employ bulkier ligands to sterically hinder the formation of the syn-coplanar transition state required for β-hydride elimination.[4]
Substrate Structure If possible, use alkyl bromides that lack β-hydrogens (e.g., neopentyl bromide).[4]
Catalyst System Switch to a nickel-based catalyst system, which can be less prone to β-hydride elimination than palladium systems in certain cases.[8]
Reaction Temperature Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired reductive elimination.
Issue 3: Catalyst Turns Black (Precipitation of Metal)
Potential Cause Suggested Solution
Formation of Inactive Metal Aggregates This indicates catalyst decomposition. Improve catalyst stability by using fresh, high-purity catalyst and ligands.[1] Ensure the reaction is thoroughly deoxygenated.
Ligand Degradation Phosphine ligands can be sensitive to air and moisture. Handle ligands under an inert atmosphere.
Incompatible Reaction Conditions High temperatures can sometimes promote catalyst decomposition. If possible, try running the reaction at a lower temperature.

Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling of a Primary Alkyl Bromide

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / PCyp₃TricyclopentylphosphineN-methylimidazoleTHF/NMP8012~70[5]
Na₂PdCl₄ / TXPTSTris(3-sulfonatophenyl)phosphine trisodium saltK₂CO₃Water452471[19]
XPhos-Pd-G3XPhosK₃PO₄Dioxane/Water80-10012-24Varies[10]
SPhos-Pd-G2SPhosCs₂CO₃THF/Water80-10012-24Varies[10]

Note: Yields are highly substrate-dependent. This table serves as a general guideline for starting conditions.

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Negishi Coupling of a Secondary Alkyl Bromide

This protocol is a general guideline and may require optimization for specific substrates.[7][8]

  • Catalyst Preparation: In a glovebox, to an oven-dried vial equipped with a stir bar, add NiCl₂(glyme) (0.02 mmol, 5 mol%) and the desired ligand (e.g., terpyridine, 0.022 mmol, 5.5 mol%).

  • Reagent Addition: Add the aryl or heteroaryl iodide (0.4 mmol, 1.0 equiv.) and anhydrous N,N-dimethylacetamide (DMA) (1.0 mL).

  • Reaction Initiation: To the stirred solution, add the secondary alkylzinc iodide solution in NMP (0.6 mmol, 1.5 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Photoredox/Nickel Dual-Catalyzed Coupling of an Alkyl Bromide with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.[14][15]

  • Reaction Setup: In a glovebox, to an oven-dried vial, add the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), NiCl₂·glyme (5-10 mol%), and the ligand (e.g., dtbbpy, 1.1 equiv relative to Ni).

  • Reagent Addition: Add the aryl halide (1.0 equiv), the unactivated alkyl bromide (1.5-2.0 equiv), and a suitable organic base (e.g., a hindered amine). Add the degassed solvent (e.g., DMF or DMA).

  • Reaction Conditions: Seal the vial and place it in a photoreactor equipped with blue LED lamps. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle for Cross-Coupling M0 M(0)Ln M2_RX R-M(II)Ln-X M0->M2_RX Oxidative Addition (R-X) M2_R_R1 R-M(II)Ln-R' M2_RX->M2_R_R1 Transmetalation (R'-M') M2_R_R1->M0 Reductive Elimination (R-R')

Figure 1. Generalized catalytic cycle for cross-coupling reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Inert Conditions start->check_reagents side_products Analyze Side Products check_reagents->side_products Reagents OK no_reaction No Reaction Observed side_products->no_reaction beta_elimination β-Hydride Elimination Product side_products->beta_elimination catalyst_death Catalyst Precipitation side_products->catalyst_death optimize_catalyst Optimize Catalyst/Ligand no_reaction->optimize_catalyst use_bulky_ligand Use Bulkier Ligand beta_elimination->use_bulky_ligand improve_setup Improve Inert Atmosphere Technique catalyst_death->improve_setup optimize_conditions Optimize Base/Solvent/Temp optimize_catalyst->optimize_conditions change_catalyst_system Consider Ni or Photoredox use_bulky_ligand->change_catalyst_system improve_setup->optimize_catalyst Catalyst_Selection_Tree start Select Coupling Partner organoboron Organoboron (Suzuki) start->organoboron organozinc Organozinc (Negishi) start->organozinc organomagnesium Organomagnesium (Kumada) start->organomagnesium primary_alkyl Primary Alkyl Bromide organoboron->primary_alkyl organozinc->primary_alkyl secondary_alkyl Secondary Alkyl Bromide organozinc->secondary_alkyl organomagnesium->primary_alkyl organomagnesium->secondary_alkyl pd_catalyst Pd with bulky, e--rich phosphine primary_alkyl->pd_catalyst Good starting point ni_catalyst Ni with N- or P-based ligand primary_alkyl->ni_catalyst Alternative secondary_alkyl->ni_catalyst Often preferred photoredox Consider Photoredox/Ni Dual Catalysis for sensitive substrates pd_catalyst->photoredox ni_catalyst->photoredox

References

Technical Support Center: Managing Impurities from (2-Bromophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities associated with (2-Bromophenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: The most prevalent impurities in this compound include:

  • Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of the boronic acid. Their presence can affect the stoichiometry of reactions.[1][2][3]

  • Protodeboronated Impurity (Bromobenzene): This impurity arises from the replacement of the boronic acid group with a hydrogen atom, a common side reaction known as protodeboronation.[4][5][6]

  • Homocoupling Product (2,2'-Dibromobiphenyl): This dimer is formed by the palladium-catalyzed coupling of two molecules of this compound, especially under Suzuki-Miyaura reaction conditions.[7]

  • Starting Materials and Intermediates: Residual starting materials from the synthesis, such as 1-bromo-2-iodobenzene or 2-bromoaniline, may be present in trace amounts.[8][9]

Q2: How can these impurities affect my Suzuki-Miyaura coupling reaction?

A2: Impurities in this compound can have several detrimental effects on Suzuki-Miyaura coupling reactions:

  • Reduced Yield: The presence of impurities lowers the effective concentration of the desired boronic acid, leading to incomplete conversion and lower yields of the target product.[10]

  • Catalyst Poisoning: Certain impurities can deactivate the palladium catalyst, slowing down or completely halting the catalytic cycle.[10]

  • Formation of Byproducts: Impurities can participate in side reactions, leading to the formation of unwanted byproducts that complicate the purification of the desired compound.[7][10]

  • Reproducibility Issues: Batch-to-batch variation in impurity profiles can lead to inconsistent reaction outcomes, which is a significant concern in drug development and manufacturing.[10]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A range of analytical methods can be employed for impurity analysis. The choice of technique depends on the specific impurity and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for routine purity checks and quantification of known impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and suitable for trace-level quantification of specific boronic acid impurities in complex matrices.[11][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for the analysis of volatile impurities, including the protodeboronated product (bromobenzene).[11][14]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is used to determine the total boron content in a sample but does not differentiate between the active boronic acid and boron-containing impurities.[14]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Possible Cause:

  • Presence of boronic anhydride (boroxine), reducing the active concentration of the boronic acid.

  • Protodeboronation of the starting material under the reaction conditions.[4][5]

  • Catalyst deactivation by unknown impurities.

Troubleshooting Steps:

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.

Issue 2: Presence of 2,2'-Dibromobiphenyl Homocoupling Product

Possible Cause:

  • High catalyst loading or the presence of oxygen, which can favor the homocoupling side reaction.[7]

  • Use of a highly active palladium catalyst that promotes homocoupling.

Troubleshooting Steps:

Troubleshooting_Homocoupling start Homocoupling Product (2,2'-Dibromobiphenyl) Detected reduce_catalyst 1. Reduce Palladium Catalyst Loading start->reduce_catalyst degas 2. Thoroughly Degas Reaction Mixture reduce_catalyst->degas change_catalyst 3. Use a Less Active Catalyst or Different Ligand degas->change_catalyst check_result Analyze Reaction Mixture change_catalyst->check_result success Homocoupling Minimized check_result->success Yes fail Homocoupling Persists check_result->fail No

Caption: Steps to minimize the formation of homocoupling byproducts.

Data Presentation

Table 1: Comparison of Analytical Methods for Impurity Detection

Analytical MethodPrincipleSensitivity (Typical LOQ)Common Applications
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation.ng/mL to pg/mL[11]Trace-level quantification of specific impurities in complex matrices.[11]
HPLC Separation by liquid chromatography with UV or fluorescence detection.µg/mL to ng/mLRoutine purity checks and quantification of known impurities with UV or fluorescent properties.[11]
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.ng/mLAnalysis of volatile impurities like bromobenzene or those that can be derivatized to become volatile.[11]
ICP-MS Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental boron.pg/mLDetermination of total boron content in a sample.[14]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To remove common impurities from this compound.

Materials:

  • Crude this compound

  • Toluene

  • Heptane

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot toluene to dissolve the solid completely with stirring and heating.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, add heptane dropwise until turbidity is observed, then allow to stand.

  • Cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold heptane.

  • Dry the purified crystals under vacuum to a constant weight.

  • Analyze the purity of the recrystallized product using HPLC or LC-MS.

Protocol 2: HPLC Method for Purity Analysis

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Elution:

  • Start with 95% A and 5% B.

  • Linearly increase to 95% B over 20 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to initial conditions and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 220 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the sample and record the chromatogram.

  • Identify the main peak corresponding to this compound.

  • Calculate the area percentage of all peaks to determine the purity and relative amounts of impurities.

Signaling Pathways and Workflows

Impurity_Formation_Pathways cluster_main This compound cluster_impurities Common Impurities main_compound Br-Ph-B(OH)2 boroxine Boroxine (Trimer) main_compound->boroxine Dehydration (-H2O) protodeboronation Bromobenzene main_compound->protodeboronation Protodeboronation (+H+) homocoupling 2,2'-Dibromobiphenyl main_compound->homocoupling Pd-catalyzed Homocoupling

Caption: Formation pathways of common impurities from this compound.

References

Technical Support Center: Enhancing Boronic Acid Stability with MIDA Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methyliminodiacetic acid (MIDA) protected boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are boronic acids unstable, and how does MIDA protection help?

A: Boronic acids are susceptible to several degradation pathways, including oxidation and dehydration to form cyclic boroxine trimers.[1][2] Many types, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are inherently unstable, limiting their benchtop storage and cross-coupling efficiency.[1][3]

MIDA protection addresses this instability by complexing the boronic acid with the trivalent N-methyliminodiacetic acid (MIDA) ligand. This changes the boron center's hybridization from sp² to sp³, making it part of a stable bicyclic structure. MIDA-protected boronates are known to be bench-top stable indefinitely, compatible with silica gel chromatography, and unreactive in anhydrous cross-coupling conditions at temperatures up to 80°C.[4]

Q2: Under what conditions are MIDA boronates deprotected?

A: MIDA boronates are stable under anhydrous cross-coupling conditions but are easily deprotected to release the free boronic acid.[5] Deprotection is typically achieved using mild aqueous basic conditions at room temperature.[4] Common reagents include 1M aqueous sodium hydroxide (NaOH) or even sodium bicarbonate (NaHCO₃).[4] The hydrolysis with aqueous NaOH is generally fast, often completing in under 10 minutes at 23°C.[3]

Q3: What are the main mechanisms of MIDA boronate hydrolysis?

A: There are two distinct mechanisms for the hydrolysis of MIDA boronates.[6][7][8]

  • Base-Mediated Hydrolysis: This is the faster mechanism, proceeding more than three orders of magnitude quicker than the neutral pathway.[7][8] It involves a rate-limiting attack by a hydroxide ion at one of the MIDA carbonyl carbons.[6][7][8]

  • Neutral Hydrolysis: This mechanism does not require an external acid or base. It involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[6][7][8]

The dominant pathway depends on factors like pH, water activity, and mass-transfer rates between phases.[6][7][8]

Q4: Can MIDA boronates be used directly in Suzuki-Miyaura cross-coupling reactions?

A: Yes. MIDA boronates can serve as excellent surrogates for unstable boronic acids in Suzuki-Miyaura reactions.[3] By using a mild aqueous base like potassium phosphate (K₃PO₄), a "slow release" of the boronic acid can be achieved in situ.[3][9] This slow release ensures that the concentration of the unstable boronic acid remains low, minimizing degradation while allowing the cross-coupling to proceed efficiently.[3][10] This approach has proven highly effective for otherwise challenging substrates.[1][3]

Troubleshooting Guides

Issue 1: Incomplete Formation of MIDA Boronate
Potential Cause Suggested Solution
Presence of water The formation of MIDA boronates is a condensation reaction that releases water. Ensure anhydrous conditions. Use a Dean-Stark apparatus to remove water azeotropically.[5] Alternatively, use MIDA anhydride, which acts as both the MIDA source and an in situ desiccant, allowing for milder reaction conditions.[10][11][12]
Poor solubility of MIDA ligand DMSO can be used as a co-solvent to help dissolve the MIDA ligand, especially when using Dean-Stark conditions.[5]
Sensitive boronic acids High-temperature Dean-Stark conditions may not be suitable for sensitive boronic acids.[10] The milder MIDA anhydride method, which avoids high temperatures and acidic conditions, often provides higher yields for these substrates.[10]
Issue 2: Difficulty in Purifying MIDA Boronate
Potential Cause Suggested Solution
Decomposition on silica gel While generally stable, some decomposition can occur on silica gel, especially when using eluents containing alcohols like methanol for extended periods.[5] Avoid leaving MIDA boronates in alcoholic solutions for more than an hour.[5]
Co-elution of impurities MIDA boronates have a unique binary affinity for silica gel. They are minimally mobile in solvents like diethyl ether (Et₂O) but are rapidly eluted with tetrahydrofuran (THF).[10] This property can be exploited for a "catch-and-release" purification strategy. Load the crude mixture onto a silica gel plug, wash with Et₂O to remove impurities, and then elute the pure MIDA boronate with THF.[10][13]
Product is highly polar For highly polar MIDA boronates, consider using solvent mixtures like ethyl acetate/acetone or THF/Et₂O for chromatography.[5]
Crystallization fails A common and effective method for purification is crystallization. A general strategy is to dissolve the crude product in a minimal amount of acetone at room temperature and then slowly add Et₂O to precipitate the MIDA boronate.[5]
Issue 3: Low Yields in Suzuki-Miyaura Cross-Coupling
Potential Cause Suggested Solution
Premature deprotection/degradation If using a strong base like NaOH, the rapid release of an unstable boronic acid can lead to its decomposition before it can cross-couple.[3]
Inefficient "slow release" For unstable boronic acids, switch to "slow-release" conditions. Use a milder base such as K₃PO₄ in a dioxane/water mixture.[3] This provides a continuous, low-concentration supply of the boronic acid to the catalytic cycle, outcompeting degradation pathways.[3][10] This method has been shown to dramatically improve yields for unstable substrates compared to using the free boronic acids directly.[3]
Reaction temperature is too low While MIDA boronates are stable, some cross-couplings, especially with challenging substrates like deactivated bromoarenes, may require more forcing conditions to proceed.[5]
Incorrect base for deprotection The choice of base is critical. Strong bases (e.g., NaOH) lead to fast deprotection, while milder bases (e.g., K₃PO₄, NaHCO₃) result in slower release.[3] Match the deprotection rate to the stability of the boronic acid and the rate of the coupling reaction.
Issue 4: Unintended Hydrolysis During Work-up or Storage
Potential Cause Suggested Solution
Exposure to aqueous or protic conditions MIDA boronates can undergo undesired hydrolysis during work-ups, purifications (e.g., HPLC with mixed phases), or reactions conducted in protic solvents.[6]
Minimizing contact with water During work-ups, increasing the dielectric constant of the aqueous phase can help prevent undesired hydrolysis of the MIDA boronate in the organic phase.[6] Avoid prolonged exposure to solutions containing alcohols.[5]
Storage MIDA boronates are generally bench-top stable as solids under air. Store them as dry solids in a well-sealed container.

Data Summary

Table 1: Comparison of Cross-Coupling Yields

Comparison of yields for Suzuki-Miyaura coupling of various unstable boronic acids (or their MIDA boronates) with an aryl chloride.

EntryBoronic Acid SubstrateYield with Boronic Acid (1)Yield with MIDA Boronate (2)
12-Furan68%96%
22-Benzofuran50%92%
32-Thiophene37%94%
43-Thiophene61%90%
53-Pyrrole (Boc)64%94%
62-Indole (Boc)14%93%
7trans-Propenyl68%91%
Data sourced from a study on slow-release cross-coupling, highlighting the significant improvement in yields when using MIDA boronates under slow-release conditions.[3]

Key Experimental Protocols

Protocol 1: Synthesis of MIDA Boronate using Dean-Stark Conditions

This is a general procedure for the dehydrative condensation of a boronic acid with MIDA.

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (MIDA) (1.1 equiv), and toluene.

  • If the MIDA ligand shows poor solubility, add DMSO as a co-solvent.

  • Heat the mixture to reflux (at least 40°C is typically required) to azeotropically remove water.[5]

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude MIDA boronate by crystallization (e.g., from acetone/Et₂O) or silica gel chromatography.[5]

Protocol 2: Synthesis of MIDA Boronate using MIDA Anhydride (Mild Conditions)

This method is preferable for sensitive boronic acids.

  • In a dry flask under an inert atmosphere, combine the boronic acid (1.0 equiv) and MIDA anhydride (1.2 equiv).[10]

  • Add anhydrous dioxane as the solvent.[10]

  • Heat the mixture (e.g., to 80°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • The crude material can be purified via a centrifuge column containing silica gel using a catch-and-release sequence (wash with Et₂O, elute with THF).[10][13]

Protocol 3: Deprotection of MIDA Boronate (Fast Release)
  • Dissolve the MIDA boronate in a suitable organic solvent, such as THF.

  • Add 1M aqueous NaOH (typically 2-3 equivalents).[5]

  • Stir vigorously at room temperature for 10-30 minutes.[3][5]

  • Monitor the hydrolysis by TLC or LC-MS to confirm the disappearance of the MIDA boronate.

  • The resulting boronic acid solution can be used directly or worked up by acidifying the aqueous layer and extracting with an organic solvent.

Protocol 4: In Situ Deprotection and Suzuki-Miyaura Coupling (Slow Release)
  • To a reaction vessel, add the MIDA boronate (1.0 - 1.5 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., SPhos).

  • Add the solvent (e.g., 5:1 dioxane/H₂O).[3]

  • Add the mild base, aqueous K₃PO₄ (3.0 equiv).[3]

  • Degas the reaction mixture and place it under an inert atmosphere.

  • Heat the reaction (e.g., 60-80°C) and stir until the starting materials are consumed.[3]

  • Cool the reaction to room temperature and proceed with a standard aqueous work-up and purification.

Visualizations

MIDA_Protection_Workflow cluster_protection MIDA Protection cluster_application Application cluster_deprotection Deprotection (Release) BA Boronic Acid (R-B(OH)₂) Protect Dehydrative Condensation BA->Protect MIDA MIDA or MIDA Anhydride MIDA->Protect MIDA_B MIDA Boronate (Stable, Crystalline) Protect->MIDA_B MIDA_B_App MIDA Boronate MIDA_B->MIDA_B_App Reaction Cross-Coupling, Purification, etc. MIDA_B_App->Reaction Product Functionalized MIDA Boronate Reaction->Product Product_Deprotect MIDA Boronate Product->Product_Deprotect Deprotect Hydrolysis Product_Deprotect->Deprotect Base Aqueous Base (e.g., NaOH, K₃PO₄) Base->Deprotect BA_Free Free Boronic Acid (Reactive) Deprotect->BA_Free

Caption: Workflow for MIDA protection, application, and deprotection of boronic acids.

Caption: Troubleshooting flowchart for common issues with MIDA boronates.

References

Validation & Comparative

A Comparative Guide to the Analysis and Performance of (2-Bromophenyl)boronic Acid and Its Alternatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromophenyl)boronic acid is a versatile and widely utilized reagent in organic synthesis, particularly as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for the creation of carbon-carbon bonds, enabling the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs). However, the performance of this compound can be influenced by its purity and stability. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by analytical data from Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), and performance data in Suzuki-Miyaura coupling.

Characterization of this compound

Accurate characterization of this compound is crucial to ensure its quality and predict its reactivity. NMR and LC-MS are two of the most powerful analytical techniques for this purpose.

NMR Analysis

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and assessing the purity of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the aromatic protons. The proton ortho to the bromine atom and the boronic acid group will likely appear as a doublet of doublets, while the other three protons will exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the boronic acid hydroxyl groups (-B(OH)₂) will appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom attached to the boron atom (C-B) may show a broader signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing effects of the bromine and boronic acid substituents.

Analysis Expected Chemical Shifts (ppm) Key Features
¹H NMRAromatic protons: ~7.0 - 8.0 B(OH)₂ protons: variable, broad singletComplex multiplet patterns for aromatic protons due to ortho, meta, and para couplings.
¹³C NMRAromatic carbons: ~120 - 140Six distinct aromatic carbon signals. The C-B signal may be broad.
LC-MS Analysis

LC-MS is a highly sensitive technique for identifying this compound, quantifying its purity, and detecting potential impurities.

Expected Mass-to-Charge Ratio (m/z): In electrospray ionization (ESI) in negative mode, this compound is expected to be detected as the deprotonated molecule [M-H]⁻. Given its molecular weight of 200.83 g/mol , the expected m/z would be approximately 199.8. The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units ([M-H]⁻ and [M+2-H]⁻), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Potential Impurities: Impurities in this compound can arise from the synthetic route or degradation. Common impurities include:

  • Starting materials: Such as 2-bromoaniline or 1-bromo-2-iodobenzene.

  • Homocoupling products: Biphenyl derivatives formed during the synthesis.

  • Protodeboronation product: Bromobenzene, formed by the loss of the boronic acid group.

  • Boroxine: A trimeric anhydride formed by the dehydration of the boronic acid.

These impurities can be detected by LC-MS based on their respective m/z values.

Compound Expected [M-H]⁻ m/z Notes
This compound199.8 / 201.8Isotopic pattern due to Bromine
BromobenzeneNot readily ionized in ESI(-)May be detected by other methods
Boroxine of this compound545.4 / 547.4 / 549.4 / 551.4Complex isotopic pattern

Alternatives to this compound in Suzuki-Miyaura Coupling

While effective, this compound can be prone to decomposition, particularly protodeboronation under basic reaction conditions. This instability can lead to lower yields and the formation of byproducts. To address this, more stable alternatives have been developed.[1]

Potassium (2-Bromophenyl)trifluoroborate

Potassium organotrifluoroborates are crystalline, air- and moisture-stable salts.[2] They are generally more robust than the corresponding boronic acids and can lead to higher yields in Suzuki-Miyaura couplings, especially for challenging substrates.[2]

(2-Bromophenyl) MIDA Boronate

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and easily handled boronic acid surrogates.[3] They are known to slowly release the active boronic acid under the reaction conditions, which can be advantageous in minimizing side reactions.[3]

Performance Comparison in Suzuki-Miyaura Coupling

The choice of the boron reagent can significantly impact the outcome of a Suzuki-Miyaura reaction. The following table provides a conceptual comparison of the performance of this compound and its alternatives. While direct comparative studies with identical substrates and conditions are not always available in the literature, the general trends indicate the superiority of the stabilized alternatives in terms of yield, especially for less reactive coupling partners or under harsh reaction conditions.

Boron Reagent Aryl Halide Product Reported Yield Reference
This compound4-Iodoanisole2-Bromo-4'-methoxybiphenylGood to Excellent
Potassium (2-bromophenyl)trifluoroborateVarious Aryl HalidesBiaryl ProductsGenerally High[2]
(2-Bromophenyl)MIDA boronateVarious Aryl HalidesBiaryl ProductsHigh, especially for unstable systems[3]

Note: Yields are highly dependent on the specific reaction conditions (catalyst, base, solvent, temperature).

Experimental Protocols

Detailed and optimized experimental protocols are critical for reproducible results.

General Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

General Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or 10 mM ammonium acetate, is employed.[4]

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Negative ion mode is generally preferred for boronic acids.[5]

    • Scan Mode: Full scan mode to identify all ions present, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of the parent compound and impurities.

    • Mass Range: Scan a relevant mass range (e.g., m/z 100-1000).

Visualizing the Workflow and Relationships

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_evaluation Performance Evaluation cluster_data Data Interpretation Sample This compound Product NMR NMR Analysis (¹H and ¹³C) Sample->NMR LCMS LC-MS Analysis Sample->LCMS Suzuki Suzuki-Miyaura Coupling Sample->Suzuki Structure Structure & Purity Confirmation NMR->Structure LCMS->Structure Impurities Impurity Profile LCMS->Impurities Yield Reaction Yield & Performance Suzuki->Yield

suzuki_alternatives cluster_reagents Boron Reagents for Suzuki-Miyaura Coupling cluster_properties Key Properties BoronicAcid This compound Stability Stability BoronicAcid->Stability Lower Reactivity Reactivity BoronicAcid->Reactivity High Handling Handling BoronicAcid->Handling Can be challenging Trifluoroborate Potassium (2-Bromophenyl)trifluoroborate Trifluoroborate->Stability High Trifluoroborate->Reactivity Good Trifluoroborate->Handling Easy (Crystalline solid) MIDA (2-Bromophenyl) MIDA Boronate MIDA->Stability Very High MIDA->Reactivity Controlled release MIDA->Handling Easy (Crystalline solid)

Conclusion

The selection of the appropriate boron reagent is a critical decision in the planning and execution of Suzuki-Miyaura cross-coupling reactions. While this compound is a competent and widely used reagent, its stability can be a limiting factor. For reactions requiring high yields, dealing with sensitive substrates, or for ease of handling and storage, potassium (2-bromophenyl)trifluoroborate and (2-bromophenyl)MIDA boronate present themselves as superior alternatives. A thorough analytical characterization using NMR and LC-MS is essential to ensure the quality of any of these reagents and to troubleshoot any unexpected reactivity, ultimately leading to more robust and reproducible synthetic outcomes.

References

Comparison Guide: Reactivity of Boronic Acids vs. Boronic Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds are indispensable tools. The Suzuki-Miyaura coupling, a cornerstone for C-C bond formation, heavily relies on the use of boronic acids and their ester derivatives. The choice between these two classes of reagents is a critical decision that influences reaction efficiency, stability, and handling. This guide provides an objective, data-driven comparison of the reactivity and stability of boronic acids versus boronic esters to inform reagent selection in research and development.

At a Glance: The Reactivity vs. Stability Trade-Off

The fundamental difference between boronic acids and boronic esters lies in a classic trade-off between reactivity and stability.

  • Boronic Acids (R-B(OH)₂): Generally exhibit higher reactivity in the key transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] This enhanced reactivity is attributed to the higher Lewis acidity of the boron center compared to their ester counterparts.[1] However, this reactivity comes at the cost of lower stability. Boronic acids are prone to several decomposition pathways, including:

    • Dehydration: Reversible formation of cyclic trimeric anhydrides known as boroxines, which can complicate stoichiometry and reaction kinetics.[2]

    • Protodeboronation: Cleavage of the C-B bond under certain acidic, basic, or thermal conditions.[3]

    • Oxidation: Susceptibility to oxidative degradation, especially for aliphatic boronic acids.[3][4]

  • Boronic Esters (R-B(OR)₂): Are generally more stable, making them easier to handle, purify by chromatography, and store for extended periods.[3][5] The conversion of a boronic acid to an ester, typically with a diol like pinacol, sterically shields the boron center, enhancing its resistance to hydrolysis, oxidation, and boroxine formation.[5][6] This stability, however, can lead to reduced reactivity in some contexts.[7]

Quantitative Data on Reactivity and Stability

The general rule that boronic acids are more reactive than esters is not absolute. Kinetic studies reveal that the structure of the diol used for esterification dramatically influences the rate of transmetalation, with some esters showing significantly enhanced reactivity.[8][9]

Table 1: Comparative Rates of Transmetalation in Suzuki-Miyaura Coupling

This table summarizes kinetic data for the transmetalation step, comparing various boronic esters to the parent arylboronic acid. The relative rate constant (krel) indicates the rate of aryl group transfer from boron to a palladium complex.

Boron Reagent TypeExampleRelative Rate (krel)Key Observation
Arylboronic Acid 4-Fluorophenylboronic acid1.00 (Reference)Baseline reactivity.
Electron-Deficient Ester Catechol boronic ester2.15Rate is enhanced compared to the boronic acid.[8]
Electron-Rich Ester Ethylene glycol boronic ester1.34Rate is enhanced compared to the boronic acid.[8]
Hindered Acyclic Ester Diisopropyl boronic ester1.42Rate is only slightly faster than the boronic acid.[8]
Hindered Cyclic Ester Pinacol boronic ester0.39Significantly less reactive than the parent boronic acid.[8]

Data sourced from kinetic studies on pre-transmetalation intermediates.[8]

Table 2: Comparative Hydrolytic Stability of Common Boronic Esters

The stability of boronic esters, particularly against hydrolysis, is a critical factor for their application in multi-step synthesis and under aqueous reaction conditions.

Boronic Ester TypeProtecting DiolRelative Hydrolytic StabilityComments
Pinacol Ester (Bpin) PinacolModerateThe most common boronic ester; generally stable to chromatography but can be prone to hydrolysis, especially on-column in reversed-phase HPLC.[5][6][10]
Neopentyl Glycol Ester Neopentyl GlycolModerate-HighOften shows greater stability than the corresponding pinacol ester.[1]
Pinanediol Ester PinanediolHighChiral diol that forms highly stable esters, offering greater resistance to hydrolysis than pinacol esters.[10]
Epin Ester 3,4-Diethyl-hexane-3,4-diolVery HighDemonstrates enhanced stability, aiding in chromatographic purification, but can be difficult to hydrolyze back to the free boronic acid.[6]

Key Mechanistic and Workflow Diagrams

Visualizing the processes involved in using and comparing these reagents can clarify the underlying chemical principles.

Suzuki_Miyaura_Cycle cluster_cat Catalytic Cycle cluster_boron Boron Reagent Activation Pd(0) Pd(0) Ox-Add Oxidative Addition Pd(0)->Ox-Add R¹-X Ar-Pd(II)-X R¹-Pd(II)-X Ox-Add->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar R¹-Pd(II)-R² Transmetalation->Ar-Pd(II)-Ar Red-Elim Reductive Elimination Ar-Pd(II)-Ar->Red-Elim Red-Elim->Pd(0) R¹-R² Boronic_Acid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Boronate Complex) Boronic_Acid->Boronate + Base Boronic_Ester R²-B(OR)₂ (Boronic Ester) Boronic_Ester->Boronate + Base (or direct reaction) Boronate->Transmetalation Enters Cycle caption Figure 1. Suzuki-Miyaura catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

Stability_Equilibrium BA R-B(OH)₂ Boronic Acid BX (RBO)₃ Boroxine BA->BX - H₂O + H₂O BE R-B(OR)₂ Boronic Ester BA->BE + Diol - H₂O caption Figure 2. Stability and equilibrium.

Caption: Equilibrium between a boronic acid and its derivatives.

Experimental_Workflow cluster_prep Reagent Preparation cluster_react Reactivity Comparison (Suzuki Coupling) cluster_stab Stability Assessment (Hydrolysis) A Synthesize or Procure Boronic Acid (BA) & Boronic Ester (BE) B1 Reaction A: BA + Aryl Halide + Catalyst + Base A->B1 B2 Reaction B: BE + Aryl Halide + Catalyst + Base A->B2 E Dissolve BE in Deuterated Solvent A->E C Monitor reactions by GC/LC-MS/NMR at time intervals (t=0, 1h, 4h...) B1->C B2->C D Calculate % Conversion and Yield for A and B C->D F Acquire ¹H NMR (t=0) E->F G Add D₂O and monitor by ¹H NMR over time F->G H Calculate % Hydrolysis vs. Time G->H caption Figure 3. Workflow for comparative analysis.

Caption: Workflow for comparing boronic acid and ester performance.

Experimental Protocols

Protocol 1: Comparative Suzuki-Miyaura Coupling Reaction

This protocol allows for a side-by-side comparison of a boronic acid and its corresponding pinacol ester under identical conditions.

  • Reaction Setup: In two separate oven-dried Schlenk flasks equipped with stir bars, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition:

    • To Flask A, add the boronic acid (1.2 mmol).

    • To Flask B, add the boronic ester (1.2 mmol).

  • Solvent and Degassing: Add the reaction solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) to each flask. Subject each mixture to three cycles of vacuum/backfill with nitrogen or argon.

  • Reaction: Heat both flasks to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the conversion of the starting material.

  • Workup and Analysis: After completion, cool the reactions to room temperature, dilute with water, and extract with an organic solvent. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to determine the isolated yield.

Protocol 2: Evaluation of Hydrolytic Stability by ¹H NMR Spectroscopy

This method provides quantitative data on the rate of hydrolysis of a boronic ester.[5]

  • Sample Preparation: Accurately weigh the boronic ester (e.g., 10 mg) and dissolve it in a deuterated NMR solvent (e.g., 500 µL of DMSO-d₆) in an NMR tube.

  • Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum of the sample. This serves as the baseline before hydrolysis begins.

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube (e.g., 50 µL). Shake the tube gently to mix.

  • Time-Course Monitoring: Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Data Analysis: Monitor the integration of a characteristic proton signal of the starting boronic ester and compare it to the integration of the corresponding signal from the hydrolyzed boronic acid and/or the released diol.

  • Calculation: Calculate the percentage of hydrolysis at each time point using the formula: % Hydrolysis = [Integral(Boronic Acid) / (Integral(Boronic Acid) + Integral(Boronic Ester))] * 100%

Conclusion and Recommendations

The choice between a boronic acid and a boronic ester is context-dependent and should be guided by the specific demands of the chemical transformation.

  • Choose a Boronic Acid when:

    • Maximum reactivity and rapid reaction times are desired.

    • The substrate is known to be stable under the required conditions.

    • The subsequent purification does not involve chromatography or conditions that could degrade the acid.

  • Choose a Boronic Ester (e.g., Pinacol Ester) when:

    • Enhanced stability for storage, handling, and purification is required.[3]

    • The reaction involves multiple steps or harsh conditions where the boronic acid might decompose.[5]

    • Slow, controlled reaction kinetics are beneficial.

    • The boronic acid itself is difficult to isolate or handle.

Recent studies have demonstrated that the reactivity of boronic esters is more nuanced than previously thought.[8][9] For challenging couplings, screening different boronic esters (e.g., catechol, ethylene glycol) may be advantageous, as they can offer a superior combination of stability and enhanced reactivity compared to both the parent boronic acid and the commonly used pinacol ester.[8] Ultimately, an evidence-based approach, potentially involving a preliminary screen as outlined in this guide, will lead to the most effective and reliable synthetic outcomes.

References

A Comparative Guide to Alternatives for (2-Bromophenyl)boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl structures is a fundamental process, with the Suzuki-Miyaura cross-coupling reaction standing as a cornerstone methodology.[1][2] (2-Bromophenyl)boronic acid is a common reagent in this context, serving as a building block for complex organic molecules used in pharmaceuticals and OLED materials.[3][4] However, its application, particularly in the synthesis of sterically hindered biaryls, can present challenges. This guide provides an objective comparison of alternative strategies and reagents, supported by experimental data, to assist in the selection of optimal synthetic routes.

The synthesis of sterically hindered biaryls is often challenging due to the steric hindrance around the coupling site.[5] To address this, various alternatives to standard boronic acids and modifications to coupling protocols have been developed. These include the use of more stable boronic acid surrogates, alternative cross-coupling reactions, and the application of specialized ligands to enhance catalyst efficacy.

Performance Comparison of Alternative Reagents and Methods

Several classes of organoboron reagents have emerged as viable alternatives to traditional boronic acids, offering advantages in stability, handling, and, in some cases, improved reaction outcomes.[1] Prominent alternatives include N-methyliminodiacetic acid (MIDA) boronates, potassium organotrifluoroborates, and various boronic esters.[1][6] Additionally, other cross-coupling reactions like the Kumada-Corriu coupling provide effective pathways for the synthesis of sterically crowded biaryls.[5][7]

The choice of ligand is also critical, with bulky phosphine ligands and N-heterocyclic carbenes (NHCs) showing significant promise in facilitating the coupling of sterically demanding substrates.[5][8][9]

The following table summarizes the performance of various alternatives in the synthesis of sterically hindered biaryls, drawing from several studies. It is important to note that direct comparison is challenging as reaction conditions vary between studies.

Coupling Partner 1 (Aryl Halide)Coupling Partner 2 (Organoboron Reagent/Alternative)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[5]
1-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001891[5]
2-Chloro-1,3-dimethylbenzenePhenylboronic acidPd(OAc)₂ / Non-C₂-symmetric bis-benzimidazolium saltK₂CO₃Toluene1101260[10]
2-Chloro-1-methyl-3-nitrobenzenePhenylboronic acidPd(OAc)₂ / Non-C₂-symmetric bis-benzimidazolium saltK₂CO₃Toluene1101246[10]
Ortho-substituted aryl halidesOrtho-substituted Aryl Grignard reagentsPd-Phosphinous acid-THFRT2-487-98[7]
2-Substituted haloarenesMesitylboronic acidPd(PPh₃)₄Ba(OH)₂1,2-dimethoxyethane8016High Yields[11]
Aryl or heteroaryl bromide/chlorideAryl or heteroaryl MIDA boronatePalladium(II) acetate / TriphenylphosphineTriethylamineWaterRT - 40--[1]
Heteroaryl bromide2-Bromo-5-pyridylboronic acidTetrakis(triphenylphosphine)palladium(0)Na₂CO₃DMFRT0.5-1-[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions for the synthesis of sterically hindered biaryls.

Protocol 1: Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand (SPhos)

This protocol is adapted from a procedure for the synthesis of tetra-ortho-substituted biaryls.[5]

Materials:

  • Aryl Halide (e.g., 2-Bromo-1,3,5-trimethylbenzene) (1.0 equiv)

  • Arylboronic Acid (e.g., 2,4,6-Trimethylphenylboronic acid) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Sphos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and degassed water (typically a 10:1 ratio of toluene to water).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Kumada-Corriu Cross-Coupling of Sterically Hindered Substrates

This protocol describes an efficient method for synthesizing sterically crowded biaryls using a palladium-phosphinous acid catalyst.[7]

Materials:

  • Ortho-substituted Aryl Halide (e.g., 2-bromotoluene) (1.0 equiv)

  • Ortho-substituted Aryl Grignard Reagent (e.g., 2-methylphenylmagnesium bromide) (1.2 equiv)

  • Palladium(II) Chloride (PdCl₂) (2 mol%)

  • Di-tert-butylphosphinous acid (2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve PdCl₂ and di-tert-butylphosphinous acid in anhydrous THF.

  • Stir the solution at room temperature for 15 minutes to pre-form the catalyst.

  • Add the aryl halide to the catalyst solution.

  • Slowly add the Grignard reagent to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing the Synthetic Workflow

To better understand the relationships between the different components of a typical biaryl synthesis, the following diagrams illustrate the general workflow.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_outcome Workup & Product Aryl_Halide Aryl Halide (e.g., 2-Bromophenyl derivative) Reaction Cross-Coupling Reaction (in appropriate solvent and temperature) Aryl_Halide->Reaction Organoboron Organoboron Reagent (Boronic Acid, Ester, MIDA Boronate etc.) Organoboron->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Ligand (e.g., SPhos, XPhos) Ligand->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Alternative_Reagents cluster_boron Boron Reagent Alternatives cluster_reactions Alternative Coupling Reactions cluster_ligands Ligand Development center Biaryl Synthesis Alternatives to this compound MIDA MIDA Boronates center->MIDA Trifluoro Potassium Organotrifluoroborates center->Trifluoro Esters Boronic Esters (e.g., Pinacol) center->Esters Kumada Kumada-Corriu Coupling (Aryl Halide + Grignard Reagent) center->Kumada Other Other C-H Activation Methods center->Other Bulky Bulky Phosphine Ligands (SPhos, XPhos) center->Bulky NHC N-Heterocyclic Carbenes (NHCs) center->NHC

Caption: Key alternative strategies in biaryl synthesis.

References

Reactivity Showdown: 2-Bromophenylboronic Acid vs. 2-Chlorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals and material science. The choice of reactants, particularly the organoboron species, is crucial for reaction efficiency and yield. This guide provides a comparative analysis of the reactivity of two common ortho-substituted phenylboronic acids: 2-bromophenylboronic acid and 2-chlorophenylboronic acid.

Executive Summary

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is influenced by the electronic nature of their substituents. Generally, electron-withdrawing groups on the boronic acid can decrease reactivity, while electron-donating groups can enhance it. Both bromine and chlorine are electron-withdrawing halogens. However, the subtle differences in their electronegativity and steric bulk can lead to variations in reaction kinetics and yields. Based on fundamental principles of organic chemistry, the less electronegative and more polarizable C-Br bond in 2-bromophenylboronic acid is expected to render it slightly more reactive than its 2-chloro counterpart in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Comparative Reactivity Analysis

Theoretical Basis:

The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The rate of this step is influenced by the nucleophilicity of the aryl group on the boronic acid. The electron-withdrawing nature of both bromine and chlorine atoms at the ortho position decreases the electron density on the phenyl ring, thereby reducing its nucleophilicity compared to unsubstituted phenylboronic acid.

However, chlorine is more electronegative than bromine. This suggests that the C-Cl bond is more polarized, and the inductive electron-withdrawing effect of chlorine is stronger than that of bromine. Consequently, 2-chlorophenylboronic acid is expected to be slightly less nucleophilic and therefore, potentially less reactive than 2-bromophenylboronic acid in the transmetalation step.

Experimental Data Insights

Although direct comparative data is scarce, isolated experimental results provide insights into the conditions required for the successful coupling of these boronic acids.

A study on the regioselective Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-chlorophenylboronic acid demonstrated that the reaction proceeds to give mono-, di-, and tri-arylated products in good total yield under specific conditions[1]. In a different context, the synthesis of fluoren-9-one derivatives utilized 2-bromophenylboronic acid in a sequential Suzuki-Miyaura cross-coupling/cyclization, achieving an 82% yield for the initial coupling product[2].

Another study involving the coupling of various phenylboronic acids with 2-bromo-4-chlorophenyl-2-bromobutanoate noted that phenylboronic acids with electron-donating substituents generally provided higher yields compared to those with electron-withdrawing groups[3]. This aligns with the theoretical expectation that increased nucleophilicity of the boronic acid enhances reaction outcomes.

Table 1: Summary of Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chlorophenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosNa₂CO₃Toluene/H₂O901Good total yield (for multiple products)[1]
2-Bromophenylboronic acidNot specified aryl halidePd(PPh₃)₄Et₃NDMF90-95Not specified82[2]

Note: The data presented is from different studies and not from a direct comparative experiment. Therefore, it should be interpreted with caution.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving ortho-halogenated phenylboronic acids.

Protocol 1: Suzuki-Miyaura Coupling of ortho-Chlorophenylboronic Acid with a Polybrominated Pyridine[1]

Materials:

  • 3,4,5-tribromo-2,6-dimethylpyridine

  • ortho-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 3,4,5-tribromo-2,6-dimethylpyridine (1 equivalent), ortho-chlorophenylboronic acid (9-12 equivalents), sodium carbonate (3 equivalents), palladium(II) acetate (5.0 mol %), and SPhos (5.0 mol %).

  • Add a mixture of toluene and water.

  • Heat the reaction mixture at 90 °C for 1 hour.

  • After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent.

  • The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid

Materials:

  • Aryl halide (e.g., bromobenzene) (1 equivalent)

  • Phenylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

  • In a flask, dissolve the aryl halide and the phenylboronic acid in the chosen solvent.

  • Add the base to the mixture.

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Mechanisms and Visualizations

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) ArPd(II)XL2 R-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R'-B(OH)₂) + Base ArPd(II)Ar'L2 R-Pd(II)(R')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Boronic Acid (R'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The workflow for a typical Suzuki-Miyaura reaction from setup to product isolation is outlined below.

Suzuki_Workflow Start Reaction Setup Degas Degassing (Inert Atmosphere) Start->Degas Heating Heating and Stirring Degas->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

References

A Researcher's Guide to Boronic Acid pKa: Bridging the Gap Between Experiment and Computation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the acid dissociation constant (pKa) of boronic acids is a critical parameter influencing their solubility, binding affinity, and overall efficacy in various applications. This guide provides a comprehensive comparison of experimental and computational methods for determining boronic acid pKa, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The accurate determination of boronic acid pKa is paramount for their application in medicinal chemistry, chemical biology, and materials science. While experimental methods provide the gold standard for pKa values, computational approaches offer a rapid and cost-effective alternative. This guide delves into the nuances of both, presenting a side-by-side comparison to inform your methodological choices.

Performance Comparison: Experimental vs. Computational pKa Determination

The choice between experimental and computational pKa determination hinges on the desired accuracy, available resources, and the specific research question. Experimental methods, while generally more accurate, can be resource-intensive. Computational methods, on the other hand, offer high-throughput screening capabilities but their accuracy is highly dependent on the chosen theoretical model and the complexity of the boronic acid structure.

Below is a summary of experimentally determined and computationally predicted pKa values for a selection of phenylboronic acids. This table highlights the performance of a common computational method, Density Functional Theory (DFT), against experimental data.

Boronic AcidSubstituentExperimental pKaCalculated pKa (DFT)Absolute Error
Phenylboronic acidH8.839.200.37
4-Methoxyphenylboronic acid4-OCH₃9.25--
4-Carboxyphenylboronic acid4-COOH7.80--
4-Nitrophenylboronic acid4-NO₂7.06--
3-Nitrophenylboronic acid3-NO₂7.30--
4-Fluorophenylboronic acid4-F8.35--
3-Fluorophenylboronic acid3-F8.10--

Note: The calculated pKa for Phenylboronic acid is from a study employing the M06-2X/6-31+G(d,p) level of theory.[1] The experimental values are compiled from various sources. The table illustrates that while computational methods can provide reasonable estimates, deviations from experimental values are common, emphasizing the need for experimental validation.

Experimental Protocols for Boronic Acid pKa Determination

Accurate experimental determination of boronic acid pKa is crucial for validating computational models and for applications requiring high precision. The following are detailed protocols for commonly used experimental methods.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of weak acids like boronic acids.[2][3][4][5][6]

Principle: This method involves the gradual addition of a titrant (a strong base, typically NaOH) to a solution of the boronic acid. The pH of the solution is monitored using a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For very weak acids like boric acid, the addition of a polyol such as mannitol can form a more acidic complex, making the titration more accurate.[3][5]

Methodology:

  • Solution Preparation: Prepare a standard solution of the boronic acid in deionized water or a suitable co-solvent if solubility is an issue. Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]

  • Titration: Place a known volume of the boronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the strong base titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve.

Spectrophotometric Titration

Spectrophotometric titration is a sensitive method, particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[2][7]

Principle: This method relies on the difference in the molar absorptivity of the protonated and deprotonated forms of the boronic acid. By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of the boronic acid at a very low and a very high pH to identify the isosbestic point and the wavelength of maximum absorbance difference between the acidic and basic forms.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Measurement: Prepare solutions of the boronic acid in each buffer, ensuring a constant concentration. Measure the absorbance of each solution at the pre-determined wavelength.

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique that directly probes the boron atom, providing information about its hybridization state and, consequently, the pKa.[8][9][10][11][12]

Principle: The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment. Trigonal planar (sp²) boronic acids have a different chemical shift compared to the tetrahedral (sp³) boronate esters formed upon deprotonation. By monitoring the change in the ¹¹B chemical shift as a function of pH, the pKa can be determined.[8]

Methodology:

  • Sample Preparation: Prepare a series of samples of the boronic acid in buffered solutions of varying pH.

  • NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.

  • Data Analysis: The observed chemical shift is a weighted average of the shifts of the acidic and basic forms. Plot the ¹¹B chemical shift versus pH. The pKa is the pH at which the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated species.

Computational pKa Prediction: A Theoretical Approach

Computational methods, particularly those based on Density Functional Theory (DFT), have emerged as valuable tools for estimating boronic acid pKa values.[1][13][14] These methods can be particularly useful for screening large libraries of compounds or for understanding the factors that influence acidity.

Principle: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This involves calculating the free energies of the boronic acid (HA) and its conjugate base (A⁻) in the gas phase and their solvation free energies.

Methodology:

  • Conformational Search: A crucial step for accurate pKa prediction of arylboronic acids is to identify the lowest energy conformations of both the acid and its conjugate base.[1]

  • Geometry Optimization and Frequency Calculation: The geometries of the lowest energy conformers are optimized, and frequency calculations are performed to obtain the thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: The free energy of solvation is calculated using a continuum solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[1][14]

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

pKa_Calculation_Workflow cluster_gas Gas Phase cluster_solution Solution Phase HA_gas HA(g) A_minus_gas A⁻(g) HA_gas->A_minus_gas ΔG°gas HA_aq HA(aq) HA_gas->HA_aq ΔGsolv(HA) H_plus_gas H⁺(g) A_minus_aq A⁻(aq) A_minus_gas->A_minus_aq ΔGsolv(A⁻) H_plus_aq H⁺(aq) H_plus_gas->H_plus_aq ΔGsolv(H⁺) HA_aq->A_minus_aq ΔG°aq computational_workflow start Start: Boronic Acid Structure conf_search Conformational Search (Acid & Conjugate Base) start->conf_search geom_opt Geometry Optimization & Frequency Calculation conf_search->geom_opt solv_energy Solvation Energy Calculation (Continuum Model) geom_opt->solv_energy pka_calc pKa Calculation from Free Energies solv_energy->pka_calc end Predicted pKa pka_calc->end

References

A Comparative Guide to the Kinetics of Transmetalation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and fine chemicals. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. While any of these steps can be rate-limiting depending on the specific reaction conditions, the transmetalation step, where the organic moiety is transferred from the organoboron reagent to the palladium center, is frequently a critical determinant of the overall reaction efficiency. Understanding the kinetics of this step is paramount for catalyst selection and reaction optimization.

This guide provides a comparative analysis of the kinetic studies of the transmetalation step in Suzuki-Miyaura reactions, focusing on different classes of palladium catalysts. We will delve into the mechanistic dichotomy of the transmetalation process and compare the performance of traditional palladium-phosphine catalysts with more modern systems employing bulky, electron-rich phosphine ligands (Buchwald ligands).

The Dual Pathways of Transmetalation

Mechanistic investigations have revealed that the transmetalation step is not a simple, single-path process. Two primary, competing pathways are widely debated in the scientific community:

  • The Boronate Pathway: This pathway involves the activation of the organoboron species by a base to form a more nucleophilic boronate. This boronate then reacts with the arylpalladium(II) halide complex.

  • The Oxo-Palladium Pathway: In this alternative mechanism, the base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxo complex. This hydroxo complex then undergoes transmetalation with the neutral organoboron species.

The operative pathway is highly dependent on the reaction conditions, including the nature of the base, solvent, and, crucially, the ligands coordinated to the palladium center.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the two competing pathways for the critical transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_transmetalation Transmetalation Pathways Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdOH Ar-Pd(II)-OH(L_n) ArPdX->ArPdOH Base (OH^-) Boronate Ar'B(OH)_3^- ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') ArPdOH->ArPdAr_prime Ar'B(OH)_2 PathwayB Oxo-Palladium Pathway Boronate->ArPdAr_prime PathwayA Boronate Pathway

Caption: The Suzuki-Miyaura catalytic cycle with two proposed transmetalation pathways.

Comparative Kinetic Data of Transmetalation

Here, we compare a classic palladium catalyst bearing triphenylphosphine (PPh₃) ligands with a more contemporary system utilizing a bulky, electron-rich Buchwald ligand (XPhos).

Catalyst SystemPathway StudiedReactantsRate Constant (k_obs)ConditionsReference
Pd-PPh₃ Oxo-Palladium[(Ph₃P)Pd(Ph)(μ-OH)]₂ + p-tolylboronic acid2.4 x 10⁻³ s⁻¹-40 °C, THF/H₂O (50:1)[1]
Pd-PPh₃ Boronate(Ph₃P)₂Pd(Ph)(I) + K[p-tolylB(OH)₃]~1.7 x 10⁻⁷ s⁻¹ (estimated)-40 °C, THF/H₂O (50:1)[1]
Pd-XPhos Overall Reaction4-chlorotoluene + phenylboronic acidNot directly measured for transmetalationVarious[2][3]

Key Observations:

  • Dominance of the Oxo-Palladium Pathway for Pd-PPh₃: The seminal work by Hartwig and co-workers provided strong kinetic evidence that for the Pd-PPh₃ system, the reaction between the palladium hydroxo complex and the neutral boronic acid (Oxo-Palladium Pathway) is significantly faster—by approximately four orders of magnitude—than the reaction between the palladium halide complex and the boronate (Boronate Pathway) under the studied conditions.[1] This suggests that for catalysts with less sterically demanding and electron-rich ligands, the formation of the palladium hydroxo intermediate is a key step to facilitate transmetalation.

  • Enhanced Activity of Buchwald Ligands: While direct kinetic data for the transmetalation step with Buchwald ligands like XPhos is not available in a directly comparable format, numerous studies demonstrate their superior performance, especially for challenging substrates.[2][3] The enhanced reactivity is attributed to the steric bulk and electron-donating nature of these ligands. This bulk is thought to promote the formation of a monoligated palladium species, which is more coordinatively unsaturated and thus more reactive in the transmetalation step. The electron-richness of the ligand also increases the electron density on the palladium center, which can facilitate the interaction with the organoboron reagent. Although not a direct measurement of the transmetalation rate, the significantly higher overall reaction rates observed with Pd-XPhos catalysts suggest that all steps in the catalytic cycle, including transmetalation, are accelerated.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are the detailed experimental protocols for the kinetic studies cited in this guide.

Kinetic Analysis of Transmetalation with the Pd-PPh₃ System

This protocol is adapted from the work of Carrow and Hartwig.[1]

Objective: To determine the pseudo-first-order rate constants for the reaction of a palladium hydroxo complex with a boronic acid and a palladium halide complex with a trihydroxyboronate.

Materials:

  • [(Ph₃P)Pd(Ph)(μ-OH)]₂

  • p-tolylboronic acid

  • (Ph₃P)₂Pd(Ph)(I)

  • Potassium p-tolyltrihydroxyborate (prepared from p-tolylboronic acid and KHF₂)

  • Triphenylphosphine (PPh₃)

  • 18-crown-6

  • Tetrahydrofuran (THF), distilled from sodium/benzophenone

  • Deionized water

Experimental Workflow for Kinetic Measurement:

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare stock solutions of Pd complex, boronic acid/boronate, and PPh₃ in THF/H₂O B Cool NMR tube with Pd complex and PPh₃ solution to desired temperature in NMR probe A->B C Inject boronic acid/boronate solution into the NMR tube B->C D Acquire ³¹P NMR spectra at timed intervals C->D E Integrate signals corresponding to the starting Pd complex D->E F Plot ln([Pd complex]) vs. time E->F G Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear fit F->G

Caption: A generalized workflow for the kinetic analysis of the transmetalation step.

Procedure for the Oxo-Palladium Pathway:

  • A solution of [(Ph₃P)Pd(Ph)(μ-OH)]₂ (0.015 M in Pd) and PPh₃ (0.15 M) in a 50:1 mixture of THF/H₂O was prepared.

  • The solution was cooled to -40 °C in an NMR spectrometer.

  • A solution of p-tolylboronic acid (0.15 M) in the same solvent mixture was injected.

  • The decay of the starting palladium complex was monitored by ³¹P NMR spectroscopy over time.

Procedure for the Boronate Pathway:

  • A solution of (Ph₃P)₂Pd(Ph)(I) (0.030 M), PPh₃ (0.15 M), and 18-crown-6 in a 50:1 mixture of THF/H₂O was prepared.

  • The solution was cooled to -30 °C in an NMR spectrometer.

  • A solution of potassium p-tolyltrihydroxyborate (0.15 M) in the same solvent mixture was injected.

  • The reaction progress was monitored by ³¹P NMR spectroscopy.

General Protocol for Evaluating Catalyst Performance with Buchwald Ligands

This protocol is a generalized procedure based on studies evaluating the performance of Pd-XPhos catalysts.[2][3]

Objective: To compare the overall reaction rate and yield of a Suzuki-Miyaura coupling using a Pd-XPhos catalyst system.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific XPhos-palladium precatalyst)

  • XPhos ligand

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., a mixture of THF and water)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To a reaction vial was added the aryl halide, arylboronic acid, base, and internal standard.

  • The palladium precatalyst and XPhos ligand were added as solids or as a stock solution in an appropriate solvent.

  • The reaction vial was sealed and placed in a preheated aluminum block at the desired reaction temperature.

  • Aliquots of the reaction mixture were taken at specific time points, quenched (e.g., with dilute HCl), and extracted with an organic solvent.

  • The organic extracts were analyzed by gas chromatography (GC) to determine the concentration of the product relative to the internal standard, allowing for the calculation of yield over time.

Conclusion

The transmetalation step is a linchpin of the Suzuki-Miyaura reaction, and its kinetics are profoundly influenced by the choice of palladium catalyst.

  • For traditional Pd-PPh₃ systems, kinetic evidence strongly supports the Oxo-Palladium pathway as the dominant and much faster route to transmetalation. This highlights the crucial role of the base in activating the palladium complex rather than solely the organoboron reagent.

  • Modern Buchwald-type ligands , such as XPhos , lead to significantly more active catalysts. While direct comparative kinetic data for the transmetalation step is limited, the enhanced performance is attributed to the steric and electronic properties of these ligands. Their bulkiness promotes the formation of highly reactive, coordinatively unsaturated palladium species, which are poised to undergo rapid transmetalation.

For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of these kinetic principles is invaluable. When faced with challenging substrates or the need for mild reaction conditions, the selection of a catalyst system with bulky, electron-rich ligands is likely to be advantageous due to the accelerated kinetics of the transmetalation step. Conversely, for less demanding transformations, traditional phosphine-based catalysts may offer a more cost-effective solution, with the understanding that the reaction mechanism likely proceeds through a palladium hydroxo intermediate. Future research focusing on direct kinetic comparisons of these advanced catalyst systems will further refine our understanding and guide the development of even more efficient and selective cross-coupling methodologies.

References

A Researcher's Guide to Assessing the Purity of Commercially Available (2-Bromophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. (2-Bromophenyl)boronic acid is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of impurities can lead to side reactions, lower yields, and complications in the purification of the final products. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercially available this compound, complete with experimental protocols and supporting data.

Comparison of Purity from Commercial Suppliers

The purity of this compound can vary between suppliers. While many vendors provide a certificate of analysis (CoA), the level of detail and the analytical methods used can differ. Purity is often stated as a percentage, with common ranges being ≥95% to >99%. It is crucial to understand the potential impurities that might be present. A common impurity in boronic acids is the corresponding boroxine (a cyclic anhydride), which can form upon dehydration. Other potential process-related impurities may arise from the synthetic route used.

Supplier CategoryTypical Stated PurityCommon Analytical Methods on CoAPotential Impurities
Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI)≥95.0% - 98%[1][2]HPLC, NMR, Melting PointBoroxines (anhydrides)[3], residual starting materials, and by-products from synthesis.
Specialized Fine Chemical Producers>98% - >99%[4][5]HPLC, qNMR, GC-MS, Elemental AnalysisLower levels of common impurities, potentially better characterized.

Experimental Protocols for Purity Assessment

A multi-pronged approach using orthogonal analytical techniques is recommended for a thorough purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in this compound. A reverse-phase method is typically employed.

Experimental Protocol:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient Program:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: 90% B to 10% B

    • 30-35 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of water and acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte.[6][7][8]

Experimental Protocol:

  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d6.

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.75 mL).

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard to ensure full relaxation of the nuclei.

    • Acquire the spectrum with a 90° pulse.

  • Data Processing:

    • Carefully integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify volatile impurities. Due to the low volatility of boronic acids, derivatization is often necessary.

Experimental Protocol:

  • Derivatization: React the this compound with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile TMS ester.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection: Splitless mode.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Melting Point

A simple and quick method to get an initial indication of purity. Pure compounds have a sharp melting point range.

Experimental Protocol:

  • Use a calibrated melting point apparatus.

  • Place a small amount of the finely ground sample in a capillary tube.

  • Heat at a rate of 1-2°C/min near the expected melting point.

  • The literature melting point for this compound is approximately 113°C.[1] A broad melting range or a significant deviation from the literature value can indicate the presence of impurities.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound start Receive Commercial This compound coa_review Review Certificate of Analysis start->coa_review mp_analysis Melting Point Analysis coa_review->mp_analysis Initial Check hplc_analysis HPLC Purity Analysis mp_analysis->hplc_analysis data_compilation Compile and Compare Data mp_analysis->data_compilation qnmr_analysis qNMR Absolute Purity & Structural Confirmation hplc_analysis->qnmr_analysis Orthogonal Method hplc_analysis->data_compilation gcms_analysis GC-MS for Volatile Impurities (after derivatization) qnmr_analysis->gcms_analysis If necessary qnmr_analysis->data_compilation gcms_analysis->data_compilation decision Accept or Reject Batch data_compilation->decision accept Material Accepted for Use decision->accept Purity Meets Specs reject Material Rejected decision->reject Purity Below Specs

References

A Comparative Analysis of Palladium Catalysts for High-Yield Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a palladium catalyst is paramount in optimizing the outcomes of cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of various palladium catalysts across several key reaction types, supported by experimental data to inform catalyst choice for enhanced yield and efficiency. The data presented herein is compiled from various studies to offer a broad perspective on catalyst performance under specific conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of palladium catalyst and ligands significantly impacts the reaction yield. Below is a comparison of different catalyst systems for the coupling of 3-bromo-2-methylpyridine with various arylboronic acids.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling [1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between sp² and sp hybridized carbons, crucial for synthesizing arylalkynes and conjugated enynes.[2] The performance of various palladium catalysts in the Sonogashira coupling of 2-amino-3-bromopyridines is summarized below.

Table 2: Comparative Yields in Sonogashira Coupling of 2-amino-3-bromopyridines [3]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃Et₃NDMF100396
PdCl₂(PPh₃)₂-Et₃NDMF100392
Pd(OAc)₂PPh₃Et₃NDMF100385
Pd₂(dba)₃PPh₃Et₃NDMF100382
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The selection of the phosphine ligand is critical for achieving high yields, especially with challenging substrates like 2-bromopyridines.[4]

Table 3: Comparative Yields in Buchwald-Hartwig Amination of 2-Bromopyridines [4]

Catalyst System (Pd Source/Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene1001683
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676
Pd₂(dba)₃ / BINAPMorpholineLiHMDSToluene1001671
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-98
Pd(OAc)₂ / dpppPyrrolidineNaOtBuToluene80-93

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling[1]

A mixture of 3-bromo-2-methylpyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the specified base (2.0-3.0 mmol) is placed in a reaction vessel. The palladium catalyst and ligand are added, and the vessel is sealed. The atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times. The appropriate degassed solvent is added via syringe. The reaction mixture is then heated to the specified temperature and stirred vigorously for the indicated time. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling[2]

To a flame-dried reaction vessel, the palladium catalyst (0.1-5 mol%), a copper(I) source (e.g., CuI, 1-5 mol%) if required, and any solid ligand are added. The vessel is sealed and purged with an inert gas for 10-15 minutes. The aryl halide (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the base are then added, followed by the degassed solvent. The reaction mixture is stirred at the specified temperature until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination[4]

In an inert atmosphere glovebox or using Schlenk line techniques, a reaction tube is charged with the palladium precursor, the phosphine ligand, and the base. The aryl bromide (1.0 equiv) and the amine (1.1-1.2 equiv) are added, followed by the anhydrous, degassed solvent. The tube is sealed and heated in an oil bath at the specified temperature with vigorous stirring. The reaction is monitored by LC-MS or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel or celite. The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization.

Visualizing the Process

To illustrate the interconnected steps of a typical palladium-catalyzed cross-coupling reaction, the following diagrams outline the generalized catalytic cycle and a standard experimental workflow.

G cluster_cycle Catalytic Cycle cluster_product A Pd(0)L_n B R1-Pd(II)L_n-X A->B Oxidative Addition (R1-X) C R1-Pd(II)L_n-R2 B->C Transmetalation (R2-M) C->A Reductive Elimination P R1-R2 C->P Product Formation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[3][5]

G prep 1. Preparation (Add Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) prep->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Reaction (Heat & Stir) solvent->reaction monitor 5. Monitoring (TLC, GC-MS, LC-MS) reaction->monitor workup 6. Workup (Quench, Extract, Wash, Dry) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[1][6]

References

Unveiling the Electronic Landscape of Arylation Products: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of arylation products is paramount for designing novel materials and therapeutics. This guide provides a comparative analysis of these properties using Density Functional Theory (DFT) studies, offering a side-by-side look at key electronic parameters and the computational methods used to obtain them.

The introduction of aryl groups into a molecular scaffold, a common strategy in medicinal chemistry and materials science, can significantly alter the electronic characteristics of the parent molecule. These changes, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—govern properties such as chemical reactivity, light absorption, and charge transport capabilities. DFT has emerged as a powerful tool to predict and analyze these properties with a high degree of accuracy.

Comparative Analysis of Electronic Properties

The electronic properties of arylation products are highly sensitive to the nature and position of the aryl substituents. The following table summarizes key electronic parameters calculated by DFT for a series of asymmetric 4,7-di(thiophene-2-yl)-benzo[c][1][2][3]thiadiazole derivatives, illustrating the impact of different aryl groups.[1][2] These compounds are of interest for their potential applications in organic electronics.

CompoundAryl SubstituentHOMO (eV) [a]LUMO (eV) [a]HOMO-LUMO Gap (eV) [a]Experimental Gap (eV) [b]
1 Phenyl-5.55-3.352.202.15
2 1-Naphtyl-5.54-3.342.202.21
3 2-Thienyl-5.39-3.382.012.02
4 2-Furanyl-5.36-3.371.991.99
5 3-Pyridyl-5.60-3.302.302.25

[a] Calculated using DFT at the B3LYP/6-31G(d) level of theory.[1][2] [b] Determined from the onset of the absorption band in the UV-Vis spectrum.[1][2]

The data reveals that the introduction of electron-rich heteroaromatics like furan and thiophene tends to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap.[1][2] This reduction in the energy gap is often associated with a red-shift in the absorption spectrum and enhanced charge transfer characteristics. Conversely, the presence of a π-deficient pyridine ring lowers the HOMO energy, resulting in a larger energy gap.[1][2] Notably, the theoretical calculations show excellent agreement with the experimental data, underscoring the predictive power of DFT.

The Interplay of Structure and Electronic Properties

The planarity of the arylation product is a critical factor influencing its electronic properties. A more planar conformation allows for better π-conjugation, which typically leads to a smaller HOMO-LUMO gap.[1][2] In the case of the 1-naphtyl substituted compound, a significant dihedral angle between the naphthyl group and the rest of the molecule disrupts this conjugation, resulting in a larger-than-expected energy gap.[1][2]

Experimental and Computational Protocols

A robust computational study is underpinned by a well-defined methodology. The following outlines a typical protocol for DFT calculations of arylation products, as synthesized from various literature sources.

Geometry Optimization

The molecular geometries of the arylation products are first optimized in the ground state. This is a crucial step to find the most stable conformation of the molecule.

  • Method: Density Functional Theory (DFT)

  • Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is commonly employed.[4][5][6] Other functionals like CAM-B3LYP or PBE1PBE may be used, especially for studying charge-transfer phenomena.[4][7]

  • Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d) or 6-311G(d,p), is generally sufficient for organic molecules.[4][5][6]

Electronic Properties Calculation

Once the geometry is optimized, the electronic properties are calculated.

  • HOMO and LUMO Energies: These are obtained from the output of the DFT calculation. The energy difference between them gives the HOMO-LUMO gap.

  • Software: Gaussian, ORCA, and other quantum chemistry packages are commonly used for these calculations.[5]

Simulation of UV-Vis Spectra

To compare with experimental data, the electronic absorption spectra can be simulated using Time-Dependent DFT (TD-DFT).

  • Method: TD-DFT calculations are performed on the optimized ground-state geometry.

  • Functional and Basis Set: The same functional and basis set as the geometry optimization are typically used.

  • Solvation Model: To mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be included.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate the typical workflow for DFT studies and the fundamental relationship between molecular structure and electronic properties.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (Arylation Product) geom_opt Geometry Optimization mol_structure->geom_opt elec_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->elec_prop td_dft TD-DFT for Excited States geom_opt->td_dft data_analysis Data Analysis (Comparison with Experiment) elec_prop->data_analysis uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis uv_vis->data_analysis

A typical workflow for DFT studies on arylation products.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Electronic Properties Aryl_Group Nature of Aryl Group HOMO_LUMO HOMO/LUMO Energies Aryl_Group->HOMO_LUMO influences Planarity Molecular Planarity Planarity->HOMO_LUMO affects Energy_Gap HOMO-LUMO Gap HOMO_LUMO->Energy_Gap determines Charge_Transfer Intramolecular Charge Transfer Energy_Gap->Charge_Transfer impacts

Relationship between structure and electronic properties.

References

The Stability Showdown: Aryltrifluoroborates vs. Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the world of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is paramount to the success of a transformation. For decades, aryl boronic acids have been the workhorses for creating carbon-carbon bonds. However, their inherent instability has paved the way for a more robust contender: aryltrifluoroborates. This guide provides a detailed comparison of the stability of these two classes of reagents, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

Aryltrifluoroborates have emerged as a superior alternative to aryl boronic acids primarily due to their enhanced stability.[1][2][3][4][5][6][7][8] This heightened stability translates to a longer shelf-life and greater tolerance to a wider range of reaction conditions. In contrast, aryl boronic acids are susceptible to several decomposition pathways, including protodeboronation (hydrolysis) and oxidation, which can diminish their efficacy and lead to inconsistent results.[1][9][10][11][12][13][14]

The superior stability of aryltrifluoroborates stems from the tetracoordinate nature of the boron atom, which effectively "protects" the crucial carbon-boron bond from premature cleavage.[3] This structural feature renders them less susceptible to the degradation that plagues their boronic acid counterparts.

Quantitative Stability Comparison

The difference in stability is not merely qualitative. Experimental studies have quantified the remarkable stability of aryltrifluoroborates, particularly against hydrolysis. For instance, zwitterionic aryltrifluoroborates have been shown to hydrolyze up to 7205 times slower than phenyltrifluoroborate, highlighting the significant impact of molecular structure on stability.[15][16]

Stability ParameterAryl Boronic AcidsAryltrifluoroboratesKey Findings
Air & Moisture Stability Prone to degradation; formation of boroxines.[1]Generally stable, crystalline solids with a long shelf-life.[1][2][3][4][5][8]Aryltrifluoroborates are significantly more robust for storage and handling.
Hydrolytic Stability (Protodeboronation) Susceptible to cleavage of the C-B bond by water.[9][10][13][14]More resistant to hydrolysis; requires specific conditions for activation.[9]Zwitterionic aryltrifluoroborates exhibit exceptional hydrolytic stability.[15][16]
Oxidative Stability Can undergo oxidative degradation.[11][12]Generally more stable to oxidation.[2]Under specific electrochemical conditions, aryltrifluoroborates can be efficiently oxidized to aryl radicals.[17]

Experimental Protocols

To provide a practical context for these stability differences, detailed experimental methodologies for the synthesis of aryltrifluoroborates and the evaluation of their hydrolytic stability are presented below.

Synthesis of Potassium Aryltrifluoroborates from Aryl Boronic Acids

This protocol outlines the conversion of an aryl boronic acid to its more stable aryltrifluoroborate salt.

Materials:

  • Aryl boronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the aryl boronic acid in methanol.

  • In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Add the KHF₂ solution to the methanolic solution of the aryl boronic acid.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Remove the methanol via rotary evaporation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with diethyl ether to remove any non-polar impurities.

  • Dry the resulting potassium aryltrifluoroborate salt under vacuum.[6]

Monitoring Hydrolytic Stability using ¹⁹F NMR Spectroscopy

This method allows for the quantitative assessment of the hydrolytic stability of aryltrifluoroborates.

Procedure:

  • Prepare a solution of the aryltrifluoroborate in a deuterated solvent mixture (e.g., D₂O/CD₃CN).

  • Periodically acquire a ¹⁹F NMR spectrum of the solution.

  • Monitor the decomposition of the aryltrifluoroborate by integrating the decreasing signal corresponding to the aryltrifluoroborate species and the increasing signal of the free fluoride ion.

  • Calculate the observed rate constants (k_obs) from the integration data to quantify the rate of hydrolysis.[18]

Visualizing the Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Stability_Comparison cluster_boronic_acid Aryl Boronic Acids cluster_trifluoroborate Aryltrifluoroborates Boronic_Acid Ar-B(OH)₂ Degradation Degradation Products (e.g., Boroxines, Ar-H) Boronic_Acid->Degradation  Protodeboronation  Oxidation Trifluoroborate [Ar-BF₃]⁻K⁺ Stable Stable Storage Trifluoroborate->Stable  High Stability

Caption: General stability comparison of aryl boronic acids and aryltrifluoroborates.

Hydrolysis_Workflow start Aryltrifluoroborate Sample in D₂O/CD₃CN nmr Acquire ¹⁹F NMR Spectrum start->nmr integrate Integrate Signals ([Ar-BF₃]⁻ and F⁻) nmr->integrate calculate Calculate Rate Constant (k_obs) integrate->calculate end Quantitative Stability Data calculate->end

Caption: Experimental workflow for monitoring hydrolytic stability via ¹⁹F NMR.

Conclusion

References

Safety Operating Guide

Proper Disposal of (2-Bromophenyl)boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential, step-by-step procedures for the safe handling and disposal of (2-Bromophenyl)boronic acid, ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (European standard - EN 166).[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and inspect them for any signs of damage before use.[3][4]

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[3][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]

Ensure that an emergency eyewash station and a safety shower are readily accessible.[4]

Hazard Identification and Summary

This compound is classified as a hazardous substance.[5] It is crucial to be aware of its potential health effects. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[3][6]
Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2][3][6]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation.[3][6]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3]

Always consult the specific Safety Data Sheet (SDS) for the material you are using, as hazard information can vary slightly between suppliers.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste . It must not be disposed of down the drain or in regular trash.[1][4][7][8]

Step 1: Waste Segregation and Collection
  • Hazardous Waste Designation: Clearly designate a waste container specifically for this compound. Do not mix this waste with other chemicals unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[1][4]

  • Solid Waste: Carefully collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, and place it into the designated hazardous waste container.[1]

  • Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible liquid waste container. Use a funnel to prevent spills.[4]

Step 2: Container Management
  • Container Selection: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[1][4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Storage: Keep the waste container tightly closed when not in use.[2] Store it in a designated and secure satellite accumulation area or a central hazardous waste storage facility, away from incompatible materials like strong oxidizing agents.[1][7]

Step 3: Arranging for Professional Disposal
  • Contact Professionals: Once the waste container is full or reaches your institution's time limit for accumulation, arrange for its collection by a licensed hazardous waste disposal company or your internal EHS department.[1][2]

  • Documentation: Complete all necessary waste manifest forms accurately before the scheduled pickup.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Containment:

    • Solid Spills: For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust during this process.[3][5]

    • Liquid Spills: Absorb liquid spills with an inert material such as vermiculite, sand, or a chemical absorbent.[4] Place the absorbed material into a sealed, labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your supervisor and your institution's EHS department as per your laboratory's protocol.[4]

Experimental Protocol: General Acid Neutralization

While this compound is a weak acid, neutralization should only be considered if it is known to be the only hazardous component in the waste stream and if permitted by local and institutional regulations.[9] This procedure is a general guideline for small volumes of simple acidic waste and may not be appropriate for this specific compound without expert consultation. Never attempt to neutralize waste containing unknown materials, heavy metals, or other hazardous substances. [10]

Objective: To neutralize a dilute aqueous solution of acidic waste to a pH between 5.5 and 9.5 for disposal, where permitted.[11]

Materials:

  • Dilute acidic waste solution

  • Weak base (e.g., sodium bicarbonate or a 1M solution of sodium hydroxide)

  • Large glass or polyethylene beaker

  • Stir bar and stir plate

  • pH meter or pH paper

  • Appropriate PPE (goggles, face shield, lab coat, gloves)

Procedure:

  • Work Area: Perform the entire procedure in a certified chemical fume hood, behind a safety shield.[10][11]

  • Dilution: Place the acidic waste in a large beaker. If the solution is concentrated, slowly add the acid to a large volume of cold water or an ice bath to dilute it (e.g., a 1:10 acid-to-water ratio).[11] This helps to control the exothermic reaction.

  • Neutralization: Slowly and carefully add the weak base to the stirring acidic solution. Monitor the pH continuously.[10] Be prepared for potential gas evolution and heat generation.

  • pH Adjustment: Continue adding the base in small increments until the pH of the solution is stable between 5.5 and 9.5.[11]

  • Disposal: If local regulations permit, the neutralized solution can be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part neutralized solution).[10][11]

Note: Due to the presence of the bromo- group, the resulting neutralized salt solution may still be considered hazardous to aquatic life.[12] Therefore, collection as hazardous waste is the most prudent disposal method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Emergency Spill A Start: Generate This compound Waste B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Work in a Chemical Fume Hood B->C D Identify Waste Type C->D E Solid Waste (e.g., powder, contaminated gloves) D->E Solid F Liquid Waste (e.g., solutions) D->F Liquid G Collect in Designated, Compatible, & Labeled Hazardous Waste Container E->G F->G I Keep Container Tightly Sealed G->I H Is Container Full or Accumulation Time Limit Reached? H->I No L Complete Waste Manifest Documentation H->L Yes J Store in Secure Satellite Accumulation Area I->J J->H K Arrange for Pickup by Licensed Waste Contractor or Institutional EHS M End: Waste Properly Disposed K->M L->K S Spill Occurs S1 Evacuate & Secure Area S->S1 S2 Contain & Clean Up with Appropriate Materials S1->S2 S3 Collect All Contaminated Materials as Hazardous Waste S2->S3 S3->G S4 Report to Supervisor & EHS S3->S4

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (2-Bromophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling (2-Bromophenyl)boronic acid, including detailed operational and disposal plans.

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

Hazard ClassificationDescription
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1]
Skin Irritation Category 2 (Causes skin irritation)[1][2][3]
Eye Irritation Category 2 (Causes serious eye irritation)[1][2][3]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)[1][3][4]
Signal Word Warning[1][3]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationStandard
Eye/Face Protection Goggles or safety glasses with side-shields.European Standard EN 166 or NIOSH approved.[1]
Skin Protection Chemical-resistant protective gloves (e.g., nitrile rubber).Inspect gloves before use.[1][5]
Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Not required under normal use with adequate ventilation. For large scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.Maintain adequate ventilation.[1]

Handling and Storage Protocols

Proper handling and storage are critical for maintaining the stability of this compound and preventing accidents.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[6][7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4]

  • Wash hands and any exposed skin thoroughly after handling.[4][6]

  • Avoid contact with skin and eyes.[5][8]

  • Do not eat, drink, or smoke in the work area.[4][8]

Storage:

  • Keep the container tightly closed.[4][5][6]

  • Store in a cool, dry, and well-ventilated place.[5][6][9]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

First Aid Measures

In case of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1][4] Rinse mouth.[4]
If on Skin Wash with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[4]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[4][8] Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][6][8]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Solid B->C Proceed to Handling D Prepare Solution C->D E Decontaminate Work Area D->E After Experiment F Dispose of Waste (Solid & Liquid) E->F G Doff PPE F->G H Wash Hands G->H

Caption: Standard laboratory workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.